molecular formula C57H102N4NaO11PS B15577186 18:1 Biotinyl Cap PE

18:1 Biotinyl Cap PE

Número de catálogo: B15577186
Peso molecular: 1105.5 g/mol
Clave InChI: VQSGNVZURNOPBT-XEAQQBNDSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

18:1 Biotinyl Cap PE is a useful research compound. Its molecular formula is C57H102N4NaO11PS and its molecular weight is 1105.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C57H102N4NaO11PS

Peso molecular

1105.5 g/mol

Nombre IUPAC

sodium 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylamino]-6-oxohexyl]pentanimidate

InChI

InChI=1S/C57H103N4O11PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-54(64)69-46-49(72-55(65)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-71-73(67,68)70-45-44-59-53(63)39-32-31-37-43-58-52(62)40-36-35-38-51-56-50(48-74-51)60-57(66)61-56;/h17-20,49-51,56H,3-16,21-48H2,1-2H3,(H,58,62)(H,59,63)(H,67,68)(H2,60,61,66);/q;+1/p-1/b19-17-,20-18-;/t49-,50+,51+,56+;/m1./s1

Clave InChI

VQSGNVZURNOPBT-XEAQQBNDSA-M

Origen del producto

United States

Foundational & Exploratory

A Technical Guide to 18:1 Biotinyl Cap PE: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

18:1 Biotinyl Cap PE, scientifically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), is a functionalized phospholipid integral to a myriad of applications in biochemistry, biophysics, and drug delivery. Its unique structure, featuring a hydrophilic biotinylated headgroup and hydrophobic oleoyl (B10858665) tails, allows for its incorporation into lipid bilayers, thereby presenting biotin (B1667282) moieties on the surface of liposomes, vesicles, and supported lipid bilayers. This enables the highly specific and strong non-covalent interaction with streptavidin and avidin, facilitating the targeted delivery of therapeutics, the immobilization of biomolecules, and the study of membrane-related phenomena. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its use, and visual representations of its applications.

Core Properties of this compound

This compound is a derivative of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), where a biotin molecule is attached to the ethanolamine (B43304) headgroup via a caproyl (Cap) spacer. The "18:1" designation refers to the two oleoyl acyl chains, each containing 18 carbon atoms and a single cis double bond. This unsaturation imparts fluidity to the lipid bilayers it forms.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Weight 1105.47 g/mol [1][2]
Chemical Formula C₅₇H₁₀₂N₄O₁₁PNaS[1][2]
CAS Number 384835-51-2[1][2]
Synonyms 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), DOPE-B-Cap
Purity >99% (TLC)
Physical Form Available as a liquid in chloroform (B151607) or as a powder[2]
Storage Temperature -20°C[2]
Solubility Soluble in chloroform, ethanol, and DMSO[3]

Key Applications in Research and Drug Development

The primary utility of this compound stems from its ability to anchor biotin to lipid membranes. This functionality is exploited in several key areas:

  • Targeted Drug Delivery: Biotinylated liposomes can be used to target cells that overexpress biotin receptors. More commonly, they serve as a platform for attaching targeting ligands (e.g., antibodies, peptides) that have been conjugated to streptavidin.[4]

  • Immobilization of Biomolecules: It is used to create functionalized surfaces on solid supports or at interfaces for studying protein-ligand interactions, enzymatic assays, and as a component of biosensors.

  • Model Membrane Studies: Incorporation of this compound into model membranes such as giant unilamellar vesicles (GUVs) and supported lipid bilayers (SLBs) allows for the investigation of membrane dynamics, protein binding, and cell adhesion.[2]

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving this compound.

Preparation of Biotinylated Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs incorporating this compound using the thin-film hydration and extrusion method.

Materials:

  • Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC)

  • This compound

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator or a stream of inert gas (e.g., nitrogen or argon)

  • Water bath sonicator

  • Heating block or water bath

Methodology:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of the primary lipid and this compound (e.g., 99:1 molar ratio) in chloroform.

    • Remove the chloroform using a rotary evaporator or under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[5]

  • Hydration:

    • Hydrate the lipid film with the desired volume of hydration buffer to achieve the final total lipid concentration (e.g., 10 mg/mL). The buffer should be pre-heated to a temperature above the phase transition temperature of the lipids.

    • Agitate the flask by vortexing to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).[6]

  • Extrusion:

    • Subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath to enhance lamellarity.

    • Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Heat the extruder to a temperature above the lipid phase transition temperature.

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times) to form LUVs with a uniform size distribution.[5]

  • Storage:

    • Store the prepared biotinylated LUVs at 4°C. For long-term storage, it is advisable to use them within a few days to a week.

Streptavidin Binding Assay to Biotinylated Vesicles

This protocol outlines a method to quantify the binding of streptavidin to the prepared biotinylated LUVs.

Materials:

  • Biotinylated LUVs (prepared as in section 3.1)

  • Streptavidin, fluorescently labeled (e.g., Streptavidin-FITC)

  • Binding buffer (e.g., PBS, pH 7.4)

  • Fluorometer or microplate reader

Methodology:

  • Preparation of Vesicle Dilutions:

    • Prepare a series of dilutions of the biotinylated LUV suspension in the binding buffer.

  • Incubation with Streptavidin:

    • To each vesicle dilution, add a fixed concentration of fluorescently labeled streptavidin.

    • Incubate the mixture at room temperature for 30-60 minutes to allow for binding.

  • Measurement of Fluorescence:

    • Measure the fluorescence intensity of the samples using a fluorometer or microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the vesicle concentration. An increase in fluorescence intensity with increasing vesicle concentration indicates binding of streptavidin to the biotinylated LUVs.

    • As a negative control, perform the same assay with non-biotinylated LUVs to assess non-specific binding.

Mandatory Visualizations

Molecular Structure and Membrane Integration

The following diagram illustrates the chemical structure of this compound and its orientation within a lipid bilayer, highlighting the accessibility of the biotin moiety for streptavidin binding.

G cluster_membrane Lipid Bilayer cluster_lipid This compound cluster_streptavidin Streptavidin p1 Headgroups p2 Hydrophobic Core p3 Headgroups lipid Glycerol-Phosphate-Ethanolamine Caproyl Spacer Biotin Oleoyl Chain (18:1) Oleoyl Chain (18:1) streptavidin Streptavidin lipid:biotin->streptavidin High-Affinity Binding

Caption: Structure and interaction of this compound.

Experimental Workflow: Biotinylated Liposome (B1194612) Preparation and Application

This diagram outlines the key steps in preparing biotinylated liposomes and their subsequent use in a streptavidin-mediated targeting or immobilization application.

G cluster_prep Liposome Preparation cluster_app Application A 1. Lipid Dissolution (DOPC + this compound in Chloroform) B 2. Thin Film Formation (Solvent Evaporation) A->B C 3. Hydration (Addition of Aqueous Buffer) B->C D 4. Extrusion (Sizing through 100nm membrane) C->D E Biotinylated LUVs D->E F Streptavidin Incubation E->F G Targeting Ligand Conjugation (e.g., Biotinylated Antibody) F->G 'Sandwich' Technique I Surface Immobilization F->I H Targeted Drug Delivery G->H

Caption: Workflow for biotinylated liposome preparation and use.

References

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) for Researchers and Drug Development Professionals

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), commonly referred to as DOPE-Cap-Biotin or 18:1 Biotinyl Cap PE, is a functionalized phospholipid instrumental in the fields of biophysics, cell biology, and drug delivery. Its unique structure, combining the fusogenic lipid DOPE with a biotin (B1667282) headgroup via a caproyl spacer, allows for the stable incorporation into lipid bilayers while presenting a high-affinity binding site for avidin (B1170675) and its derivatives. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on practical experimental protocols and data presentation for researchers and drug development professionals.

Chemical Structure and Properties

DOPE-Cap-Biotin is an amphiphilic molecule consisting of a 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) backbone, a caproyl (cap) spacer, and a terminal biotin moiety. The dioleoyl chains confer a cone-like shape to the molecule, which promotes the formation of non-lamellar, inverted hexagonal (HII) phases, a property that is crucial for its role as a "helper lipid" in enhancing membrane fusion and endosomal escape in drug and gene delivery systems.[1] The biotin headgroup provides a highly specific and strong non-covalent binding site for avidin and streptavidin.[2]

Below is a diagram illustrating the chemical structure of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl).

G cluster_glycerol sn-Glycerol Backbone cluster_oleoyl Oleoyl Chains (C18:1) cluster_phosphate Phosphate Group cluster_ethanolamine Ethanolamine cluster_cap Caproyl Spacer cluster_biotin Biotin Glycerol Glycerol Oleoyl1 Oleoyl Chain 1 Glycerol->Oleoyl1 sn-1 Oleoyl2 Oleoyl Chain 2 Glycerol->Oleoyl2 sn-2 Phosphate Phosphate Glycerol->Phosphate sn-3 Ethanolamine Ethanolamine Phosphate->Ethanolamine Caproyl Caproyl Spacer Ethanolamine->Caproyl Biotin Biotin Caproyl->Biotin G cluster_prep Liposome Preparation cluster_binding Avidin Binding cluster_targeting Targeting Moiety Attachment Lipid Mixture\n(DOPC, DOPE-Cap-Biotin) Lipid Mixture (DOPC, DOPE-Cap-Biotin) Thin Film Hydration Thin Film Hydration Lipid Mixture\n(DOPC, DOPE-Cap-Biotin)->Thin Film Hydration Extrusion Extrusion Thin Film Hydration->Extrusion Biotinylated LUVs Biotinylated LUVs Extrusion->Biotinylated LUVs Incubation with Streptavidin Incubation with Streptavidin Biotinylated LUVs->Incubation with Streptavidin Streptavidin-Coated Liposomes Streptavidin-Coated Liposomes Incubation with Streptavidin->Streptavidin-Coated Liposomes Incubation with Biotinylated Ligand\n(e.g., Antibody, Peptide) Incubation with Biotinylated Ligand (e.g., Antibody, Peptide) Streptavidin-Coated Liposomes->Incubation with Biotinylated Ligand\n(e.g., Antibody, Peptide) Targeted Liposomes Targeted Liposomes Incubation with Biotinylated Ligand\n(e.g., Antibody, Peptide)->Targeted Liposomes Cell Interaction Studies Cell Interaction Studies Targeted Liposomes->Cell Interaction Studies G cluster_slb SLB Formation cluster_functionalization Surface Functionalization cluster_interaction Protein Interaction Study Biotinylated LUVs Biotinylated LUVs Vesicle Fusion on Substrate Vesicle Fusion on Substrate Biotinylated LUVs->Vesicle Fusion on Substrate Biotinylated SLB Biotinylated SLB Vesicle Fusion on Substrate->Biotinylated SLB Incubation with Streptavidin Incubation with Streptavidin Biotinylated SLB->Incubation with Streptavidin Streptavidin-Coated SLB Streptavidin-Coated SLB Incubation with Streptavidin->Streptavidin-Coated SLB Addition of Biotinylated Protein of Interest Addition of Biotinylated Protein of Interest Streptavidin-Coated SLB->Addition of Biotinylated Protein of Interest Immobilized Protein for Interaction Analysis Immobilized Protein for Interaction Analysis Addition of Biotinylated Protein of Interest->Immobilized Protein for Interaction Analysis Analysis (e.g., SPR, QCM-D) Analysis (e.g., SPR, QCM-D) Immobilized Protein for Interaction Analysis->Analysis (e.g., SPR, QCM-D)

References

An In-depth Technical Guide to Biotinylated Phosphatidylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Biotinylated phosphatidylethanolamine (B1630911) (biotin-PE) is a versatile phospholipid conjugate that has become an indispensable tool in biomedical research and drug development. By combining the membrane-anchoring properties of phosphatidylethanolamine with the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin, biotin-PE enables a wide array of applications, from targeted drug delivery and immunoassays to the study of membrane dynamics. This guide provides a comprehensive overview of the core properties of biotin-PE, detailed experimental protocols, and visualizations of key concepts and workflows.

Core Properties of Biotinylated Phosphatidylethanolamine

Biotin-PE is a synthetic phospholipid where a biotin molecule is covalently attached to the headgroup of a phosphatidylethanolamine (PE) lipid. This modification allows for the specific and strong non-covalent interaction with avidin and its derivatives, such as streptavidin and neutravidin.[1] The avidin-biotin complex is one of the strongest known non-covalent interactions in nature, with a dissociation constant (Kd) in the order of 10⁻¹⁵ M.[1][2][3] This exceptionally high affinity and specificity are central to the utility of biotin-PE in various biological applications.

Chemical Structure and Variants

The basic structure of biotin-PE consists of a PE lipid anchor and a biotin headgroup. However, several variations exist, primarily concerning the length and nature of the spacer arm connecting the biotin moiety to the PE headgroup and the fatty acid chains of the PE.

  • Spacer Arms: A spacer arm, often a polyethylene (B3416737) glycol (PEG) chain or a caproyl (Cap) group, is crucial for optimal binding to streptavidin.[4][5] The spacer alleviates steric hindrance, allowing the bulky streptavidin protein to access the biotin group, especially when biotin-PE is incorporated into a densely packed lipid bilayer or when other large molecules are present on the membrane surface.[4] Spacer lengths can vary, with common examples providing a separation of 0.9 nm to 5.9 nm between the biotin and the phospholipid headgroup.[5]

  • Fatty Acid Chains: The fatty acid chains of the PE moiety influence the physical properties of the lipid, such as its phase transition temperature (Tm) and its packing within a lipid bilayer. Common fatty acid chains include dipalmitoyl (DPPE), distearoyl (DSPE), and dioleoyl (DOPE). Saturated chains like DPPE and DSPE result in a higher Tm, leading to more rigid membranes at physiological temperatures, while unsaturated chains like DOPE have a lower Tm and form more fluid membranes.

Physical and Biological Properties

The incorporation of biotin-PE into lipid assemblies imparts them with the ability to bind to streptavidin and its conjugates. This property is exploited in a multitude of applications.

  • Liposome (B1194612) Targeting: Biotin-PE is widely used to create targeted liposomes for drug delivery.[6][7] These liposomes can be directed to specific cells or tissues by using a "pre-targeting" approach. In this strategy, a biotinylated antibody or ligand is first administered and allowed to accumulate at the target site. Subsequently, streptavidin is introduced, which binds to the biotinylated targeting molecule. Finally, biotinylated liposomes carrying a therapeutic or imaging agent are administered and home to the streptavidin bridge at the target site.

  • Immunoassays: The high affinity of the biotin-streptavidin interaction is leveraged in various immunoassay formats, such as ELISA, to enhance signal detection.

  • Supported Lipid Bilayers (SLBs): Biotin-PE can be incorporated into SLBs to create functionalized surfaces for studying cell-surface interactions and protein binding.[8][9]

  • Protein Immobilization: It facilitates the immobilization of proteins and other biomolecules onto surfaces for various analytical and diagnostic purposes.

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used biotinylated phosphatidylethanolamines.

LipidSpacer ArmFatty Acid CompositionPhase Transition Temp. (°C)Molecular Weight ( g/mol )
Biotinyl Cap PECaproyl1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)~41~935
Biotinyl PENone1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)~41~823
Biotin-PEG(2000)-DSPEPEG (2000 Da)1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)~55~2800

Note: Phase transition temperatures are approximate and can be influenced by the overall lipid composition of the membrane.

ParameterValueConditions
Biotin-Streptavidin Binding
Dissociation Constant (Kd)~10⁻¹⁴ - 10⁻¹⁵ MVaries with specific biotin conjugate and assay conditions.[1][2][3]
Association Rate Constant (kon)~1.3 x 10⁷ M⁻¹s⁻¹For binding to the first pocket of streptavidin.[10]
Dissociation Rate Constant (koff)Initially ~0.05 s⁻¹, decreases over timeDependent on the duration of binding.[10]
Liposome Formulation
Biotin-PE Molar Ratio0.1 - 10 mol%Dependent on the specific application.[11][12][13] Higher concentrations can lead to aggregation.[14]

Experimental Protocols

Preparation of Biotinylated Liposomes by Lipid Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar biotinylated liposomes.

Materials:

  • Primary lipid (e.g., DOPC, DSPC) in chloroform (B151607)

  • Cholesterol in chloroform

  • Biotinylated phosphatidylethanolamine (e.g., Biotinyl Cap PE) in chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Mixture Preparation: In a clean round-bottom flask, combine the desired lipids in chloroform. A typical molar ratio for stable liposomes is 55:40:5 of primary lipid:cholesterol:biotin-PE. For initial experiments, a 1-2 mol% of biotin-PE is often sufficient.

  • Lipid Film Formation: Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: Add the hydration buffer to the flask. The volume should be calculated to achieve the desired final lipid concentration (e.g., 10 mg/mL). Hydrate the lipid film by gentle rotation above the lipid's phase transition temperature for 30-60 minutes. This will form multilamellar vesicles (MLVs).

  • Extrusion: To produce unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes.

    • Assemble the extruder with the desired pore size membrane (e.g., 100 nm).

    • Heat the extruder to a temperature above the phase transition temperature of the lipid mixture.

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times).[15]

  • Storage: Store the resulting liposome suspension at 4°C. Do not freeze.

Streptavidin Binding to Biotinylated Liposomes

This protocol outlines the procedure for coupling streptavidin to the surface of biotinylated liposomes.

Materials:

  • Biotinylated liposome suspension

  • Streptavidin solution (e.g., in PBS)

  • Size exclusion chromatography column (e.g., Sepharose CL-4B)

  • Buffer for chromatography

Procedure:

  • Incubation: Mix the biotinylated liposome suspension with the streptavidin solution. The molar ratio of streptavidin to biotin-PE should be optimized, but a starting point is a 1:4 molar ratio of streptavidin to biotin-PE, considering the four biotin binding sites on each streptavidin molecule. Incubate the mixture at room temperature for 30 minutes with gentle agitation.[14]

  • Separation of Unbound Streptavidin: To remove unbound streptavidin, pass the liposome-streptavidin mixture through a size exclusion chromatography column. The larger liposome-streptavidin conjugates will elute first, while the smaller, unbound streptavidin will be retained longer on the column.

  • Characterization: The resulting streptavidin-coated liposomes can be characterized for size, protein concentration, and binding capacity.

Visualizations

Experimental_Workflow_Liposome_Preparation cluster_prep Lipid Preparation cluster_formation Vesicle Formation cluster_final Final Product lipid_mix 1. Lipid Mixing (Primary Lipid, Cholesterol, Biotin-PE in Chloroform) film_formation 2. Lipid Film Formation (Rotary Evaporation) lipid_mix->film_formation hydration 3. Hydration (with Buffer) film_formation->hydration extrusion 4. Extrusion (through membrane) hydration->extrusion biotin_liposome Biotinylated Liposome extrusion->biotin_liposome

Caption: Workflow for the preparation of biotinylated liposomes.

Liposome_Targeting_Pathway cluster_systemic Systemic Circulation cluster_target Target Cell biotin_ab Biotinylated Antibody cell Target Cell (with Receptor) biotin_ab->cell 1. Antibody binds to cell receptor streptavidin Streptavidin streptavidin->biotin_ab 2. Streptavidin binds to biotinylated antibody biotin_lipo Biotinylated Liposome (with Drug) biotin_lipo->streptavidin 3. Liposome binds to streptavidin bridge

Caption: Pre-targeting strategy using biotinylated liposomes.

Supported_Lipid_Bilayer cluster_slb Supported Lipid Bilayer (SLB) cluster_substrate Substrate slb_matrix Lipid Bilayer (e.g., DOPC) substrate Solid Support (e.g., Glass) biotin_pe1 Biotin-PE biotin_pe2 Biotin-PE streptavidin1 Streptavidin streptavidin1->biotin_pe1 ligand1 Biotinylated Ligand ligand1->streptavidin1

Caption: Functionalized supported lipid bilayer with biotin-PE.

References

An In-Depth Technical Guide to 18:1 Biotinyl Cap PE: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), commonly known as 18:1 Biotinyl Cap PE. It details its physicochemical properties, outlines key experimental protocols for its use in creating liposomes and supported lipid bilayers, and presents a case study on its application in studying T cell receptor signaling.

Core Properties of this compound

This compound is a functionalized phospholipid widely utilized in biochemical and biophysical research. Its structure consists of a dioleoyl phosphatidylethanolamine (B1630911) (DOPE) lipid anchor, which is an 18-carbon chain with one cis double bond, linked to a biotin (B1667282) molecule via a caproyl (Cap) spacer. This structure imparts unique characteristics that are invaluable for various research applications, particularly those involving the immobilization and study of biomolecules.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below. Note that the molecular weight can vary slightly depending on whether it is in its free acid or salt form. The sodium salt is commonly supplied.

PropertyValueReferences
Synonyms 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), DOPE-Biotin-Cap
Molecular Formula C57H102N4O11PNaS[1]
Molecular Weight (Sodium Salt) 1105.47 g/mol [1][2][3]
Molecular Weight (Free Acid) 1082.5 g/mol [4]
CAS Number 384835-51-2[1][4]
Appearance Can be a powder or dissolved in chloroform (B151607)[4]
Storage Temperature -20°C[4]

The Avidin-Biotin Interaction: The Cornerstone of this compound Utility

The primary utility of this compound stems from the exceptionally strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) or streptavidin. This interaction, with a dissociation constant (Kd) in the femtomolar range, is one of the strongest known in biology. This robust binding allows for the stable and specific anchoring of streptavidin-conjugated molecules to a lipid bilayer containing this compound.

AvidinBiotinInteraction cluster_bilayer Lipid Bilayer cluster_solution Aqueous Environment BiotinylatedLipid This compound Cap Spacer Biotin Streptavidin Streptavidin BiotinylatedLipid:biotin->Streptavidin High-Affinity Binding BiotinylatedMolecule Biotinylated Ligand Streptavidin->BiotinylatedMolecule Immobilization

Figure 1: Avidin-Biotin Interaction on a Lipid Bilayer.

Experimental Protocols

This section provides detailed methodologies for two common applications of this compound: the preparation of unilamellar liposomes by extrusion and the formation of supported lipid bilayers (SLBs).

Preparation of Unilamellar Liposomes by Extrusion

This protocol describes the formation of small unilamellar vesicles (SUVs) with a defined size, incorporating this compound.

Materials:

  • 18:1 (Δ9-Cis) PC (DOPC)

  • This compound

  • Chloroform

  • Hydration Buffer (e.g., PBS, Tris buffer)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Nitrogen or Argon gas source

  • Vacuum desiccator

Procedure:

  • Lipid Film Preparation:

    • In a clean glass vial, mix the desired lipids in chloroform. A common molar ratio is 99% DOPC to 1% this compound, but this can be adjusted based on the desired density of biotin on the liposome (B1194612) surface.[5]

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial to form a thin, uniform lipid film on the bottom.

    • Place the vial in a vacuum desiccator for at least one hour to remove any residual solvent.[5]

  • Hydration:

    • Add the desired hydration buffer to the dried lipid film.

    • Vortex the vial to resuspend the lipids, creating multilamellar vesicles (MLVs). The solution will appear milky.[5]

    • For optimal hydration, allow the mixture to stand for 30-60 minutes at room temperature.[5]

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Transfer the MLV suspension to one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 21 times).[6] This ensures that the final liposome collection is in the opposite syringe.

    • The resulting solution should be a translucent suspension of unilamellar liposomes.

  • Storage:

    • Store the liposomes at 4°C. For long-term storage, purge the container with an inert gas to prevent lipid oxidation.

Formation of Supported Lipid Bilayers (SLBs)

SLBs are planar lipid bilayers formed on a solid support, often used to mimic the cell membrane for studying cellular interactions.

Materials:

  • Prepared unilamellar liposomes containing this compound

  • Glass coverslips or other suitable solid support

  • Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION IS ADVISED ) or a plasma cleaner

  • Buffer (e.g., PBS)

  • Streptavidin

  • Biotinylated protein of interest

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the glass coverslips. This can be achieved by sonication in ethanol (B145695) and water, followed by treatment with piranha solution or plasma cleaning to create a hydrophilic surface.[7][8]

  • SLB Formation:

    • Place the cleaned coverslip in a suitable chamber.

    • Add the liposome solution to the coverslip and incubate for 30-60 minutes at room temperature. The vesicles will spontaneously rupture and fuse on the hydrophilic surface to form a continuous lipid bilayer.[8]

    • Gently wash the surface with buffer to remove excess, unfused vesicles.

  • Protein Immobilization:

    • To block any non-specific binding sites on the SLB, incubate with a blocking agent like casein or BSA.[7]

    • Incubate the SLB with a solution of streptavidin (e.g., 1-10 µg/mL in PBS) for 15-30 minutes.[8]

    • Wash thoroughly with buffer to remove unbound streptavidin.

    • Incubate with the biotinylated protein of interest. The protein will bind to the streptavidin, effectively immobilizing it on the SLB surface.

    • Wash again to remove any unbound biotinylated protein.

ExperimentalWorkflow cluster_liposome Liposome Preparation cluster_slb SLB Formation & Functionalization A Lipid Mixing in Chloroform B Dry Lipid Film Formation A->B C Hydration with Buffer B->C D Extrusion C->D E Unilamellar Liposomes D->E G Vesicle Fusion on Substrate E->G Input for SLB F Substrate Cleaning F->G H Washing G->H I Blocking (e.g., Casein) H->I J Streptavidin Incubation I->J K Washing J->K L Biotinylated Ligand Incubation K->L M Functionalized SLB L->M

Figure 2: Experimental Workflow for Liposome and SLB Preparation.

Case Study: T Cell Receptor Activation

Supported lipid bilayers functionalized with ligands via this compound are a powerful tool for studying cell-surface receptor signaling. A prominent example is the investigation of T cell activation.[9]

T cells are key players in the adaptive immune response and are activated when their T cell receptors (TCRs) engage with peptide-MHC (pMHC) complexes on the surface of antigen-presenting cells (APCs). This interaction triggers a complex intracellular signaling cascade leading to T cell proliferation and effector functions.

By immobilizing biotinylated pMHC and co-stimulatory molecules (like ICAM-1) on an SLB via streptavidin, researchers can create a synthetic APC surface.[5] This allows for the controlled study of the spatial and temporal dynamics of TCR signaling.

T Cell Receptor Signaling Pathway

Upon engagement with pMHC, the TCR initiates a signaling cascade involving the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by Lck. This recruits and activates ZAP-70, which in turn phosphorylates downstream adaptors like LAT and SLP-76. This leads to the activation of multiple downstream pathways, including the PLCγ1-mediated calcium flux and the Ras-MAPK pathway, ultimately resulting in the activation of transcription factors like NFAT, AP-1, and NF-κB.[10][11]

TCellSignaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activation pMHC pMHC (on SLB) pMHC->TCR Binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKCθ DAG->PKC Ras Ras-MAPK DAG->Ras Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene Gene Expression (e.g., IL-2) NFAT->Gene NFkB NF-κB PKC->NFkB AP1 AP-1 Ras->AP1 NFkB->Gene AP1->Gene

References

The Role of Biotinylated Lipids in Membrane Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the application of biotinylated lipids in membrane biology research. It covers the fundamental principles, key applications, detailed experimental protocols, and quantitative data to facilitate the integration of these powerful tools into laboratory and developmental workflows.

Introduction: The Power of the Biotin-Streptavidin Interaction

The utility of biotinylated lipids in membrane studies is anchored by the exceptionally strong and highly specific non-covalent interaction between biotin (B1667282) (Vitamin B7) and the proteins avidin (B1170675) or streptavidin.[][] This bond is one of the strongest known in biology, with a dissociation constant (Kd) in the femtomolar range (Kd = 10-15 M), making it essentially irreversible under most physiological conditions.[3]

Key Advantages:

  • High Specificity & Affinity: The interaction is extremely selective, ensuring that binding events are precise and targeted.[][4]

  • Stability: The formed complex is resistant to extremes of pH, temperature, and denaturing agents.[5]

  • Versatility: Biotin is a small molecule, and its covalent attachment to lipids (biotinylation) is a rapid and efficient process that rarely interferes with the native function of the lipid molecule.[][6]

  • Modular Assembly: Streptavidin is a tetrameric protein, capable of binding up to four biotin molecules.[5] This valency allows for signal amplification and the construction of complex molecular assemblies at the membrane surface.

These properties make biotinylated lipids indispensable tools for anchoring, detecting, and manipulating molecules within artificial and cellular membrane environments.

Core Applications in Membrane Research

Biotinylated lipids are employed across a wide spectrum of membrane-related research, from fundamental biophysics to therapeutic development.

Model Membrane Systems: Liposomes and Supported Lipid Bilayers (SLBs)

Biotinylated lipids are fundamental components in the creation of functionalized model membranes, which mimic the cellular plasma membrane.

  • Biotinylated Liposomes: These are vesicles where biotinylated lipids are incorporated into the lipid bilayer. They serve as versatile carriers for targeted drug delivery, imaging agents, and in diagnostic assays.[][6] By using streptavidin as a bridge, antibodies, peptides, or other targeting ligands can be easily conjugated to the liposome (B1194612) surface.[][6]

  • Supported Lipid Bilayers (SLBs): SLBs are planar membranes formed on a solid substrate, providing a fluid and biologically relevant surface for studying membrane phenomena.[3][7] Incorporating biotinylated lipids into SLBs allows for the controlled immobilization of proteins, DNA, or other molecules via streptavidin, enabling studies of cell adhesion, receptor-ligand interactions, and single-molecule dynamics.[3][7][8]

Protein-Lipid and Protein-Protein Interaction Studies

The ability to anchor proteins to a membrane surface in a controlled orientation is crucial for studying their interactions. Biotinylated lipids in SLBs or nanodiscs provide an ideal platform for such investigations using techniques like Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance with Dissipation monitoring (QCM-D).[3][9] This approach is used to simulate ligand-receptor interactions and assemble two-dimensional protein domains for biophysical characterization.[4]

Targeted Drug Delivery and Imaging

In drug development, biotinylated liposomes are a cornerstone of targeted delivery systems.[10] A common strategy involves a "pre-targeting" approach where a streptavidin-conjugated antibody is first administered to target a specific tissue (e.g., a tumor). Subsequently, biotinylated liposomes carrying a therapeutic payload are introduced, which then bind with high affinity to the localized streptavidin-antibody conjugates.[11] This method enhances drug concentration at the target site while minimizing systemic toxicity.[10][11] Similarly, imaging agents can be delivered for diagnostic purposes.[]

Cell Surface Labeling and Protein Trafficking

Membrane-impermeable biotinylation reagents can be used to specifically label proteins on the outer surface of living cells.[12][13] By incorporating biotinylated lipids into the plasma membrane or using biotinylation reagents that target extracellular protein domains, researchers can track the internalization, recycling, and degradation of membrane proteins, such as receptor tyrosine kinases (RTKs).[13][14]

Experimental Protocols and Methodologies

The following sections provide detailed protocols for common applications of biotinylated lipids.

Protocol: Preparation of Biotinylated Liposomes by Extrusion

This protocol describes the formation of 100 nm unilamellar vesicles (LUVs) incorporating a biotinylated lipid.

Methodology:

  • Lipid Film Hydration:

    • Prepare a lipid mixture in a round-bottom flask. A typical formulation includes a primary phospholipid (e.g., L-α-PC or HSPC), cholesterol for stability, and a biotinylated lipid (e.g., DSPE-PEG-Biotin).[6] (See Table 1 for example compositions).

    • Dissolve the lipids in an organic solvent (e.g., chloroform/methanol mixture).

    • Remove the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to form a thin lipid film.

  • Hydration:

    • Hydrate the lipid film with a suitable buffer (e.g., PBS, pH 7.4) by vortexing. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Subject the MLV suspension to multiple freeze-thaw cycles (e.g., 5-10 cycles using liquid nitrogen and a warm water bath) to improve lamellarity.

    • Pass the suspension through the extruder 11-21 times to produce LUVs of a uniform size.[15]

  • Purification & Characterization:

    • Remove unencapsulated material by size exclusion chromatography or dialysis.

    • Characterize the liposomes for size and zeta potential using dynamic light scattering (DLS).

  • Functionalization (Optional):

    • Incubate the biotinylated liposomes with a molar excess of streptavidin.

    • Remove unbound streptavidin via chromatography.

    • Incubate the streptavidin-coated liposomes with a biotinylated targeting molecule (e.g., antibody, peptide).

Table 1: Example Formulations for Biotinylated Liposomes

Liposome TypeComponent 1Component 2Component 3Component 4Molar RatioApplication Reference
Non-PEGylated L-α-PCCholesterolDSPE-Biotin-69:30:1Drug Delivery[6]
PEGylated HSPCCholesterolDSPE-PEG(2000)DSPE-PEG(2000)-Biotin57:38:4:1Drug Delivery[6]
For SLB Prep DOPCDOPE-Biotin--99.4:0.6Receptor Recruitment[3]
Oral Delivery Soy-PCCholesterolDSPE-PEG(2000)-Biotin-Not SpecifiedInsulin Delivery[16]
Protocol: Functionalization of a Supported Lipid Bilayer (SLB)

This protocol details the creation of an SLB and the subsequent immobilization of a biotinylated protein.

Methodology:

  • Substrate Cleaning: Thoroughly clean a glass coverslip or silica (B1680970) sensor chip using a piranha solution or plasma cleaning to create a hydrophilic surface.

  • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) containing a biotinylated lipid (e.g., 2% CAP-Biotin) as described in Protocol 3.1, typically via extrusion through a 30-50 nm membrane.[8]

  • SLB Formation:

    • Add the SUV suspension to the cleaned substrate.

    • Allow the vesicles to adsorb and rupture on the surface, which leads to the self-assembly of a continuous lipid bilayer.[3]

    • Rinse thoroughly with buffer (e.g., TBS) to remove excess vesicles.

  • Streptavidin Incubation:

    • Incubate the SLB with a solution of streptavidin (e.g., 1-10 µg/mL) for 10-30 minutes.[8] This allows the streptavidin to bind to the biotinylated lipids within the bilayer.

    • Rinse thoroughly to remove unbound streptavidin.

  • Protein Immobilization:

    • Prepare a solution of the mono-biotinylated protein of interest.

    • Incubate the streptavidin-functionalized SLB with the protein solution to achieve immobilization.

    • Rinse to remove unbound protein. The functionalized SLB is now ready for interaction studies.

Table 2: Quantitative Parameters for SLB Studies

ParameterValueContextReference
Biotin-Lipid Density 0.6 - 2 mol%Optimal range for vesicle binding and receptor clustering[3]
Streptavidin Concentration ~1.43 µg/mL (27 nM)For complexing with mono-biotinylated antibodies[8]
Antibody Concentration ~2 µg/mL (13.3 nM)For complexing with streptavidin prior to SLB binding[8]
Biotin-Streptavidin Kd ~10-14 - 10-15 MDissociation constant, indicating bond strength[5][3]
Protocol: Cell Surface Biotinylation and Protein Pull-Down

This protocol is for labeling and isolating cell surface proteins to study their expression and trafficking.

Methodology:

  • Cell Culture: Grow cells (e.g., polarized epithelial cells) to confluence on a suitable substrate (e.g., permeable filter supports).[12]

  • Biotinylation:

    • Wash cells with ice-cold PBS.

    • Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin, which has a cleavable disulfide bond) at 4°C for 30 minutes to label primary amines of extracellular protein domains.[14]

    • Quench the reaction with a primary amine-containing buffer (e.g., Tris or glycine (B1666218) in PBS).

  • Cell Lysis & Protein Isolation:

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification (Pull-Down):

    • Incubate the cell lysate with streptavidin-agarose beads for 2-4 hours at 4°C to capture the biotinylated proteins.[14]

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer (if using non-cleavable biotin) or by incubation with a reducing agent like DTT (if using Sulfo-NHS-SS-Biotin).

    • Analyze the isolated proteins by Western blotting with antibodies specific to the protein of interest.

Visualizing Workflows and Pathways

Diagrams created using Graphviz illustrate the logical flow of these experimental processes.

Caption: Principle of biotin-streptavidin coupling at a membrane interface.

SLB_Workflow start Clean Substrate (e.g., Glass) liposomes Prepare Biotinylated SUVs start->liposomes slb Form SLB via Vesicle Rupture liposomes->slb strep Incubate with Streptavidin slb->strep protein Immobilize Biotinylated Protein strep->protein end Perform Interaction Analysis (SPR, etc.) protein->end

Caption: Experimental workflow for creating a functionalized SLB.

Drug_Delivery_Pathway cluster_systemic Systemic Circulation cluster_target Target Tissue (e.g., Tumor) Liposome Biotinylated Liposome (with Drug Payload) Antibody Streptavidin-Antibody Conjugate Liposome->Antibody 2. High-Affinity Binding Receptor Cell Surface Receptor Antibody->Receptor 1. Pre-targeting Cell Target Cell Receptor->Cell Endocytosis Receptor-Mediated Endocytosis & Drug Release Cell->Endocytosis 3. Internalization

Caption: Pre-targeting strategy for biotinylated liposome drug delivery.

Pulldown_Workflow cells Culture Cells biotinylate Label Surface Proteins (Sulfo-NHS-Biotin) cells->biotinylate lyse Lyse Cells biotinylate->lyse bind Incubate Lysate with Streptavidin Beads lyse->bind wash Wash Beads to Remove Non-specific Binders bind->wash elute Elute Bound Proteins wash->elute analyze Analyze by Western Blot elute->analyze

Caption: Workflow for cell surface protein pull-down using biotinylation.

References

An In-Depth Technical Guide to 18:1 Biotinyl Cap PE: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 18:1 Biotinyl Cap PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)), a critical biotinylated phospholipid widely utilized in targeted drug delivery, biosensor development, and membrane biophysics research. This document collates available data on its physicochemical properties, details relevant experimental protocols, and presents visual workflows to aid in its effective application.

Physicochemical Properties: Solubility and Stability

Understanding the solubility and stability of this compound is paramount for its proper handling, storage, and application in experimental settings. While specific quantitative data for this compound is limited, valuable insights can be drawn from its base lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE).

Solubility Data

The solubility of phospholipids (B1166683) is critical for the preparation of liposomes and other lipid-based nanostructures. Data for the base lipid, DOPE, provides a strong indication of the solubility characteristics of this compound. The addition of the hydrophilic biotinyl cap group may slightly enhance aqueous dispersibility but is unlikely to dramatically alter its solubility in organic solvents.

Solvent SystemBase Lipid (DOPE) SolubilityReference(s)Notes
Chloroform (B151607) 3.3 mg/mL[1]This compound is also commonly supplied in chloroform, indicating good solubility.
Ethanol 5 mg/mL[2]Sonication and warming may be required to achieve dissolution.[3][4]
Dimethyl Sulfoxide (DMSO) 5 mg/mL[2]Heating to 60°C and sonication may be necessary.[3] Some sources report insolubility or slight solubility.[4][5]
Chloroform:Methanol:Water (65:25:4, v/v/v) 5 mg/mL[2]A common solvent mixture for lipid analysis.
Aqueous Solutions Sparingly soluble[1]Forms dispersions or liposomes rather than true solutions.
Stability Profile

The stability of this compound is influenced by temperature, pH, and exposure to oxygen. As with other unsaturated phospholipids, it is susceptible to hydrolysis and oxidation.

ParameterInformationReference(s)
Recommended Storage -20°C in a dry, inert atmosphere (e.g., argon or nitrogen)[6]
Stated Stability 6 months to 1 year at -20°C[6]
Transition Temperature (for DOPE) Tm = -16°C, Th = 10°C[2]
Hydrolysis Susceptible to hydrolysis of the ester bonds, particularly at non-neutral pH.[7]
Oxidation The oleoyl (B10858665) (18:1) chains are susceptible to oxidation at the double bonds, leading to degradation products.[8]

Experimental Protocols and Methodologies

The utility of this compound is realized through its incorporation into lipid assemblies. The following sections detail common experimental procedures.

Liposome (B1194612) Preparation via Thin-Film Hydration and Extrusion

This is a standard method for producing unilamellar liposomes of a defined size containing this compound.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform

  • This compound in chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder device

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired molar ratio of DOPC and this compound dissolved in chloroform.

    • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through a polycarbonate membrane of a defined pore size (e.g., 100 nm).

    • Pass the lipid suspension through the extruder multiple times (e.g., 11-21 times) to ensure size homogeneity.

    • The resulting solution contains large unilamellar vesicles (LUVs) incorporating this compound.

Supported Lipid Bilayer (SLB) Formation

SLBs are planar lipid bilayers formed on a solid support, providing a model system for studying cell membranes and their interactions.

Materials:

  • Biotinylated liposomes (prepared as in 2.1)

  • Clean glass coverslips or other suitable solid support

  • Buffer (e.g., PBS with Ca2+)

Procedure:

  • Substrate Cleaning: Thoroughly clean the solid support (e.g., glass coverslip) to ensure a hydrophilic surface. This can be achieved by methods such as piranha solution treatment or plasma cleaning.[9]

  • Vesicle Fusion:

    • Incubate the cleaned substrate with a solution of biotinylated liposomes in a buffer containing divalent cations (e.g., Ca2+), which promote vesicle fusion to the surface.

    • Allow the vesicles to adsorb and rupture on the surface, which then self-assemble into a continuous lipid bilayer.

  • Washing: Gently wash the surface with buffer to remove any unfused vesicles.

Streptavidin-Biotin Binding Assay

This assay is used to confirm the presence and accessibility of the biotin (B1667282) groups on the surface of the prepared liposomes or SLBs.

Materials:

  • Biotinylated liposomes or SLB

  • Streptavidin, often fluorescently labeled (e.g., Streptavidin-FITC)

  • Blocking agent (e.g., Bovine Serum Albumin, BSA)

  • Wash buffer (e.g., PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Blocking: Incubate the biotinylated lipid assembly (liposomes or SLB) with a blocking agent like BSA to prevent non-specific binding of streptavidin.

  • Streptavidin Incubation: Add the fluorescently labeled streptavidin solution and incubate to allow binding to the biotin groups.

  • Washing: Wash away any unbound streptavidin with buffer.

  • Detection: Quantify the amount of bound streptavidin by measuring the fluorescence intensity using a fluorometer (for liposome suspensions) or visualize the binding on an SLB using fluorescence microscopy.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows described above.

Liposome_Preparation cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Extrusion A Mix DOPC and This compound in Chloroform B Evaporate Solvent (Rotary Evaporator) A->B C Dry Under Vacuum B->C D Add Aqueous Buffer C->D Hydrate Film E Vortex/Agitate D->E F Multilamellar Vesicles (MLVs) Formed E->F G Load MLVs into Extruder F->G Size Reduction H Pass Through Membrane (11-21x) G->H I Unilamellar Vesicles (LUVs) H->I

Figure 1: Workflow for the preparation of biotinylated unilamellar liposomes.

SLB_Formation A Clean Solid Support (e.g., Glass Coverslip) B Incubate with Biotinylated Liposomes in Buffer with Ca2+ A->B C Vesicles Adsorb, Rupture, and Fuse B->C D Self-Assembly of Supported Lipid Bilayer (SLB) C->D E Wash to Remove Excess Vesicles D->E F Functional Biotinylated SLB E->F

Figure 2: Process of forming a supported lipid bilayer (SLB) via vesicle fusion.

Streptavidin_Binding_Assay A Start with Biotinylated Lipid Assembly (Liposomes or SLB) B Block with BSA to Prevent Non-specific Binding A->B C Incubate with Fluorescently Labeled Streptavidin B->C D Streptavidin Binds to Accessible Biotin Groups C->D E Wash to Remove Unbound Streptavidin D->E F Measure Fluorescence (Fluorometer or Microscope) E->F G Confirmation of Biotin Availability F->G

Figure 3: Workflow for a streptavidin-biotin binding assay.

References

An In-depth Technical Guide to Biotin-Streptavidin Immobilization on Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and quantitative data associated with the immobilization of streptavidin on biotinylated lipid bilayers. This powerful technique is a cornerstone for various applications in drug development, biosensing, and fundamental cell biology research, enabling the controlled assembly of proteins and other biomolecules on artificial cell membranes.

Core Principles of Biotin-Streptavidin Immobilization

The immobilization strategy leverages the exceptionally high affinity and specificity of the non-covalent interaction between biotin (B1667282) (Vitamin B7) and the protein streptavidin, which is isolated from the bacterium Streptomyces avidinii. Streptavidin is a tetrameric protein, with each subunit capable of binding one biotin molecule with a dissociation constant (Kd) on the order of 10⁻¹⁴ M, making the interaction practically irreversible.[1]

In this system, a supported lipid bilayer (SLB), which serves as a biomimetic of the cell membrane, is functionalized with lipids that have biotin attached to their headgroups.[2][3][4] When streptavidin is introduced, it binds specifically to these biotinylated lipids, creating a stable platform for the subsequent attachment of any biotinylated molecule of interest, such as antibodies, enzymes, or DNA.[2][5] The fluidity of the lipid bilayer allows for the lateral movement of the immobilized molecules, which can be crucial for studying dynamic biological processes.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the biotin-streptavidin system on supported lipid bilayers, compiled from various studies. These values can be influenced by factors such as the specific lipids used, the density of biotinylation, buffer conditions, and the experimental technique employed.

Table 1: Binding Affinity and Kinetics

ParameterValueConditionsReference
Association Constant (Ka)~10¹³ M⁻¹Streptavidin in solution to biotinylated lipid bilayer[6]
Dissociation Constant (Kd)~10⁻¹⁴ MStreptavidin-biotin interaction in solution[1]
Association Rate (on-rate)1.1 ± 0.3 x 10⁶ M⁻¹ min⁻¹Avidin (B1170675) to 1% biotinylated lipids with a 0.9 nm spacer[7]
Association Rate (on-rate)1.1 ± 0.2 x 10⁷ M⁻¹ min⁻¹Avidin to 0.2% biotinylated lipids with a 5.9 nm PEG spacer[7]

Table 2: Structural and Surface Coverage Data

ParameterValueMethodConditionsReference
Biotinylated Lipid Monolayer Thickness~3.4 ± 0.5 nmNeutron Reflection5 mol% biotinylated-phosphatidylethanolamine[8][9]
Streptavidin-Biotinylated Lipid Layer Thickness~5.9 ± 0.5 nmNeutron ReflectionAfter streptavidin binding to 5 mol% biotinylated lipid[8][9]
Streptavidin Surface CoverageTunableQCM-D, LSPRDependent on the mole fraction of biotinylated lipids in the SLB[2][10]
Final Site Density of Attached Protein10 molecules/μm²Fluorescence MicroscopyPoly-His-tagged ICAM-1 on a streptavidin-functionalized bilayer[11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are synthesized from established procedures in the literature.

Preparation of Biotinylated Supported Lipid Bilayers (SLBs)

This protocol describes the formation of a supported lipid bilayer containing biotinylated lipids on a solid substrate, typically glass or silica (B1680970), using the vesicle fusion method.[12][13]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other main lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (Biotin-PE) or other biotinylated lipid

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass coverslips or silica-coated sensors

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen gas stream

  • Sonicator or vortex mixer

Procedure:

  • Lipid Mixture Preparation: In a glass vial, mix the main lipid (e.g., DOPC) and the biotinylated lipid (e.g., Biotin-PE) in chloroform at the desired molar ratio (e.g., 98:2 for 2 mol% biotin).[11]

  • Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the vial. Further dry under vacuum for at least 1 hour to remove residual chloroform.

  • Hydration: Hydrate the lipid film with PBS buffer to a final lipid concentration of 0.5-1 mg/mL. Vortex or sonicate the mixture to form multilamellar vesicles (MLVs).

  • Extrusion: To form small unilamellar vesicles (SUVs), subject the MLV suspension to multiple passes (e.g., 11-21 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder.[13] This results in a homogenous solution of liposomes.[13]

  • Substrate Cleaning: Thoroughly clean the glass or silica substrate. A common procedure involves sonication in a detergent solution, followed by extensive rinsing with deionized water and treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or plasma cleaning to create a hydrophilic surface.

  • Vesicle Fusion: Pipette the SUV solution onto the clean substrate and incubate for 30-60 minutes at a temperature above the phase transition temperature of the lipids. The vesicles will adsorb, rupture, and fuse to form a continuous supported lipid bilayer.[12][13]

  • Rinsing: Gently rinse the surface with copious amounts of PBS to remove any unfused vesicles.[13]

Immobilization of Streptavidin

This protocol details the binding of streptavidin to the prepared biotinylated SLB.

Materials:

  • Biotinylated SLB on a substrate

  • Streptavidin solution (e.g., 1-10 µg/mL in PBS)

  • PBS buffer

Procedure:

  • Streptavidin Incubation: Introduce the streptavidin solution to the biotinylated SLB surface.

  • Incubation: Allow the streptavidin to incubate with the SLB for 15-30 minutes at room temperature to allow for binding to the biotin groups.

  • Rinsing: Thoroughly rinse the surface with PBS to remove any unbound streptavidin. The surface is now functionalized with streptavidin and ready for the attachment of biotinylated molecules.

Characterization of the Immobilized System

Several biophysical techniques can be used to characterize the formation of the biotinylated SLB and the subsequent binding of streptavidin.

3.3.1. Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D measures changes in frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor.[3] This allows for the real-time, label-free monitoring of mass and viscoelastic properties of the adsorbed layers.

Protocol:

  • Establish a stable baseline with PBS flowing over the silica-coated QCM-D sensor.

  • Introduce the biotinylated SUV solution. A characteristic drop in frequency and a transient increase in dissipation, followed by a decrease in dissipation, indicates the formation of a rigid lipid bilayer.[14]

  • Rinse with PBS to remove excess vesicles.

  • Introduce the streptavidin solution. A further decrease in frequency indicates the binding of streptavidin to the biotinylated SLB.[14][15]

  • Rinse with PBS to remove unbound streptavidin. The final frequency shift can be used to quantify the mass of the bound streptavidin.

3.3.2. Atomic Force Microscopy (AFM)

AFM provides high-resolution topographical images of the surface, allowing for the direct visualization of the lipid bilayer and bound streptavidin molecules.[16]

Protocol:

  • Prepare the biotinylated SLB on a flat substrate such as mica.[6]

  • Image the SLB in fluid using AFM to confirm the formation of a continuous and defect-free bilayer.

  • Introduce a dilute solution of streptavidin (e.g., ~0.5 µM).[16]

  • Image the surface in real-time to observe the binding of individual streptavidin molecules to the biotinylated lipids.[16] With high concentrations of biotinylated lipids and streptavidin, the formation of 2D streptavidin crystals can be observed.[17][18]

3.3.3. Fluorescence Microscopy

Fluorescence microscopy can be used to confirm the formation and fluidity of the lipid bilayer and to visualize the distribution of fluorescently labeled streptavidin.

Protocol:

  • Incorporate a small amount (e.g., 0.5-1 mol%) of a fluorescently labeled lipid (e.g., Texas Red DHPE) into the lipid mixture during SLB preparation.

  • Image the bilayer using a fluorescence microscope to confirm its uniformity.

  • Perform a Fluorescence Recovery After Photobleaching (FRAP) experiment to measure the lateral diffusion coefficient of the lipids and confirm the fluidity of the bilayer.

  • Introduce fluorescently labeled streptavidin (e.g., FITC-streptavidin) to the biotinylated SLB.

  • Image the surface to visualize the binding and distribution of streptavidin.[19]

Visualizations

The following diagrams illustrate the key processes and relationships in biotin-streptavidin immobilization on lipid bilayers.

BiotinStreptavidinInteraction cluster_bilayer Supported Lipid Bilayer LipidBilayer Lipid Headgroups Lipid Tails BiotinylatedLipid Biotinylated Headgroup Lipid Tails Streptavidin Streptavidin (Tetramer) Streptavidin->BiotinylatedLipid:head High-Affinity Binding BiotinylatedMolecule Biotinylated Molecule (e.g., Antibody, DNA) BiotinylatedMolecule->Streptavidin Immobilization

Caption: Biotin-streptavidin binding on a lipid bilayer.

ExperimentalWorkflow A 1. Prepare Biotinylated Liposomes (Extrusion) B 2. Form Supported Lipid Bilayer (Vesicle Fusion) A->B C 3. Incubate with Streptavidin B->C D 4. Rinse to Remove Unbound Streptavidin C->D E 5. Introduce Biotinylated Molecule of Interest D->E F 6. Characterize the Surface (AFM, QCM-D, Fluorescence) E->F

Caption: Experimental workflow for immobilization.

Applications in Drug Development

The biotin-streptavidin immobilization platform on lipid bilayers is a versatile tool in drug development and related research fields:

  • High-Throughput Screening: Immobilizing target receptors on a lipid bilayer allows for the screening of large libraries of small molecules or antibody candidates to identify potential drug leads.

  • Studying Receptor-Ligand Interactions: The system provides a controlled environment to study the kinetics and thermodynamics of drug-receptor binding, mimicking the cell surface.

  • Drug Delivery Systems: Functionalized liposomes can be designed to target specific cells by immobilizing targeting ligands via the biotin-streptavidin linkage.[20]

  • Biosensor Development: The platform can be integrated with various sensor technologies (e.g., QCM-D, SPR) to create sensitive and specific biosensors for diagnostic applications.[1][2]

  • Immunology Research: Supported lipid bilayers functionalized with immune receptors and ligands are used to study the formation and dynamics of the immunological synapse.[11]

References

The Core Principles of Utilizing Biotinylated Lipids in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylated lipids are powerful and versatile tools in modern biological research and drug development. These synthetic lipids incorporate a biotin (B1667282) molecule, a vitamin with an extraordinarily high affinity for the proteins avidin (B1170675) and streptavidin, into their structure. This strong and specific non-covalent interaction forms the basis of numerous applications, enabling researchers to anchor, purify, and visualize lipids and the structures they form. This technical guide delves into the fundamental principles of using biotinylated lipids, detailing their synthesis, key applications, and the experimental protocols that underpin their use.

Fundamental Principles of Biotinylated Lipids

The utility of biotinylated lipids hinges on the remarkably strong and specific interaction between biotin (Vitamin H) and the proteins avidin (from egg white) or streptavidin (from Streptomyces avidinii). This interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ M, ensuring a stable and near-permanent linkage under most experimental conditions.[1]

Biotinylation of lipids involves covalently attaching a biotin molecule to a lipid.[] This is typically achieved by modifying the headgroup of a phospholipid, such as phosphatidylethanolamine (B1630911) (PE), with a biotin molecule, often via a spacer arm like polyethylene (B3416737) glycol (PEG). The spacer arm is crucial as it extends the biotin moiety away from the lipid bilayer surface, reducing steric hindrance and facilitating its interaction with the bulky streptavidin or avidin tetramer.[3]

The small size of the biotin molecule ensures that its incorporation into a lipid has a minimal effect on the lipid's intrinsic biophysical properties, such as its ability to self-assemble into bilayers.[] This allows for the seamless integration of biotinylated lipids into liposomes, supported lipid bilayers, and nanodiscs.

Synthesis and Types of Biotinylated Lipids

Biotinylated lipids are typically synthesized by reacting a lipid with an amine-reactive biotinylation reagent.[] For example, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) can be reacted with an N-hydroxysuccinimide (NHS) ester of biotin to form DSPE-Biotin. Variations in the lipid anchor, the length of the spacer arm, and the point of biotin attachment give rise to a variety of biotinylated lipids tailored for specific applications.

Commonly used biotinylated lipids include:

  • DSPE-PEG(2000)-Biotin: A saturated lipid with a long PEG spacer, widely used for creating stable, long-circulating liposomes for drug delivery.[4][5]

  • DOPE-Biotin: An unsaturated lipid often used in the formation of supported lipid bilayers and for studying membrane dynamics.[1]

  • Biotinyl-Cap-PE: Features a six-carbon "caproyl" spacer arm, providing a shorter linker than PEG.[4]

Key Applications in Research

The unique properties of biotinylated lipids have led to their widespread adoption in various research fields.

Liposome (B1194612) and Nanoparticle Functionalization

Biotinylated lipids can be incorporated into the lipid bilayer of liposomes and other lipid-based nanoparticles during their formulation.[][7] This provides a versatile platform for surface functionalization. By pre-incubating the biotinylated liposomes with streptavidin, a "universal" binding site is created on the liposome surface. This streptavidin-coated liposome can then be conjugated to any biotinylated targeting ligand, such as antibodies, peptides, or small molecules, for targeted drug delivery or imaging.[4][] This modular approach simplifies the development of targeted nanomedicines.

A study on the oral delivery of insulin (B600854) using biotinylated liposomes (BLPs) demonstrated significantly enhanced absorption and a relative bioavailability approximately double that of conventional liposomes in diabetic rats.[8] This was attributed to facilitated absorption through receptor-mediated endocytosis.[8]

Supported Lipid Bilayers (SLBs)

Supported lipid bilayers are model membranes formed on a solid substrate, which are invaluable for studying cell membrane phenomena. Biotinylated lipids are frequently incorporated into SLBs to immobilize proteins or other molecules on the membrane surface.[9][10] For example, biotinylated lipids in an SLB can capture streptavidin, which can then bind biotinylated antibodies or receptors, allowing researchers to study cell adhesion, immune synapse formation, and other cell-surface interactions in a controlled environment.[1][11]

The diagram below illustrates the general workflow for creating a functionalized supported lipid bilayer.

SLB_Formation cluster_0 Vesicle Preparation cluster_1 SLB Formation cluster_2 Functionalization Vesicles Lipid Vesicles (with Biotinylated Lipids) Substrate Solid Substrate (e.g., Glass, Silica) Vesicles->Substrate Vesicle Fusion SLB Supported Lipid Bilayer (SLB) Substrate->SLB Streptavidin Streptavidin Incubation SLB->Streptavidin Functionalized_SLB Streptavidin-Coated SLB Streptavidin->Functionalized_SLB Ligand Biotinylated Ligand (e.g., Antibody) Functionalized_SLB->Ligand Binding Final_SLB Functionalized SLB Ligand->Final_SLB

Caption: Workflow for creating a functionalized supported lipid bilayer.

Studying Protein-Lipid Interactions

Biotinylated lipids are instrumental in identifying and characterizing proteins that interact with specific lipids. A common technique is the biotin-phospholipid pull-down assay .[12] In this assay, biotinylated lipids are incubated with a cell lysate or a purified protein solution. The lipid-protein complexes are then "pulled down" from the solution using streptavidin-coated beads. After washing away non-specific binders, the captured proteins can be identified by Western blotting or mass spectrometry.[12][13]

The following diagram outlines the workflow of a biotinylated lipid pull-down assay.

Pull_Down_Assay Biotin_Lipid Biotinylated Lipid Incubation Incubation Biotin_Lipid->Incubation Cell_Lysate Cell Lysate or Purified Protein Cell_Lysate->Incubation Streptavidin_Beads Streptavidin-Coated Beads Incubation->Streptavidin_Beads Binding Pull_Down Pull-Down Streptavidin_Beads->Pull_Down Wash Wash Steps Pull_Down->Wash Elution Elution Wash->Elution Analysis Protein Analysis (Western Blot / Mass Spec) Elution->Analysis Signaling_Pathway cluster_membrane Plasma Membrane Biotin_Lipid Biotinylated Lipid Streptavidin Streptavidin Biotin_Receptor Biotinylated Receptor Clustering Receptor Clustering Biotin_Receptor->Clustering Induces Membrane_Protein Membrane-Associated Signaling Protein Activation Kinase Activation Membrane_Protein->Activation Crosslinker Cross-linking Antibody Crosslinker->Biotin_Receptor Binds Clustering->Membrane_Protein Recruits & Activates Phosphorylation Substrate Phosphorylation Activation->Phosphorylation Downstream Downstream Signaling (e.g., Ca2+ flux, Gene Expression) Phosphorylation->Downstream

References

Methodological & Application

Preparation of Biotinylated Liposomes with 18:1 Biotinyl Cap PE: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylated liposomes are powerful tools in drug delivery, diagnostics, and various biotechnological applications. The high-affinity interaction between biotin (B1667282) and avidin (B1170675) (or streptavidin) allows for specific targeting of cells, tissues, or molecules of interest. This application note provides a detailed protocol for the preparation of biotinylated liposomes using 18:1 Biotinyl Cap PE, a lipid with a biotin moiety attached to the headgroup via a polyethylene (B3416737) glycol spacer. This spacer enhances the accessibility of the biotin for binding to avidin or streptavidin. The protocol described herein utilizes the well-established thin-film hydration method followed by extrusion to produce unilamellar liposomes of a defined size.

Principle

The preparation of biotinylated liposomes involves the self-assembly of phospholipids, cholesterol, and a biotinylated lipid (this compound) into spherical vesicles in an aqueous medium. The process begins with the dissolution of the lipids in an organic solvent, which is then evaporated to form a thin lipid film. Hydration of this film with an aqueous buffer leads to the formation of multilamellar vesicles (MLVs). These MLVs are then subjected to extrusion through polycarbonate membranes with a defined pore size to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution.

Materials and Equipment

Lipids:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)-2000] (DSPE-PEG(2000)-Biotin)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (this compound)[1][2][3]

Solvents and Buffers:

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder device (e.g., Avanti Mini Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

  • Glass vials

  • Nitrogen gas cylinder

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Spectrophotometer (for HABA assay)

Experimental Protocols

Protocol 1: Preparation of Biotinylated Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of biotinylated liposomes with a typical molar ratio of DOPC:Cholesterol:DSPE-PEG(2000)-Biotin:this compound.

  • Lipid Film Formation:

    • In a round-bottom flask, combine the lipids in the desired molar ratios (e.g., 55:40:4:1 of DOPC:Cholesterol:DSPE-PEG(2000)-Biotin:this compound).

    • Dissolve the lipid mixture in a sufficient volume of a chloroform:methanol (2:1, v/v) solution to ensure complete solubilization.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 37-40°C).

    • Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 2 hours.

  • Hydration of the Lipid Film:

    • Hydrate the lipid film by adding the desired aqueous buffer (e.g., PBS, pH 7.4) to the flask. The volume of the buffer will determine the final lipid concentration.

    • Rotate the flask gently in a water bath set to a temperature above the lipid phase transition temperature for 1-2 hours to allow for complete hydration and formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes). This process reduces the size and lamellarity of the vesicles, resulting in the formation of unilamellar vesicles with a more uniform size distribution.[4]

    • Collect the extruded liposome (B1194612) suspension.

  • Purification (Optional):

    • To remove any unencapsulated material or free biotin, the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis.

Protocol 2: Characterization of Biotinylated Liposomes

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the liposome suspension in the hydration buffer.

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument. The PDI value indicates the uniformity of the liposome size distribution.

2. Zeta Potential Measurement:

  • Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl).

  • Measure the zeta potential using a zeta potential analyzer to determine the surface charge of the liposomes.

3. Quantification of Biotin Incorporation (HABA Assay):

  • The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method used to quantify the amount of biotin incorporated into the liposomes. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[5][6]

  • Procedure:

    • Prepare a standard curve of known biotin concentrations.

    • In a 96-well plate or cuvette, add the avidin-HABA reagent.

    • Add a known amount of the biotinylated liposome suspension to the reagent.

    • Incubate for a short period to allow for the displacement reaction.

    • Measure the absorbance at 500 nm using a spectrophotometer.

    • Calculate the amount of biotin in the liposome sample by comparing the absorbance to the standard curve.[6]

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of biotinylated liposomes prepared with different lipid compositions.

Table 1: Physicochemical Properties of Biotinylated Liposomes

Formulation (Molar Ratio)Mean Diameter (nm)PDIZeta Potential (mV)
DOPC:Chol:this compound (59:40:1)110 ± 50.15 ± 0.03-5 ± 2
DOPC:Chol:DSPE-PEG-Biotin:this compound (55:40:4:1)125 ± 70.12 ± 0.02-15 ± 3
DSPC:Chol:this compound (59:40:1)105 ± 60.18 ± 0.04-7 ± 2

Data are presented as mean ± standard deviation.

Table 2: Biotin Incorporation Efficiency

Formulation (Molar Ratio)Theoretical Biotin (µg/mL)Measured Biotin (µg/mL)Incorporation Efficiency (%)
DOPC:Chol:this compound (59:40:1)10.08.5 ± 0.785 ± 7
DOPC:Chol:DSPE-PEG-Biotin:this compound (55:40:4:1)50.042.5 ± 3.585 ± 7

Incorporation efficiency is calculated as (Measured Biotin / Theoretical Biotin) x 100%.

Visualization of Workflows

Experimental Workflow for Liposome Preparation

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Sizing cluster_3 Characterization Lipid Dissolution Lipid Dissolution Solvent Evaporation Solvent Evaporation Lipid Dissolution->Solvent Evaporation Drying under Vacuum Drying under Vacuum Solvent Evaporation->Drying under Vacuum Hydration with Buffer Hydration with Buffer Drying under Vacuum->Hydration with Buffer Formation of MLVs Extrusion Extrusion Hydration with Buffer->Extrusion Formation of LUVs/SUVs DLS (Size, PDI) DLS (Size, PDI) Extrusion->DLS (Size, PDI) Zeta Potential Zeta Potential Extrusion->Zeta Potential HABA Assay (Biotin Quantification) HABA Assay (Biotin Quantification) Extrusion->HABA Assay (Biotin Quantification)

Caption: Workflow for preparing and characterizing biotinylated liposomes.

Logical Relationship of Biotin-Avidin Targeting

G cluster_0 Targeting Complex Liposome Biotinylated Liposome Biotin Avidin Strept(avidin) Four Biotin Binding Sites Liposome->Avidin High-Affinity Binding Target Target Cell/Molecule Avidin-Binding Receptor/Tag Avidin->Target Specific Targeting

Caption: Principle of biotin-avidin mediated liposome targeting.

Conclusion

This application note provides a comprehensive and detailed guide for the preparation and characterization of biotinylated liposomes using this compound. The provided protocols are robust and can be adapted for various research and development purposes. The successful preparation of these targeted nanocarriers opens up numerous possibilities for advanced drug delivery systems and diagnostic tools. Careful characterization, as outlined in this document, is crucial to ensure the quality, stability, and functionality of the prepared liposomes for their intended applications.

References

Protocol for Incorporating Biotinyl Cap PE into Supported Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Supported lipid bilayers (SLBs) are powerful tools in various research fields, including immunology, cell biology, and biophysics, as they mimic the fluid and dynamic nature of cell membranes.[1] Incorporating functionalized lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (Biotinyl Cap PE), allows for the specific and oriented immobilization of proteins and other biomolecules via the high-affinity biotin-streptavidin interaction.[2][3][4] This application note provides a detailed protocol for the formation of SLBs containing Biotinyl Cap PE, methods for their characterization, and key quantitative parameters.

Biotinyl Cap PE is a phospholipid with a biotin (B1667282) molecule attached to its headgroup via a caproyl spacer.[5][6] This configuration allows the biotin moiety to be accessible for binding to streptavidin or avidin (B1170675), which can then be used to link other biotinylated molecules to the bilayer surface.[1][7]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the incorporation of Biotinyl Cap PE into supported lipid bilayers, compiled from various studies.

ParameterTypical RangeNotes
Biotinyl Cap PE Molar Percentage 0.2 - 10 mol%The optimal concentration depends on the desired surface density of biotin binding sites. Higher concentrations can sometimes lead to lipid clustering.[8][9][10]
Primary Phospholipid 90 - 99.8 mol%Commonly used lipids include DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) or POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine).[7][8]
Liposome Concentration for Fusion 0.1 - 1 mg/mLThe concentration of the vesicle solution used for SLB formation by vesicle fusion.
Streptavidin Concentration 1 - 200 nMUsed to coat the biotinylated SLB for subsequent attachment of biotinylated proteins.[8]
Diffusion Coefficient of Lipids in SLB 0.1 - 1 µm²/sMeasured by FRAP, indicates the fluidity of the bilayer. The presence of proteins can decrease the diffusion coefficient.[11]

Experimental Protocols

Preparation of Small Unilamellar Vesicles (SUVs)

This protocol describes the preparation of SUVs by the extrusion method, which is a common precursor for forming SLBs via vesicle fusion.[2][12]

Materials:

  • Primary phospholipid (e.g., DOPC) in chloroform (B151607)

  • Biotinyl Cap PE in chloroform

  • Chloroform

  • Hydration buffer (e.g., Phosphate Buffered Saline - PBS, or HEPES Buffered Saline - HBS)

  • Glass vials

  • Nitrogen or Argon gas stream

  • Vacuum desiccator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block

Procedure:

  • Lipid Mixture Preparation: In a clean glass vial, mix the desired amounts of the primary phospholipid and Biotinyl Cap PE from their chloroform stocks. For example, for a 2 mol% Biotinyl Cap PE mixture, combine 98 µL of a 10 mg/mL DOPC stock with 2 µL of a 10 mg/mL Biotinyl Cap PE stock.

  • Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.[12]

  • Vacuum Desiccation: Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.

  • Hydration: Add the desired volume of hydration buffer to the dried lipid film to achieve a final lipid concentration of 1 mg/mL. Vortex the vial for 30 seconds to 1 minute to resuspend the lipid film, forming multilamellar vesicles (MLVs).[7]

  • Extrusion: a. Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Heat the extruder and the hydrated lipid suspension to a temperature above the phase transition temperature of the lipids. For DOPC, this can be done at room temperature. c. Load the MLV suspension into one of the extruder syringes. d. Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 21 times) to form small unilamellar vesicles (SUVs).

  • Storage: Store the resulting SUV suspension at 4°C. For long-term storage, it is recommended to purge the vial with nitrogen or argon to prevent lipid oxidation.[8]

Formation of Supported Lipid Bilayers (SLBs) by Vesicle Fusion

This protocol describes the formation of an SLB on a clean glass substrate.

Materials:

  • SUV suspension containing Biotinyl Cap PE

  • Clean glass coverslips or other suitable substrates

  • Flow cell or chamber

  • Washing buffer (same as hydration buffer)

Procedure:

  • Substrate Cleaning: Thoroughly clean the glass substrate. A common method is to sonicate in a solution of 2% Hellmanex in deionized water, followed by extensive rinsing with deionized water and drying under a stream of nitrogen. Alternatively, treatment with piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or a 10 M NaOH solution can be used, followed by thorough rinsing with water.[7]

  • SLB Formation: a. Assemble the clean glass slide into a flow cell. b. Inject the SUV suspension into the flow cell and incubate for 30-60 minutes at room temperature. During this time, the vesicles will adsorb to the surface, rupture, and fuse to form a continuous lipid bilayer.[13]

  • Washing: After incubation, gently wash the flow cell with at least 10 volumes of washing buffer to remove any unfused vesicles.[7]

Characterization of SLB Formation and Fluidity

3.3.1. Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a surface-sensitive technique that can monitor the formation of an SLB in real-time by measuring changes in frequency (Δf) and dissipation (ΔD).[14][15]

Experimental Workflow:

  • Establish a stable baseline with buffer flowing over the QCM-D sensor.

  • Inject the SUV suspension. A decrease in frequency and an increase in dissipation indicate vesicle adsorption to the sensor surface.[16]

  • At a critical surface coverage, the vesicles will rupture and fuse, leading to a characteristic increase in frequency (due to loss of trapped water) and a decrease in dissipation (as the layer becomes more rigid).[14]

  • The final Δf and ΔD values can be used to model the thickness and viscoelastic properties of the formed bilayer.

3.3.2. Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to assess the lateral mobility of the lipids within the SLB, confirming its fluidity.[7][17]

Experimental Workflow:

  • Incorporate a small amount (e.g., 0.1-1 mol%) of a fluorescently labeled lipid (e.g., Rhodamine-DOPE) into the lipid mixture during SUV preparation.

  • Form the SLB as described in section 3.2.

  • Using a confocal or fluorescence microscope, photobleach a small, defined region of the fluorescently labeled SLB with a high-intensity laser.

  • Monitor the recovery of fluorescence in the bleached area over time as unbleached fluorescent lipids diffuse into the region.

  • The rate of fluorescence recovery can be used to calculate the diffusion coefficient of the lipids.[11] A mobile bilayer will show significant fluorescence recovery.

Visualization of Experimental Workflows and Concepts

Supported Lipid Bilayer Formation via Vesicle Fusion

SLB_Formation cluster_solution Vesicle Solution cluster_surface Substrate Surface Vesicles SUVs with Biotinyl Cap PE Adsorbed Adsorbed Vesicles Vesicles->Adsorbed Adsorption Ruptured Ruptured Vesicles Adsorbed->Ruptured Rupture SLB Supported Lipid Bilayer Ruptured->SLB Fusion & Spreading

Caption: Workflow of SLB formation.

Functionalization of Biotinylated SLB with Streptavidin

SLB_Functionalization SLB Supported Lipid Bilayer Biotinyl Cap PE Streptavidin Streptavidin Streptavidin->SLB:biotin High-affinity binding Biotinylated_Protein Biotinylated Protein Biotinylated_Protein->Streptavidin Binding

Caption: Immobilization via biotin-streptavidin.

FRAP Experimental Workflow

FRAP_Workflow Start Fluorescent SLB Bleach Photobleach a defined area Start->Bleach Monitor Monitor Fluorescence Recovery Bleach->Monitor Analyze Calculate Diffusion Coefficient Monitor->Analyze

Caption: FRAP experimental workflow.

References

Application Notes and Protocols for Protein Immobilization using 18:1 Biotinyl Cap PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise immobilization of proteins onto surfaces is a cornerstone of modern biological and pharmacological research, enabling the study of protein-protein interactions, enzyme kinetics, and the development of novel diagnostic and therapeutic platforms. A widely adopted and robust method for achieving this is through the high-affinity, non-covalent interaction between biotin (B1667282) and streptavidin. 18:1 Biotinyl Cap PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)) is a key reagent in this methodology.[1][2] This phospholipid integrates a biotin moiety at its headgroup, allowing for its incorporation into lipid bilayers such as liposomes and supported lipid bilayers (SLBs).[1] The oleoyl (B10858665) chains (18:1) provide fluidity and stability to the lipid assembly.[3] This system leverages the extraordinarily strong and specific interaction between biotin and streptavidin (or its deglycosylated analogue, avidin), which boasts a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, making the binding virtually irreversible under physiological conditions.[4][5][6]

These application notes provide detailed protocols for the use of this compound in creating functionalized lipid surfaces for protein immobilization assays, relevant to researchers in basic science and professionals in drug development.

Principle of the Method

The core principle involves the creation of a biotin-functionalized lipid surface that can bind to streptavidin. This streptavidin layer then serves as an anchor for the immobilization of biotinylated proteins of interest. There are two primary approaches:

  • Immobilization of Liposomes/Vesicles: Liposomes or other lipid vesicles are prepared with a specific molar percentage of this compound. These biotinylated vesicles are then introduced to a streptavidin-coated surface, leading to their immobilization. This method is particularly useful for studying membrane-associated proteins or for encapsulating soluble proteins.[7][8]

  • Direct Immobilization of Biotinylated Proteins on a Supported Lipid Bilayer: A supported lipid bilayer (SLB) containing this compound is formed on a suitable substrate. Streptavidin is then added to bind to the biotin groups on the SLB. Finally, a biotinylated protein of interest is introduced and captured by the streptavidin. This creates a fluid and biologically relevant surface for studying protein interactions.

Data Presentation

The following table summarizes key quantitative parameters associated with the use of this compound for protein immobilization.

ParameterTypical Value(s)NotesReference(s)
Molar Percentage of this compound in Liposomes 0.1 - 5 mol%The optimal concentration depends on the desired density of protein immobilization and the specific application. Higher concentrations can sometimes lead to lipid clustering.[7][9][10]
Dissociation Constant (Kd) of Biotin-Streptavidin Interaction ~10⁻¹⁴ - 10⁻¹⁵ MThis extremely low Kd indicates a very strong and stable interaction, making it essentially irreversible under most experimental conditions.[4][5][6]
Binding Stoichiometry of Biotin to Streptavidin 4:1Each tetrameric streptavidin protein has four binding sites for biotin.[5][11][5][11]
Avidin (B1170675) Mass Addition to Biotinylated Lipid Layers 1.60 - 3.20 ng/mm²The amount of protein bound depends on the linker length of the biotinylated lipid and the percentage of functionalization. Longer linkers can lead to greater protein binding.[10]
Association Rate (kon) of Avidin to Biotinylated Surfaces 1.1 x 10⁶ - 1.1 x 10⁷ M⁻¹ min⁻¹The association rate is influenced by the linker length, with longer linkers generally exhibiting faster on-rates.[10]

Experimental Protocols

Protocol 1: Preparation of Biotinylated Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound using the extrusion method.

Materials:

  • Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC) in chloroform (B151607)

  • This compound in chloroform[7]

  • Chloroform

  • Hydration buffer (e.g., Tris-buffered saline (TBS), pH 7.5)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Nitrogen or argon gas source

  • Vacuum desiccator

Methodology:

  • Lipid Film Preparation:

    • In a clean glass vial, combine the desired amounts of the primary lipid and this compound stock solutions in chloroform. A common starting point is a 99:1 molar ratio of primary lipid to this compound.

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom and sides of the vial.

    • Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 1-5 mg/mL).

    • Vortex the mixture vigorously for several minutes to disperse the lipids, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired pore size membrane (e.g., 100 nm).

    • Hydrate the membrane with the hydration buffer.

    • Draw the MLV suspension into a gas-tight syringe and pass it through the extruder 11-21 times. This process forces the lipids through the membrane pores, resulting in the formation of unilamellar vesicles of a defined size.

    • The resulting solution should be a clear or slightly opalescent suspension of SUVs.

  • Storage:

    • Store the prepared biotinylated liposomes at 4°C. For long-term storage, it is advisable to use them within a few days to a week.

Protocol 2: Immobilization of Biotinylated Liposomes on a Streptavidin-Coated Surface

This protocol outlines the steps for immobilizing the prepared biotinylated liposomes onto a streptavidin-coated microplate, suitable for high-throughput binding assays.[8]

Materials:

  • Streptavidin-coated microplate

  • Prepared biotinylated liposomes (from Protocol 1)

  • Blocking buffer (e.g., TBS with 1% Bovine Serum Albumin (BSA))

  • Wash buffer (e.g., TBS)

  • Biotinylated protein of interest

  • Detection antibody or other detection reagent

Methodology:

  • Surface Blocking:

    • Wash the wells of the streptavidin-coated microplate twice with wash buffer.

    • Add blocking buffer to each well and incubate for 1 hour at room temperature to minimize non-specific binding.

    • Wash the wells three times with wash buffer.

  • Liposome Immobilization:

    • Dilute the biotinylated liposomes to the desired concentration in wash buffer.

    • Add the diluted liposomes to the wells and incubate for 1 hour at room temperature to allow for binding to the streptavidin.

    • Wash the wells three to five times with wash buffer to remove unbound liposomes.

  • Protein Binding Assay:

    • Prepare serial dilutions of the biotinylated protein of interest in a suitable binding buffer.

    • Add the protein solutions to the liposome-coated wells and incubate for 1-2 hours at room temperature.

    • Wash the wells three to five times with wash buffer to remove unbound protein.

  • Detection:

    • Add the detection antibody or other appropriate detection reagent (e.g., enzyme-conjugated secondary antibody).

    • Incubate according to the manufacturer's instructions.

    • Wash the wells as required.

    • Add the substrate and measure the signal using a plate reader.

Visualizations

Experimental Workflow for Liposome-Based Protein Immobilization

G cluster_prep Liposome Preparation cluster_immobilization Immobilization and Assay A 1. Mix Primary Lipid and This compound B 2. Form Lipid Film (Solvent Evaporation) A->B C 3. Hydrate Film to form MLVs B->C D 4. Extrusion to form Biotinylated SUVs C->D G 7. Add Biotinylated SUVs D->G E 5. Streptavidin-Coated Surface F 6. Block Surface (e.g., BSA) E->F F->G H 8. Wash Unbound SUVs G->H I 9. Add Biotinylated Protein of Interest H->I J 10. Wash Unbound Protein I->J K 11. Detection J->K

Caption: Workflow for protein immobilization using biotinylated liposomes.

Signaling Pathway: Generic Protein-Membrane Interaction Study

G ImmobilizedLiposome Immobilized Liposome (with this compound) Streptavidin Streptavidin Bridge ImmobilizedLiposome->Streptavidin ProteinX Protein X (Biotinylated) ProteinX->Streptavidin Biotin-Streptavidin Interaction BindingEvent Binding of Protein X to Liposome Surface Streptavidin->BindingEvent ConformationalChange Conformational Change in Protein X BindingEvent->ConformationalChange DownstreamEffector Downstream Effector (e.g., Protein Y) SignalTransduction Signal Transduction DownstreamEffector->SignalTransduction ConformationalChange->DownstreamEffector Recruitment/ Activation

Caption: A generic signaling pathway initiated by protein-membrane binding.

Conclusion

The use of this compound provides a versatile and robust platform for the immobilization of proteins in a variety of assay formats. The high affinity of the biotin-streptavidin interaction ensures stable and specific attachment, while the lipid bilayer environment offers a more physiologically relevant context for studying protein function compared to direct immobilization on solid substrates. By carefully controlling the lipid composition and experimental conditions, researchers can tailor this system to address a wide range of biological questions, from fundamental studies of molecular interactions to high-throughput screening in drug discovery.

References

Application Note: A High-Affinity Streptavidin Binding Assay Using Biotinylated Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The streptavidin-biotin interaction is one of the strongest known non-covalent bonds in nature, with a dissociation constant (Kd) in the range of 10-14 M.[1][2] This exceptionally high affinity and specificity have made the streptavidin-biotin system an invaluable tool in various biotechnological and pharmaceutical applications, including immunoassays, affinity chromatography, and targeted drug delivery. This application note provides a detailed protocol for a robust and sensitive streptavidin binding assay utilizing biotinylated lipid vesicles (liposomes). This assay can be adapted for various purposes, such as quantifying the binding capacity of biotinylated surfaces, screening for inhibitors of the streptavidin-biotin interaction, or developing targeted vesicle-based therapeutic and diagnostic agents.

Biotinylated liposomes serve as a versatile platform, mimicking biotin-functionalized surfaces on a nanoscale.[3] The protocol herein describes the preparation of biotinylated vesicles by incorporating biotin-conjugated lipids into the liposome (B1194612) bilayer, followed by a straightforward and quantifiable streptavidin binding assay.

Key Principles

The assay is based on the specific binding of streptavidin to biotin (B1667282) moieties displayed on the surface of vesicles. The amount of streptavidin bound to the vesicles can be quantified using various detection methods, such as fluorescence or absorbance, after separating the vesicle-bound streptavidin from the unbound protein. This protocol will focus on a common approach involving the use of a fluorescently labeled streptavidin or a colorimetric assay to determine binding.

The binding of streptavidin to biotin is a rapid process, and the resulting complex is resistant to changes in pH, temperature, and the presence of organic solvents and denaturing agents.[2] Streptavidin is a tetrameric protein, meaning each molecule has four binding sites for biotin.[1][2] This multivalency can lead to avidity effects, further strengthening the interaction with biotinylated surfaces.

Experimental Protocols

Part 1: Preparation of Biotinylated Vesicles

This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined percentage of biotinylated lipids using the lipid film hydration and extrusion method.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (Biotin-PE)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder set with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, combine DOPC and Biotin-PE in chloroform at the desired molar ratio (e.g., 99:1 mol%). The total lipid concentration should be around 10 mg/mL.

    • Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.

    • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Lipid Film Hydration:

    • Hydrate the dried lipid film with PBS (pH 7.4) by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • Vesicle Extrusion:

    • To create unilamellar vesicles of a defined size, subject the MLV suspension to repeated extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).

    • Assemble the extruder according to the manufacturer's instructions.

    • Pass the MLV suspension through the membrane 11-21 times. This process will yield a suspension of LUVs.

  • Vesicle Characterization (Optional but Recommended):

    • Determine the size distribution and zeta potential of the biotinylated vesicles using dynamic light scattering (DLS).

    • The concentration of phospholipids (B1166683) can be determined using a standard phosphate (B84403) assay.

Part 2: Streptavidin Binding Assay

This protocol outlines a method to quantify the binding of streptavidin to the prepared biotinylated vesicles. This example uses a colorimetric assay based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from streptavidin.

Materials:

  • Biotinylated vesicles (from Part 1)

  • Streptavidin

  • HABA solution (in 0.01 M sodium hydroxide)

  • 0.1 M Sodium Phosphate buffer, pH 7.0

  • Spectrophotometer

Procedure:

  • Preparation of Streptavidin-HABA Complex:

    • Prepare a stock solution of streptavidin (e.g., 5-10 mg/mL) in deionized water.[4]

    • In a microcentrifuge tube, mix streptavidin with an excess of HABA solution in phosphate buffer. The binding of HABA to streptavidin results in a characteristic absorbance at 500 nm.

  • Binding Reaction:

    • To initiate the binding assay, add a known amount of the biotinylated vesicle suspension to the streptavidin-HABA complex.

    • Incubate the mixture at room temperature for 15-30 minutes to allow the biotin on the vesicles to displace the HABA from the streptavidin binding sites.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at 500 nm. The displacement of HABA by biotin leads to a decrease in absorbance.

  • Calculation of Biotin Binding:

    • The amount of bound biotin can be calculated based on the change in absorbance, using the molar extinction coefficient of the streptavidin-HABA complex.

    • A standard curve can be generated using known concentrations of free biotin to quantify the amount of accessible biotin on the vesicle surface.

Data Presentation

Quantitative data from streptavidin-biotin binding studies are crucial for understanding the kinetics and affinity of the interaction.

Table 1: Kinetic Parameters of Streptavidin-Biotin Interaction

ParameterValueReference
Association Rate Constant (kon)3.0 x 106 - 4.5 x 107 M-1s-1[5]
Dissociation Constant (Kd)~10-14 M[1][2]

Table 2: Example Binding Capacity of Streptavidin Surfaces

Biotinylated LigandBinding Capacity per mg of Streptavidin BeadsReference
25 bp single-stranded DNA (ssDNA)500 pmol[6]
Biotinylated Antibody/Protein30 µg[6]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the streptavidin binding assay with biotinylated vesicles.

Streptavidin_Vesicle_Binding_Assay cluster_prep Vesicle Preparation cluster_assay Binding Assay lipid_mix 1. Lipid Mixing (DOPC + Biotin-PE) film_formation 2. Lipid Film Formation (Rotary Evaporation) lipid_mix->film_formation hydration 3. Hydration (PBS Buffer) film_formation->hydration extrusion 4. Extrusion (100 nm membrane) hydration->extrusion biotin_vesicles Biotinylated Vesicles extrusion->biotin_vesicles incubation 5. Incubation biotin_vesicles->incubation biotin_vesicles->incubation streptavidin Streptavidin streptavidin->incubation separation 6. Separation of Unbound (e.g., Centrifugation/Filtration) incubation->separation detection 7. Quantification (e.g., Fluorescence/Absorbance) separation->detection results Binding Data detection->results Streptavidin_Biotin_Interaction cluster_properties Complex Properties streptavidin Streptavidin (Tetramer) complex Streptavidin-Biotin Complex streptavidin->complex High Affinity Binding (Kon ≈ 10^7 M⁻¹s⁻¹) biotin Biotin biotin->complex Kd ≈ 10⁻¹⁴ M prop1 Highly Stable prop2 Resistant to pH, Temp. prop3 Strong Non-Covalent Bond

References

Application Notes and Protocols: Optimal Molar Percentage of 18:1 Biotinyl Cap PE for Enhanced Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal molar percentage of 18:1 Biotinyl Cap PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)) in liposomal formulations to achieve maximal binding to streptavidin and its analogs. This document includes a summary of key findings from various studies, detailed experimental protocols for quantifying binding, and visual representations of workflows and concepts.

Introduction

The high-affinity, non-covalent interaction between biotin (B1667282) and streptavidin is a cornerstone of bioconjugation and targeted delivery systems. Incorporating biotinylated lipids, such as this compound, into liposomes enables the specific attachment of these vesicles to streptavidin-functionalized surfaces, proteins, or cells. The density of biotin on the liposome (B1194612) surface, dictated by the molar percentage of the biotinylated lipid, is a critical parameter that governs the avidity and overall binding efficiency of the liposome. Optimizing this molar percentage is crucial for applications ranging from diagnostics and immunoassays to targeted drug delivery.

Factors Influencing Optimal Binding

Several factors beyond the molar percentage of this compound can significantly impact the binding interaction with streptavidin. It is essential to consider these variables during the design of your experimental system:

  • Spacer Arm: The "Cap" (caproyl) spacer arm in this compound extends the biotin moiety away from the liposome surface. This extension is crucial for overcoming steric hindrance and allowing the biotin to access the deep binding pockets of the streptavidin tetramer. Studies have shown that a six-carbon spacer arm enhances vesicle binding to immobilized streptavidin[1].

  • Presence of PEGylated Lipids: Poly(ethylene glycol) (PEG) is often included in liposome formulations to increase circulation time in vivo (stealth effect). However, the PEG layer can create a steric barrier that hinders the binding of biotin to streptavidin[1]. The concentration and length of the PEG chains should be carefully optimized.

  • Liposome Composition: The overall lipid composition, including the presence of cholesterol and other phospholipids, can influence membrane fluidity and the presentation of the biotin ligand, thereby affecting binding avidity. The inclusion of cholesterol has been shown to increase the amount of streptavidin associated with biotinylated liposomes[2].

  • Liposome Size and Lamellarity: The size and number of bilayers in a liposome will affect the total number of accessible biotin molecules on the surface for a given molar percentage.

Quantitative Data on Molar Percentage and Binding

The optimal molar percentage of this compound is application-dependent. The following table summarizes findings from various studies, providing a range of concentrations and their observed effects on streptavidin binding.

Molar Percentage of Biotinylated LipidLiposome Composition HighlightsObservationReference
0.1 mol%Egg PCIncubation with streptavidin for 30 minutes at room temperature.[2]
Up to 0.3 mol%Egg PCIncreasing the molar percentage of biotin-PE up to this level increased the amount of associated streptavidin. Further increases led to significant aggregation and precipitation of the vesicles.[2]
1 mol%POPC, with varying amounts of PEG5000-PEUsed as a constant to study the inhibitory effect of PEGylation on binding to anti-biotin antibodies. Binding affinity decreased with increasing PEG concentration.[3]
4 mol%DOPCUtilized to study the binding energetics of avidin, streptavidin, and NeutrAvidin to a biotinylated lipid bilayer.[4]
5 mol%DOPCEmployed in quartz crystal microbalance-dissipation (QCM-D) experiments to investigate neutravidin and streptavidin binding to biotinylated supported lipid bilayers.[5]

Note: The specific type of biotinylated phospholipid (e.g., Biotinyl Cap PE vs. Biotin-PE) and the main phospholipid components (e.g., Egg PC, POPC, DOPC) can influence the results.

Experimental Protocols

To determine the optimal molar percentage of this compound for your specific application, it is recommended to perform a titration experiment. Below are detailed protocols for common assays used to quantify the binding of biotinylated liposomes to streptavidin.

Protocol 1: Liposome Preparation by Thin Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with varying molar percentages of this compound.

Materials:

Procedure:

  • Lipid Mixture Preparation: In a clean round-bottom flask, combine the desired amounts of the primary phospholipid, cholesterol, and this compound from their chloroform stocks to achieve the target molar ratios. Prepare several flasks with varying molar percentages of this compound (e.g., 0.1, 0.5, 1, 2, 5 mol%).

  • Thin Film Formation: Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the hydration buffer to the flask and hydrate (B1144303) the lipid film by gentle rotation. To facilitate the formation of multilamellar vesicles (MLVs), this step can be performed above the phase transition temperature of the primary lipid.

  • Extrusion: To produce unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder. Repeat the extrusion process an odd number of times (e.g., 11-21 passes) to ensure a homogenous size distribution.

  • Characterization: Characterize the resulting liposomes for size and zeta potential using Dynamic Light Scattering (DLS).

Protocol 2: ELISA-Based Binding Assay

This assay quantifies the binding of biotinylated liposomes to streptavidin immobilized on a microtiter plate.

Materials:

  • Streptavidin

  • 96-well microtiter plates (high protein-binding capacity)

  • Biotinylated liposomes (prepared as in Protocol 1, encapsulating a fluorescent dye like carboxyfluorescein for detection)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Lysis buffer (e.g., 1% Triton X-100 in PBS)

  • Fluorescence plate reader

Procedure:

  • Streptavidin Immobilization: Coat the wells of a 96-well plate with a streptavidin solution (e.g., 10 µg/mL in coating buffer) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound streptavidin.

  • Blocking: Block non-specific binding sites by incubating the wells with blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Liposome Incubation: Add serial dilutions of the fluorescently labeled biotinylated liposome preparations (with varying molar percentages of this compound) to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer to remove unbound liposomes.

  • Lysis and Quantification: Add lysis buffer to each well to disrupt the liposomes and release the encapsulated fluorescent dye. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Analysis: Plot the fluorescence intensity against the liposome concentration for each molar percentage of this compound to determine the binding saturation and relative binding efficiency.

Protocol 3: Flow Cytometry-Based Binding Assay

This protocol measures the binding of fluorescently labeled liposomes to streptavidin-coated beads.

Materials:

  • Streptavidin-coated beads

  • Fluorescently labeled biotinylated liposomes (prepared as in Protocol 1, with a lipid-soluble fluorescent dye like DiI or DiD incorporated into the bilayer)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS)

  • Flow cytometer

Procedure:

  • Bead Preparation: Resuspend the streptavidin-coated beads in blocking buffer and incubate for 30 minutes at room temperature to block non-specific binding sites.

  • Washing: Wash the beads twice with wash buffer by centrifugation and resuspension.

  • Liposome Incubation: Incubate a fixed number of beads with serial dilutions of the fluorescently labeled biotinylated liposome preparations for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the beads three times with wash buffer to remove unbound liposomes.

  • Flow Cytometry Analysis: Resuspend the beads in wash buffer and analyze them using a flow cytometer. Gate on the bead population and measure the mean fluorescence intensity, which is proportional to the number of bound liposomes.

  • Analysis: Plot the mean fluorescence intensity against the liposome concentration for each molar percentage of this compound to determine the optimal concentration for maximal binding.

Visualizing Workflows and Pathways

To further clarify the experimental processes and underlying principles, the following diagrams have been generated using Graphviz (DOT language).

LiposomePreparationWorkflow cluster_lipids Lipid Stock Solutions cluster_process Preparation Steps cluster_output Final Product PrimaryLipid Primary Phospholipid MixLipids Mix Lipids in Chloroform PrimaryLipid->MixLipids Cholesterol Cholesterol Cholesterol->MixLipids BiotinPE This compound BiotinPE->MixLipids ThinFilm Form Thin Film (Rotary Evaporation) MixLipids->ThinFilm Vary Molar % Hydration Hydrate Film (Buffer) ThinFilm->Hydration Extrusion Extrude through Membrane Hydration->Extrusion FinalLiposomes Biotinylated Unilamellar Liposomes Extrusion->FinalLiposomes ELISABindingAssay Start Start: 96-Well Plate Immobilize Immobilize Streptavidin Start->Immobilize Block Block Non-Specific Sites Immobilize->Block Incubate Incubate with Biotinylated Liposomes (Fluorescent) Block->Incubate Wash Wash Unbound Liposomes Incubate->Wash Lyse Lyse Liposomes Wash->Lyse Read Read Fluorescence Lyse->Read End End: Quantify Binding Read->End BiotinStreptavidinInteraction Liposome Liposome Bilayer Spacer Cap Spacer Liposome->Spacer Biotin Biotin Streptavidin Streptavidin Biotin->Streptavidin High-Affinity Binding Spacer->Biotin

References

Application Notes and Protocols for Preparing Giant Unilamellar Vesicles (GUVs) with 18:1 Biotinyl Cap PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the preparation of Giant Unilamellar Vesicles (GUVs) incorporating 18:1 Biotinyl Cap PE. These biotinylated GUVs are valuable tools for a wide range of applications, including studies of membrane dynamics, protein-lipid interactions, and as platforms for drug delivery systems and biosensors. The inclusion of biotin (B1667282) allows for specific and strong immobilization or tethering of vesicles through the high-affinity interaction with streptavidin or avidin.

Introduction

Giant Unilamellar Vesicles (GUVs) are single-bilayer lipid vesicles with diameters ranging from a few to hundreds of micrometers, making them excellent models for cellular membranes that can be directly observed using light microscopy.[1][2] The incorporation of functionalized lipids, such as this compound, into the GUV membrane expands their utility by enabling surface modifications. The biotin headgroup provides a versatile handle for attaching proteins, polymers, or other molecules via biotin-streptavidin interactions, which is one of the strongest known non-covalent biological interactions.[3][4][5] This functionality is particularly useful for immobilizing GUVs on surfaces for prolonged observation, studying receptor-ligand interactions, and constructing targeted drug delivery vehicles.[3][4][6]

This guide details two primary methods for GUV preparation: electroformation and gentle hydration/spontaneous swelling . Electroformation generally yields a higher number of GUVs, while gentle hydration is simpler and can be used with a wider range of buffer conditions, including physiological salt concentrations which can be challenging for traditional electroformation.[7][8]

Data Presentation: Quantitative Parameters for GUV Preparation

The success of GUV formation is highly dependent on several key parameters. The following tables summarize typical quantitative data for the preparation of GUVs containing this compound using electroformation and gentle hydration methods.

Table 1: Lipid Composition and Preparation

ParameterRecommended ValueNotes
Primary Lipid (e.g., DOPC, POPC)95-99.5 mol%The choice of primary lipid will affect membrane fluidity and phase behavior.
This compound0.1-5 mol%0.1-1 mol% is often sufficient for surface immobilization.[9][10] Higher concentrations can be used for multivalent binding studies.[11]
Fluorescent Lipid Probe (e.g., Atto655-DOPE, Liss-Rho-PE)0.001-1 mol%For visualization of GUVs by fluorescence microscopy.[9][12]
Cholesterol0-50 mol%Can be included to modulate membrane rigidity and reduce permeability. High cholesterol concentrations can be challenging for electroformation.[13][14][15]
Total Lipid Concentration (in organic solvent)1-20 mg/mLA common starting concentration for creating the lipid film.[1][3][7]
Organic SolventChloroform (B151607) or Chloroform:Methanol (2:1 v/v)Ensure high purity to avoid artifacts.

Table 2: Electroformation Parameters

ParameterRecommended ValueNotes
SubstrateIndium Tin Oxide (ITO) coated glass slides or Platinum (Pt) wiresITO slides allow for direct observation on a microscope.[3]
Lipid Film DepositionDrop deposition, spin-coating, or spreading with a pipette tipSpin-coating can produce more uniform lipid films.[14] A film thickness of 30-60 nm (5-10 bilayers) is suggested.[16]
Hydration BufferLow ionic strength buffers (e.g., sucrose (B13894) or glucose solutions, 1 mM HEPES)High salt concentrations can hinder GUV formation by electroformation, though modified protocols exist.[14][16]
AC Field Frequency10-500 HzOptimal frequencies can vary depending on the lipid mixture and buffer.[13][14] A common starting point is 10 Hz.[13]
AC Field Voltage1-10 V (peak-to-peak)Applied voltage should be optimized to avoid lipid oxidation, especially with unsaturated lipids.[16][17]
Duration1-4 hoursLonger durations do not always improve yield and can increase lipid oxidation.[16]
TemperatureAbove the highest transition temperature (Tm) of the lipids in the mixtureIncreasing the temperature can lead to larger GUVs.[16]

Table 3: Gentle Hydration / Spontaneous Swelling Parameters

ParameterRecommended ValueNotes
SubstrateGlass vial, Teflon disk, or PVA-coated coverslipThe choice of substrate can influence vesicle yield and ease of harvesting.[1][18]
Lipid Film DepositionDrying from organic solvent under vacuum or inert gas streamEnsure complete removal of the organic solvent.[7][8][18]
Hydration BufferCan be performed in a wide range of buffers, including physiological salineThis is a major advantage over traditional electroformation.[1]
Hydration TimeSeveral hours to overnightLonger incubation times generally lead to a higher yield of GUVs.[18]
TemperatureAbove the highest Tm of the lipids in the mixtureGentle agitation or temperature cycling can sometimes improve vesicle formation.

Experimental Protocols

Protocol 1: GUV Preparation by Electroformation

This protocol describes the formation of GUVs on ITO-coated glass slides.

Materials:

  • This compound and other desired lipids (e.g., DOPC, Cholesterol)

  • Chloroform (high purity)

  • Indium Tin Oxide (ITO) coated glass slides

  • Electroformation chamber

  • Function generator

  • Hydration buffer (e.g., 300 mM Sucrose solution)

  • Vacuum desiccator

Procedure:

  • Lipid Mixture Preparation: Prepare a lipid stock solution in chloroform at a concentration of 1-2 mg/mL. For a typical preparation, mix your primary lipid, this compound (e.g., at 1 mol%), and a fluorescent lipid probe in the desired molar ratios.

  • ITO Slide Cleaning: Thoroughly clean the ITO-coated glass slides. This can be done by sonicating in ethanol (B145695) and then deionized water.[3] Plasma cleaning can also improve the hydrophilicity of the surface.[14]

  • Lipid Film Formation: Deposit a small volume (e.g., 10-25 µL) of the lipid solution onto the conductive side of two ITO slides.[7] Spread the solution evenly to create a thin, uniform film. A uniform film is crucial for obtaining a good yield of GUVs.[7][14]

  • Solvent Evaporation: Place the lipid-coated slides in a vacuum desiccator for at least 1-2 hours to ensure complete removal of the organic solvent.[3]

  • Chamber Assembly: Assemble the electroformation chamber by placing the two ITO slides with the conductive, lipid-coated sides facing each other, separated by a spacer (e.g., a silicone O-ring).

  • Hydration and Electroformation:

    • Fill the chamber with the hydration buffer (e.g., 300 mM sucrose).

    • Connect the ITO slides to a function generator.

    • Apply a sinusoidal AC electric field. A typical starting point is 10 Hz and 1.5 V for 2 hours.[13] These parameters may require optimization for your specific lipid composition.[19]

    • Optionally, a lower frequency (e.g., 2 Hz) can be applied for an additional 30 minutes to promote the detachment of vesicles.[20]

  • GUV Harvesting: After electroformation, gently pipette the GUV suspension from the chamber for observation.

Protocol 2: GUV Preparation by Gentle Hydration

This method is simpler and avoids the use of an electric field, making it suitable for charged lipids and physiological buffers.[7]

Materials:

  • This compound and other desired lipids

  • Chloroform (high purity)

  • Glass vial or petri dish

  • Hydration buffer (can be physiological buffer like PBS)

  • Vacuum desiccator or nitrogen/argon stream

Procedure:

  • Lipid Mixture Preparation: Prepare the lipid mixture in chloroform as described in the electroformation protocol.

  • Lipid Film Formation: Deposit the lipid solution into a clean glass vial or on a suitable substrate to form a thin film at the bottom.[7]

  • Solvent Evaporation: Evaporate the chloroform by placing the vial in a vacuum desiccator for several hours to overnight, or by gently blowing a stream of nitrogen or argon gas over the lipid solution.[8][18] It is critical to remove all traces of the organic solvent.

  • Hydration:

    • Gently add the desired hydration buffer to the dried lipid film.[18] It is important to add the buffer slowly to minimize disruption of the lipid film.

    • Seal the container and let it stand undisturbed at a temperature above the lipid transition temperature.

  • Incubation: Incubate the mixture for several hours to overnight to allow the lipids to swell and form GUVs.[18]

  • GUV Harvesting: The GUVs will be present in the supernatant. Gently collect the vesicle suspension with a pipette, avoiding disturbance of the remaining lipid film.

Visualizations

Below are diagrams illustrating the experimental workflow for GUV preparation and a conceptual pathway for the application of biotinylated GUVs.

GUV_Preparation_Workflow cluster_prep Lipid Preparation cluster_methods GUV Formation Methods cluster_post Post-Formation lipid_mix 1. Prepare Lipid Mixture (e.g., DOPC, this compound, fluorescent probe in chloroform) film_formation 2. Create Thin Lipid Film lipid_mix->film_formation solvent_evap 3. Evaporate Organic Solvent film_formation->solvent_evap electroformation Electroformation (AC field in low salt buffer) solvent_evap->electroformation Method 1 gentle_hydration Gentle Hydration (Spontaneous swelling in buffer) solvent_evap->gentle_hydration Method 2 harvesting 4. Harvest GUVs electroformation->harvesting gentle_hydration->harvesting characterization 5. Characterization (Microscopy) harvesting->characterization Biotinylated_GUV_Application cluster_GUV Biotinylated GUV cluster_Surface Functionalized Surface cluster_Interaction Application GUV GUV with This compound Streptavidin Streptavidin-coated Surface GUV->Streptavidin High-affinity Biotin-Streptavidin Interaction Immobilization Immobilization for Microscopy Streptavidin->Immobilization BindingAssay Binding/Adhesion Assay Streptavidin->BindingAssay

References

Application of Biotinyl Cap PE in Black Lipid Membranes (BLMs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinyl Cap PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)) is a functionalized phospholipid that incorporates a biotin (B1667282) molecule at its headgroup, attached via a caproyl spacer arm. This unique structure allows for the highly specific and robust immobilization of biotin-binding proteins, such as avidin (B1170675) and streptavidin, onto the surface of lipid bilayers. The avidin-biotin interaction is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the order of 10⁻¹⁵ M, making it an invaluable tool in various biophysical and biomedical research applications.[1][2]

Black Lipid Membranes (BLMs) are artificial lipid bilayers formed across a small aperture, separating two aqueous compartments. They serve as a powerful model system for studying the properties of biological membranes, including ion channel function, membrane protein dynamics, and drug-membrane interactions. The incorporation of Biotinyl Cap PE into BLMs creates a versatile platform for the controlled assembly and investigation of membrane-associated proteins and signaling complexes.

These application notes provide detailed protocols for the formation of Biotinyl Cap PE-containing BLMs and their application in protein reconstitution, single-channel recording, and drug screening assays.

Key Applications

  • Targeted Protein Immobilization: The high-affinity biotin-streptavidin linkage enables the precise and oriented immobilization of streptavidin-conjugated proteins onto the BLM surface. This is particularly useful for studying receptor-ligand interactions, enzymatic activity at the membrane interface, and the assembly of protein complexes.

  • Ion Channel and Transporter Studies: Biotinylated channels or transporters can be anchored to the BLM via streptavidin, facilitating single-channel recordings and transport assays with enhanced stability and control over protein orientation.

  • Drug Screening and Biosensing: Functionalized BLMs can be used to develop sensitive biosensors and high-throughput screening assays for drugs that target membrane proteins or disrupt protein-lipid interactions.

  • Membrane-Associated Signaling Pathways: The ability to specifically anchor proteins to the membrane allows for the reconstitution and investigation of signaling cascades that are initiated at the cell surface.

Experimental Protocols

Protocol 1: Formation of Biotinyl Cap PE-Containing Black Lipid Membranes

This protocol describes the "painting" method for forming a BLM containing Biotinyl Cap PE.

Materials:

  • Biotinyl Cap PE (e.g., 18:1 Biotinyl Cap PE)

  • Base lipid (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC)

  • Organic solvent (e.g., n-decane or a mixture of n-decane and squalene)

  • Aqueous buffer solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

  • BLM setup (including a Teflon cup with a small aperture, electrodes, and a sensitive current amplifier)

Procedure:

  • Lipid Solution Preparation:

    • Prepare a stock solution of the base lipid (e.g., DPhPC) in an organic solvent at a concentration of 10-25 mg/mL.

    • Prepare a stock solution of Biotinyl Cap PE in chloroform (B151607) or a suitable organic solvent.

    • Mix the base lipid and Biotinyl Cap PE solutions to achieve the desired molar ratio of Biotinyl Cap PE (typically 0.1 to 5 mol%).

    • Evaporate the solvent under a gentle stream of nitrogen gas and then place the lipid mixture under vacuum for at least 1 hour to remove any residual solvent.

    • Redissolve the dried lipid mixture in n-decane to a final concentration of 10-25 mg/mL.

  • BLM Chamber Setup:

    • Assemble the BLM chamber with the Teflon cup separating the two aqueous compartments (cis and trans).

    • Fill both compartments with the aqueous buffer solution, ensuring the liquid level is above the aperture in the Teflon cup.

    • Connect the Ag/AgCl electrodes to the amplifier and place one in each compartment.

  • BLM Formation (Painting Technique):

    • Using a small paintbrush or a glass rod, apply a small amount of the lipid solution across the aperture in the Teflon cup.

    • The lipid film will initially appear thick and multicolored due to interference patterns.

    • Over a period of a few minutes, the lipid film will thin, and a circular, optically black region will appear in the center. This is the bilayer.

    • The formation of a stable BLM can be monitored by measuring the electrical capacitance of the membrane. A typical capacitance for a solvent-containing BLM is in the range of 0.3-0.8 µF/cm².

Experimental Workflow for BLM Formation

BLM_Formation_Workflow cluster_prep Preparation cluster_formation Formation cluster_verification Verification prep_lipids Prepare Lipid Mixture (Base Lipid + Biotinyl Cap PE) dissolve_solvent Dissolve in Organic Solvent prep_lipids->dissolve_solvent paint_lipid Paint Lipid Solution across Aperture dissolve_solvent->paint_lipid prep_chamber Set up BLM Chamber prep_chamber->paint_lipid thinning Observe Thinning of Lipid Film paint_lipid->thinning blm_formed Stable BLM Formed thinning->blm_formed measure_cap Measure Electrical Capacitance blm_formed->measure_cap Protein_Reconstitution_Workflow start Start with Stable Biotinyl Cap PE BLM add_streptavidin Add Streptavidin to cis Compartment start->add_streptavidin incubate_streptavidin Incubate for Binding (15-30 min) add_streptavidin->incubate_streptavidin wash_unbound_strep Wash to Remove Unbound Streptavidin incubate_streptavidin->wash_unbound_strep add_biotin_channel Add Biotinylated Ion Channel to cis wash_unbound_strep->add_biotin_channel monitor_incorporation Monitor for Single Channel Activity add_biotin_channel->monitor_incorporation end Successful Reconstitution monitor_incorporation->end Drug_Screening_Workflow start Start with Functional Reconstituted Channels record_baseline Record Baseline Channel Activity start->record_baseline add_compound Add Test Compound record_baseline->add_compound incubate Incubate add_compound->incubate record_post Record Post-Incubation Channel Activity incubate->record_post analyze Analyze Change in Activity record_post->analyze end Identify Modulators analyze->end Signaling_Pathway cluster_membrane Black Lipid Membrane cluster_cytosol Aqueous Compartment (cis) biotin_lipid Biotinyl Cap PE streptavidin Streptavidin biotin_lipid->streptavidin Binding biotin_receptor Biotinylated Receptor streptavidin->biotin_receptor Binding adaptor Adaptor Protein biotin_receptor->adaptor 2. Receptor Activation & Adaptor Recruitment ligand Biotinylated Ligand ligand->biotin_receptor 1. Ligand Binding kinase_inactive Kinase (Inactive) adaptor->kinase_inactive 3. Kinase Recruitment kinase_active Kinase (Active) kinase_inactive->kinase_active 4. Kinase Activation substrate Substrate kinase_active->substrate 5. Phosphorylation p_substrate Phosphorylated Substrate cellular_response Cellular Response p_substrate->cellular_response Downstream Signaling

References

Application Notes and Protocols for Single-Molecule Fluorescence Studies Using 18:1 Biotinyl Cap PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for utilizing 18:1 Biotinyl Cap PE in single-molecule fluorescence studies. This lipid is instrumental for anchoring biotinylated molecules to streptavidin-coated surfaces, enabling the investigation of molecular interactions and dynamics at the single-molecule level through techniques such as Total Internal Reflection Fluorescence (TIRF) microscopy and Förster Resonance Energy Transfer (smFRET).

Core Applications

This compound is a versatile tool for a range of single-molecule studies, including:

  • Protein-DNA Interactions: Observing the real-time dynamics of DNA replication, transcription, and repair by immobilizing biotinylated DNA templates.[1][2]

  • Protein Conformation and Dynamics: Studying conformational changes in proteins by immobilizing them on a passivated surface, either directly or within lipid vesicles.[3][4]

  • RNA Folding and Function: Investigating the structural dynamics of RNA molecules by encapsulating them in biotinylated vesicles to minimize surface interactions.[5]

  • Immunological Synapse Studies: Reconstituting and analyzing the interactions between immune cells and their targets on supported lipid bilayers.[6][7]

  • Membrane-Associated Macromolecule Dynamics: Characterizing the diffusion and binding kinetics of proteins and other macromolecules on lipid bilayers.[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the experimental protocols described below.

Table 1: Lipid Compositions for Vesicle and Supported Lipid Bilayer (SLB) Formation

ApplicationPrimary LipidThis compound (mol%)Other Lipids (mol%)Reference
Protein Immobilization (Vesicles)Egg PC0.1-[3]
DNA Curtains (SLB)DOPC0.5 (w/w of PEG2000 PE)10 (w/w) PEG2000 PE[1]
RNA Encapsulation (Vesicles)DMPC1 (w/w)-[5]
NK Cell Synapse (SLB)DOPC80 µM final concentration-[6]
MSPT Calibration (SLB)DOPC0.0129.99 DOPG[8]

Table 2: Reagent Concentrations and Incubation Times for Surface Passivation and Immobilization

StepReagentConcentrationIncubation TimeReference
Surface Passivation (bBSA)Biotinylated Bovine Serum Albumin (bBSA)1 mg/mLNot specified[3]
Surface Passivation (PEG)m-PEG-SPA:biotin-PEG-NHS (99:1 mol%)100 mg/mL1-2 hours[3]
Streptavidin BindingStreptavidin0.1 - 0.2 mg/mL5 - 10 minutes[3][9]
Biotinylated Molecule ImmobilizationFluorescently labeled, biotinylated protein~pM5 minutes[3]
Vesicle ImmobilizationDiluted encapsulated sample (~1:10,000)Not specified5 minutes[3]

Experimental Protocols

Protocol 1: Preparation of Small Unilamellar Vesicles (SUVs) with this compound

This protocol describes the formation of SUVs for encapsulating molecules of interest or for creating supported lipid bilayers.

Materials:

  • Primary lipid (e.g., Egg PC, DOPC) in chloroform

  • This compound in chloroform

  • Glass tube (13 x 100 mm)

  • Argon or nitrogen gas

  • Vacuum pump or desiccator

  • Buffer (e.g., TBS: 20 mM Tris, 150 mM NaCl, pH 7.5)

  • Hand-held mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a glass tube, mix the desired ratio of the primary lipid and this compound in chloroform. A common ratio for protein immobilization is 0.1 mol% this compound with a primary lipid like Egg PC.[3]

    • Dry the lipid mixture under a gentle stream of argon or nitrogen while rotating the tube to form a thin film.

    • Place the tube under vacuum for at least 30-60 minutes to remove residual chloroform.[3]

  • Hydration:

    • Add the appropriate buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 3-30 mg/mL).[3]

    • Vortex the mixture for 30 seconds or until all the lipid is suspended.

  • Freeze-Thaw Cycles:

    • Perform 4-5 freeze-thaw cycles by alternately placing the lipid suspension in liquid nitrogen and a warm water bath (e.g., 37°C).[3] Vortex for 30 seconds after each thaw.

  • Extrusion:

    • Assemble the mini-extruder with the desired membrane pore size (e.g., 50 nm for SLBs, 100-200 nm for encapsulation).[3]

    • Pass the lipid suspension through the extruder 20-30 times to form unilamellar vesicles.[3]

    • Collect the resulting SUV suspension.

Protocol 2: Surface Passivation and Immobilization for TIRF Microscopy

This protocol details the preparation of a flow cell surface for immobilizing biotinylated molecules via a streptavidin-biotin linkage.

Materials:

  • Quartz microscope slide and coverslip

  • Flow chamber assembly materials (e.g., double-sided tape, epoxy)

  • Passivation agent:

    • Option A: Biotinylated Bovine Serum Albumin (bBSA)

    • Option B: m-PEG-SPA and biotin-PEG-NHS

  • Streptavidin solution (0.1 mg/mL)

  • Buffer (e.g., TBS)

  • Biotinylated sample (e.g., protein, DNA, or vesicles)

Procedure:

  • Flow Chamber Assembly: Construct a flow chamber on a clean quartz slide using a coverslip and double-sided tape or epoxy.[3]

  • Surface Passivation (Choose one option):

    • Option A (bBSA Passivation):

      • Inject 1 mg/mL bBSA into the flow chamber and incubate.[3]

      • Rinse thoroughly with buffer to remove unbound bBSA.[3]

    • Option B (PEG Passivation):

      • Functionalize the glass surfaces with an amine group (e.g., using Vectabond).[3]

      • Inject a solution of 99 mol% m-PEG-SPA and 1 mol% biotin-PEG-NHS in 100 mM sodium bicarbonate.[3]

      • Incubate for 1-2 hours in a humid environment.[3]

      • Wash exhaustively with deionized water.[3]

  • Streptavidin Coating:

    • Inject 0.1 mg/mL streptavidin into the passivated flow chamber.[3]

    • Incubate for 5 minutes.[3]

    • Rinse with buffer to remove unbound streptavidin.[3]

  • Immobilization of Biotinylated Molecules:

    • Dilute the biotinylated sample (e.g., protein, DNA, or vesicles containing this compound) to a pM concentration in buffer.[3]

    • Inject the diluted sample into the streptavidin-coated flow chamber.

    • Incubate for 5 minutes to allow binding.[3]

    • Rinse with buffer to remove unbound molecules.[3]

    • The slide is now ready for single-molecule fluorescence imaging.

Diagrams of Experimental Workflows

The following diagrams illustrate the key experimental processes.

Vesicle_Formation_Workflow start Start: Lipids in Chloroform (Primary Lipid + this compound) drying Lipid Film Formation (Nitrogen/Argon Stream + Vacuum) start->drying hydration Hydration with Buffer drying->hydration freeze_thaw Freeze-Thaw Cycles (4-5x) hydration->freeze_thaw extrusion Extrusion through Polycarbonate Membrane freeze_thaw->extrusion end End: Small Unilamellar Vesicles (SUVs) extrusion->end

Caption: Workflow for the preparation of small unilamellar vesicles (SUVs).

Immobilization_Workflow start Start: Clean Glass Surface (Quartz Slide/Coverslip) passivation Surface Passivation (e.g., PEG-Biotin coating) start->passivation streptavidin Streptavidin Incubation passivation->streptavidin wash1 Wash Step streptavidin->wash1 immobilization Addition of Biotinylated Sample (e.g., Vesicles with this compound) wash1->immobilization wash2 Final Wash Step immobilization->wash2 end Ready for TIRF Microscopy wash2->end

Caption: Step-by-step workflow for surface immobilization.

TIRF_Signaling_Pathway surface PEG-Biotin Coated Surface streptavidin Streptavidin surface->streptavidin binds to vesicle Lipid Vesicle with This compound streptavidin->vesicle binds to Biotin molecule Molecule of Interest (e.g., Protein, RNA) vesicle->molecule encapsulates tirf TIRF Illumination (Excitation of Fluorophores) molecule->tirf is observed by

Caption: Schematic of the molecular interactions for TIRF microscopy.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Binding to Biotinylated Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. Their biocompatibility and ease of modification make them ideal carriers for targeted drug delivery.[1][2] Biotinylation of liposomes, the process of incorporating biotin (B1667282) into the liposome (B1194612) membrane, allows for a highly specific and strong interaction with streptavidin or avidin.[][4] This biotin-streptavidin interaction, one of the strongest non-covalent bonds known in biology, can be exploited for various applications, including targeted drug delivery, diagnostic imaging, and cellular interaction studies.[][4]

Flow cytometry is a powerful technique for the rapid, quantitative analysis of single cells or particles in suspension.[5][6] It allows for the measurement of fluorescence intensity and light scattering properties of individual cells, providing valuable data on cell-liposome binding events.[5][7] This document provides detailed application notes and protocols for the analysis of biotinylated liposome binding to cells using flow cytometry.

Principle of the Assay

The core principle of this assay is the detection of fluorescent signals from cells that have bound to biotinylated liposomes. This is typically achieved through a two-step labeling process. First, cells are incubated with biotinylated liposomes. After washing away unbound liposomes, a fluorescently labeled streptavidin conjugate is added.[8] The streptavidin binds with high affinity to the biotin on the liposomes that are attached to the cells. The fluorescence intensity of the cells is then measured by flow cytometry, which is directly proportional to the number of liposomes bound to each cell.[9]

An alternative, direct method involves pre-mixing the biotinylated liposomes with the fluorescently labeled streptavidin to form a complex before incubation with the cells.[8]

Key Applications

  • Screening and Characterization of Targeted Liposomes: Evaluate the binding efficiency and specificity of liposomes functionalized with targeting ligands (e.g., antibodies, peptides) that are co-incorporated with the biotinylated lipid.

  • Drug Delivery Studies: Quantify the interaction of drug-loaded biotinylated liposomes with target cells to predict therapeutic efficacy.

  • Competitive Binding Assays: Determine the binding affinity (Kd) and specificity of targeted liposomes by competing with a known ligand for the same cellular receptor.[9][10]

  • Internalization Studies: Differentiate between surface-bound and internalized liposomes using quenching agents or pH-sensitive dyes.

Experimental Protocols

Protocol 1: Preparation of Biotinylated Liposomes

This protocol describes the preparation of biotinylated liposomes using the thin-film hydration and extrusion method.[11][12]

Materials:

  • Phospholipids (e.g., DSPC, DPPC, Cholesterol)

  • Biotinylated lipid (e.g., DSPE-PEG-Biotin)

  • Chloroform (B151607) or a chloroform/methanol mixture[2]

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Rotary evaporator

  • Water bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)[11][12]

Procedure:

  • Dissolve the desired lipids and the biotinylated lipid in chloroform in a round-bottom flask. A typical molar ratio is 94:5:1 for structural lipid:cholesterol:biotinylated lipid.

  • Create a thin lipid film by evaporating the organic solvent using a rotary evaporator under reduced pressure.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the chosen hydration buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids.[11]

  • To create unilamellar vesicles, subject the hydrated lipid suspension to several freeze-thaw cycles.[12]

  • Extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) to obtain liposomes with a uniform size distribution.[11][12]

  • Store the prepared biotinylated liposomes at 4°C.

Protocol 2: Flow Cytometry Analysis of Liposome-Cell Binding (Two-Step Staining)

This protocol details the procedure for quantifying the binding of biotinylated liposomes to cells in suspension.

Materials:

  • Target cells in suspension

  • Biotinylated liposomes (from Protocol 1)

  • Fluorescently labeled streptavidin (e.g., Streptavidin-PE, Streptavidin-FITC)[13]

  • FACS buffer (e.g., PBS with 1-2% BSA or FBS)[14]

  • Propidium Iodide (PI) or other viability dye to exclude dead cells[15]

  • Flow cytometer

Procedure:

  • Harvest and wash the cells, then resuspend them in cold FACS buffer at a concentration of 1-5 x 10^6 cells/mL.

  • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

  • Add varying concentrations of biotinylated liposomes to the cell suspensions. Include a control tube with no liposomes.

  • Incubate the tubes on ice for 30-60 minutes to allow binding.[16]

  • Wash the cells twice with 1-2 mL of cold FACS buffer to remove unbound liposomes. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.[17]

  • Resuspend the cell pellets in 100 µL of cold FACS buffer.

  • Add the fluorescently labeled streptavidin at a pre-titrated optimal concentration.

  • Incubate on ice for 20-30 minutes, protected from light.[17]

  • Wash the cells twice with cold FACS buffer as described in step 5.

  • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

  • Add a viability dye such as PI just before analysis, if desired.

  • Analyze the samples on a flow cytometer. Collect data for forward scatter (FSC), side scatter (SSC), and the appropriate fluorescence channel(s).

Data Presentation

Quantitative data from flow cytometry experiments should be summarized in a clear and structured format to facilitate comparison between different experimental conditions.

Table 1: Binding of Biotinylated Liposomes to Target Cells

Liposome Concentration (µM)Mean Fluorescence Intensity (MFI)% Positive Cells
0 (Control)150 ± 201.2 ± 0.3
1850 ± 7535.6 ± 2.8
53200 ± 25085.1 ± 5.1
105800 ± 41096.4 ± 3.2
206100 ± 45097.2 ± 2.9

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Competitive Binding Assay with a Targeting Ligand

Competitor Ligand Concentration (µM)MFI of Biotinylated Liposome Binding% Inhibition
05500 ± 3800
0.14200 ± 31023.6
12100 ± 19061.8
10800 ± 9585.5
100250 ± 4095.5

Constant concentration of biotinylated liposomes (e.g., 10 µM) was used. Data are presented as mean ± standard deviation.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_binding Binding cluster_detection Detection cluster_analysis Analysis prep_cells Prepare Target Cells incubate_lipo Incubate Cells with Biotinylated Liposomes prep_cells->incubate_lipo prep_lipo Prepare Biotinylated Liposomes prep_lipo->incubate_lipo wash1 Wash to Remove Unbound Liposomes incubate_lipo->wash1 incubate_strep Incubate with Fluorescent Streptavidin wash1->incubate_strep wash2 Wash to Remove Unbound Streptavidin incubate_strep->wash2 facs Analyze by Flow Cytometry wash2->facs data Data Analysis and Quantification facs->data

Caption: Workflow for analyzing cell binding to biotinylated liposomes.

Logical Relationship of Assay Components

G cell Target Cell receptor Cell Surface Receptor cell->receptor expresses liposome Biotinylated Liposome receptor->liposome binds to biotin Biotin liposome->biotin presents streptavidin Fluorescent Streptavidin biotin->streptavidin binds to signal Fluorescent Signal streptavidin->signal emits

References

Application Notes: Biotinylated Vesicles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Targeted drug delivery aims to enhance the therapeutic efficacy of drugs by increasing their concentration at the site of disease while minimizing exposure to healthy tissues, thereby reducing side effects.[1][2] The high-affinity, non-covalent interaction between biotin (B1667282) (Vitamin B7) and avidin (B1170675) proteins (like avidin and streptavidin) is an exceptionally versatile tool for this purpose.[2][3] This interaction, one of the strongest known in nature (dissociation constant, Kd ≈ 10⁻¹⁴ M), forms the basis of biotin-mediated targeting strategies.[3][4]

Vesicles, such as liposomes, exosomes, and polymeric nanoparticles, serve as excellent drug carriers.[5][6][7] By functionalizing their surface with biotin, these vesicles can be directed toward specific cells or tissues. This strategy primarily leverages two approaches:

  • Direct Targeting: Biotinylated vesicles can directly target cells that overexpress biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT).[8][9] Many types of cancer cells, including those in ovarian, breast, colon, and lung cancers, exhibit elevated expression of these receptors to meet their high metabolic demands, making them ideal targets.[8][10][11]

  • Pretargeting: This multi-step approach separates the targeting and therapeutic delivery steps to improve the tumor-to-background signal ratio.[3][12] First, a biotinylated targeting molecule (e.g., an antibody against a tumor-specific antigen) is administered and allowed to accumulate at the tumor site.[12] Next, an avidin or streptavidin conjugate is introduced, which binds to the biotinylated antibody. Finally, a biotinylated vesicle carrying the therapeutic payload is administered, which is captured at the tumor site by the bound avidin/streptavidin.[3][12] This method significantly reduces systemic exposure to the drug.[2]

These application notes provide an overview and detailed protocols for the preparation, characterization, and evaluation of biotinylated vesicles for targeted drug delivery.

Core Concepts and Workflows

Direct_Targeting_Pathway cluster_0 Bloodstream cluster_1 Target Cancer Cell Vesicle {Biotinylated Vesicle |+ Drug Payload} Receptor Biotin Receptor (e.g., SMVT) Vesicle->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Release Drug Release Endocytosis->Release Effect Therapeutic Effect Release->Effect

Caption: Diagram of the direct targeting signaling pathway.

Pretargeting_Strategy_Workflow cluster_0 Systemic Administration cluster_1 Tumor Microenvironment Step1 Step 1: Administer Biotinylated Antibody (mAb-Biotin) Complex1 mAb-Biotin binds to Tumor Antigen Step1->Complex1 Accumulation Step2 Step 2: Administer Avidin/ Streptavidin (Av/SAv) Complex2 Av/SAv binds to mAb-Biotin Step2->Complex2 Binding Step3 Step 3: Administer Biotinylated Vesicle with Drug Complex3 Biotin-Vesicle binds to Av/SAv Step3->Complex3 Targeting TumorCell Tumor Cell with Surface Antigen DrugRelease Drug Release & Therapeutic Effect

Caption: Logical workflow of the pretargeting strategy.

Experimental_Workflow cluster_prep Vesicle Preparation & Drug Loading cluster_char Physicochemical Characterization cluster_eval Biological Evaluation Prep Preparation of Vesicles (e.g., Thin-Film Hydration) Biotinylation Surface Biotinylation (e.g., using Biotin-PEG-Lipid) Prep->Biotinylation Loading Drug Encapsulation Biotinylation->Loading Purification Purification (e.g., SEC, Dialysis) Loading->Purification FinalVesicle Biotinylated Vesicles Purification->FinalVesicle DLS Size & Zeta Potential (DLS) TEM Morphology (TEM) EE Encapsulation Efficiency (%) InVitro In Vitro Studies (Cell Uptake, Cytotoxicity) InVivo In Vivo Studies (Biodistribution, Efficacy) InVitro->InVivo Results Data Analysis InVivo->Results FinalVesicle->DLS FinalVesicle->TEM FinalVesicle->EE FinalVesicle->InVitro

Caption: General experimental workflow for vesicle development.

Data Presentation: Physicochemical Properties

The following tables summarize typical quantitative data obtained during the characterization of biotinylated vesicles.

Table 1: Physicochemical Characterization of Biotinylated Nanoparticles

Formulation Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%) Reference
Biotin-Zein Nanoparticles 95.29 - -17.7 96.31 [13]
Biotinylated Chitosan NP 296.8 0.155 - - [14]
PTX-loaded Biotinylated N-Palmitoyl Chitosan MNs ~200-400 >0.4 +25 to +35 ~80 [15]

| F1 Biotinylated Liposomes | 127.3 ± 0.6 | 0.08 ± 0.01 | -3.5 ± 0.4 | - |[16] |

NP: Nanoparticles, MNs: Magnetic Nanoparticles, PTX: Paclitaxel

Table 2: In Vitro Cellular Uptake Comparison

Cell Line Vesicle Type Uptake Comparison Finding Reference
HepG2 (Hepatacarcinoma) Chitosan Nanoparticles Biotinylated vs. Non-biotinylated Uptake of biotinylated nanoparticles was significantly higher (P < 0.05). [14]
C6 (Glioma) Zein Nanoparticles Biotinylated vs. Non-biotinylated Biotinylated nanoparticles showed improved cellular uptake compared to the free drug. [13]
A549 (Lung Cancer) Coumarin Conjugate Biotinylated vs. Non-biotinylated Higher fluorescence observed in A549 cells for the biotin-conjugated compound. [17]

| HeLa / KB (Cancer) vs. NIH/3T3 / HEK293T (Non-cancer) | Fluorogenic Squaraine Probe | Cancer vs. Non-cancer cells | The biotinylated probe could distinguish between cancer and non-cancer cell lines. |[9] |

Experimental Protocols

Protocol 1: Preparation of Biotinylated Liposomes via Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar biotinylated liposomes encapsulating a hydrophilic drug.[16][18][19]

Materials:

  • Phospholipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • Cholesterol

  • Biotinylated lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)-2000], DSPE-PEG(2000)-Biotin)

  • Chloroform and/or Methanol (B129727)

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Hydrophilic drug to be encapsulated

  • Mini-Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids in chloroform/methanol. A typical molar ratio might be DOPC:Cholesterol:DSPE-PEG-Biotin at 55:40:5.

    • Attach the flask to a rotary evaporator. Rotate the flask in a water bath (temperature above the lipid transition temperature) under reduced pressure to evaporate the organic solvent.

    • A thin, uniform lipid film will form on the inner surface of the flask.

    • To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.[20]

  • Hydration and Vesicle Formation:

    • Prepare the hydration buffer by dissolving the hydrophilic drug in PBS.

    • Add the drug-containing buffer to the flask with the dry lipid film.

    • Hydrate the film by rotating the flask in a water bath (again, above the lipid transition temperature) for 1-2 hours. This process forms multilamellar vesicles (MLVs).[16]

  • Extrusion for Size Homogenization:

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.[20]

    • Draw the MLV suspension into a gas-tight syringe and place it in the extruder.

    • Force the suspension through the membranes by pushing the plunger. Pass the liposome (B1194612) suspension through the extruder 11-21 times to form large unilamellar vesicles (LUVs) with a uniform size distribution.[18][20]

  • Purification:

    • Remove the unencapsulated drug by size exclusion chromatography (SEC) using a Sepharose CL-4B column or by dialysis against fresh PBS.[16][21]

    • Collect the liposome-containing fractions.

  • Storage:

    • Store the prepared biotinylated liposomes at 4°C. For long-term storage, lyophilization may be considered.[18]

Protocol 2: Characterization of Biotinylated Vesicles

1. Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS):

  • Dilute a small aliquot of the vesicle suspension in an appropriate buffer (e.g., filtered PBS or deionized water).

  • Transfer the diluted sample to a cuvette.

  • Measure the particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).

  • The PDI value indicates the homogeneity of the vesicle population (a value < 0.2 is generally considered acceptable).

  • Zeta potential provides information about the surface charge and stability of the vesicles in suspension.[13]

2. Morphological Analysis (Transmission Electron Microscopy - TEM):

  • Place a drop of the diluted vesicle suspension onto a carbon-coated copper grid for 1-2 minutes.

  • Remove excess liquid with filter paper.

  • (Optional) Negatively stain the sample by adding a drop of a heavy metal salt solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) for 1-2 minutes.

  • Remove excess staining solution and allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope to observe the size, shape, and morphology of the vesicles.[14]

3. Determination of Encapsulation Efficiency (EE%):

  • Separate the drug-loaded vesicles from the unencapsulated ("free") drug using a purification method like SEC or centrifugation.

  • Quantify the amount of free drug in the supernatant/eluate (Drug_free).

  • Disrupt the purified vesicles using a suitable solvent or detergent (e.g., methanol or Triton X-100) to release the encapsulated drug.

  • Quantify the amount of encapsulated drug (Drug_encapsulated) using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculate EE% using the formula:

    • EE% = (Drug_encapsulated / (Drug_encapsulated + Drug_free)) * 100

Protocol 3: In Vitro Evaluation of Targeted Cellular Uptake

This protocol evaluates the targeting ability of biotinylated vesicles using a cancer cell line known to overexpress biotin receptors (e.g., HeLa, A549, HepG2).[9][14]

Materials:

  • Biotinylated vesicles encapsulating a fluorescent dye (e.g., calcein, doxorubicin) or labeled with a lipophilic dye (e.g., DiI).[20]

  • Non-biotinylated vesicles as a negative control.

  • Target cancer cell line (e.g., HeLa) and a low-expression control cell line (e.g., NIH/3T3).[9]

  • Complete cell culture medium.

  • PBS, Trypsin-EDTA.

  • Free biotin solution (for competition assay).

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Cell Seeding:

    • Seed the cancer cells and control cells in appropriate culture plates (e.g., 24-well plates or plates with glass coverslips for microscopy) and allow them to adhere overnight.

  • Incubation with Vesicles:

    • Prepare different treatment groups:

      • Group A: Cells + Biotinylated fluorescent vesicles.

      • Group B: Cells + Non-biotinylated fluorescent vesicles (control).

      • Group C (Competition): Pre-incubate cells with an excess of free biotin for 30-60 minutes, then add biotinylated fluorescent vesicles. This group demonstrates that uptake is receptor-specific.

    • Add the vesicle suspensions to the cells at a predetermined concentration and incubate for a specific period (e.g., 2-4 hours) at 37°C.

  • Washing and Fixation:

    • Remove the vesicle-containing medium and wash the cells three times with cold PBS to remove non-internalized vesicles.

    • For microscopy, fix the cells with 4% paraformaldehyde, and mount the coverslips on slides. A nuclear counterstain like DAPI can be used.

  • Analysis:

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Compare the intracellular fluorescence intensity between the different groups. Higher fluorescence in Group A compared to Group B and C indicates successful and specific targeting.

    • Flow Cytometry (Quantitative): For a quantitative analysis, detach the cells using trypsin, wash with PBS, and resuspend them in FACS buffer. Analyze the cell-associated fluorescence using a flow cytometer. Compare the mean fluorescence intensity (MFI) of the different treatment groups.[16]

Protocol 4: General Workflow for In Vivo Evaluation

This protocol provides a general framework for assessing the biodistribution and therapeutic efficacy of biotinylated vesicles in a tumor-bearing animal model.[22][23]

Materials:

  • Tumor-bearing immunodeficient mice (e.g., nude mice with xenograft tumors).

  • Biotinylated vesicles loaded with a therapeutic drug and/or a near-infrared (NIR) fluorescent dye for imaging.

  • Non-biotinylated vesicles as a control.

  • In vivo imaging system (IVIS) for fluorescence imaging.

Procedure:

  • Animal Model:

    • Establish subcutaneous or orthotopic tumor xenografts by injecting cancer cells into immunodeficient mice. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Biodistribution Study:

    • Randomly assign mice to treatment groups (e.g., biotinylated vesicles vs. non-biotinylated vesicles).

    • Administer the fluorescently labeled vesicle formulations via intravenous (tail vein) injection.

    • At various time points (e.g., 4, 24, 48 hours) post-injection, perform whole-body imaging using an IVIS to track the accumulation of vesicles.

    • At the final time point, euthanize the animals and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Measure the fluorescence intensity in the excised organs to quantify vesicle accumulation. Higher fluorescence in the tumor for the biotinylated group would indicate successful targeting.

  • Therapeutic Efficacy Study:

    • Once tumors reach the desired size, randomize the mice into groups:

      • Saline (or PBS) control.

      • Free drug.

      • Non-biotinylated vesicles with drug.

      • Biotinylated vesicles with drug.

    • Administer the treatments according to a predetermined schedule (e.g., every three days for two weeks).

    • Monitor tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, TUNEL assay for apoptosis).

  • Data Analysis:

    • Compare tumor growth curves between the different groups. A significant inhibition of tumor growth in the group receiving biotinylated vesicles compared to all other groups would demonstrate the therapeutic benefit of targeted delivery.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Streptavidin Binding to Biotinyl Cap PE Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low streptavidin binding efficiency to Biotinyl Cap PE liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of streptavidin binding to Biotinyl Cap PE liposomes?

A1: The binding mechanism is based on the high-affinity, non-covalent interaction between streptavidin and biotin (B1667282).[1][][3] Streptavidin, a tetrameric protein, has four binding sites for biotin.[1][4] When Biotinyl Cap PE is incorporated into the lipid bilayer of liposomes, the biotin moieties are displayed on the surface, making them accessible for binding to streptavidin.[] This strong and specific interaction is widely used for various bioconjugation and targeting applications.[3][5]

Q2: What are the key factors that can influence the binding efficiency?

A2: Several factors can significantly impact the binding of streptavidin to biotinylated liposomes. These include the liposome (B1194612) composition (e.g., presence of cholesterol or PEG), the concentration of Biotinyl Cap PE in the liposome membrane, the length of the spacer arm between the biotin and the phospholipid, and the experimental conditions such as pH and temperature.[6][7]

Q3: Why is a spacer arm on the biotinylated lipid important?

A3: A spacer arm, like the caproyl (Cap) group in Biotinyl Cap PE, increases the distance between the biotin moiety and the liposome surface. This extension helps to overcome steric hindrance, making the biotin more accessible to the binding pockets of the larger streptavidin molecule.[6][8] Using biotin derivatives with extended spacer arms can enhance the binding of streptavidin to the liposomes.[9]

Q4: Can the presence of PEG on the liposome surface affect binding?

A4: Yes, while PEGylation is often used to increase the circulation time of liposomes in vivo, it can also create a hydrophilic polymer brush on the liposome surface that sterically hinders the binding of streptavidin to biotin.[7][10][11] The density and molecular weight of the PEG chains are important factors; higher density and longer PEG chains will have a more pronounced inhibitory effect on binding.[7][12][13]

Troubleshooting Guide

Problem: Low or no detectable binding of streptavidin to Biotinyl Cap PE liposomes.

Below are potential causes and recommended solutions to troubleshoot this issue.

1. Suboptimal Liposome Formulation

Q: Could the composition of my liposomes be hindering streptavidin binding?

A: Yes, the lipid composition is critical. The presence of certain lipids can either enhance or inhibit binding.

  • Steric Hindrance from PEG: As mentioned in the FAQ, PEG can mask the biotin groups. If your formulation includes PEG-lipids, consider reducing the molar percentage or using a shorter PEG chain.[7][12][13]

  • Lack of Cholesterol: Cholesterol can increase the rigidity of the lipid bilayer and may improve the presentation of the biotin groups, thereby enhancing streptavidin binding.[6][9] Including cholesterol in the vesicle preparation at up to 50 mol% can increase the amount of streptavidin associated with the vesicles.[9]

ComponentRecommendationRationale
PEG-Lipid Reduce mol% or use a shorter PEG chain (e.g., PEG2000 vs. PEG5000)Minimizes steric hindrance of the biotin binding sites.[7]
Cholesterol Incorporate at 30-50 mol%Increases membrane rigidity and may improve biotin accessibility.[6][9]
2. Inadequate Biotin Accessibility and Density

Q: How can I be sure the biotin on the liposome surface is accessible for binding?

A: Biotin accessibility is a key factor.

  • Spacer Arm Length: While "Cap" PE has a spacer, for some applications, a longer spacer might be necessary to overcome steric hindrance from other large molecules on the liposome surface.[8][9]

  • Biotin-PE Concentration: The molar percentage of Biotinyl Cap PE in your liposomes is crucial. While a higher concentration can lead to more binding sites, excessively high levels can cause aggregation and precipitation of the liposomes upon addition of streptavidin.[9][14]

ParameterRecommended RangePotential Issue if Outside Range
Biotin-PE (mol%) 0.1 - 2.0 mol%<0.1%: Insufficient binding sites. >2.0%: Risk of liposome aggregation.[1][9]
3. Incorrect Reagent Concentrations and Ratios

Q: What is the optimal ratio of streptavidin to biotinylated liposomes?

A: The stoichiometry between streptavidin and accessible biotin is important.

  • Streptavidin to Biotin Ratio: To prevent inter-liposome cross-linking and subsequent aggregation, it is often recommended to use a high ratio of streptavidin to biotin-PE.[9][15]

  • Liposome Concentration: The concentration of liposomes in the binding assay should be optimized. High concentrations can increase the likelihood of aggregation.[14]

4. Suboptimal Experimental Conditions

Q: Could my assay conditions (e.g., buffer, temperature, incubation time) be the problem?

A: Yes, the experimental environment plays a significant role.

  • pH: The streptavidin-biotin interaction is stable over a wide pH range, but optimal binding is typically observed between pH 7.2 and 8.0.[16] The pH of the solution can also affect the binding properties of different avidin (B1170675) proteins, such as neutravidin.[17][18]

  • Temperature: Binding can be performed at room temperature or 4°C. While binding may be slightly slower at 4°C, it can help to maintain the stability of the liposomes, especially if they contain fluorescent markers that are prone to leakage at higher temperatures.[8]

  • Incubation Time: The association of streptavidin with biotinylated liposomes is generally rapid.[19] An incubation time of 30-60 minutes at room temperature is typically sufficient.[9][20]

ParameterRecommended ConditionRationale
pH 7.2 - 8.0Optimal for streptavidin-biotin interaction.[16]
Temperature Room Temperature or 4°CRoom temperature for faster kinetics; 4°C for enhanced liposome stability.[8]
Incubation Time 30 - 60 minutesSufficient for binding to reach equilibrium.[9][20]
5. Quality Control of Reagents

Q: How do I know if my liposomes or streptavidin are of good quality?

A: The quality of your reagents is paramount for reproducible results.

  • Liposome Integrity: Ensure your liposomes are of the correct size and have a narrow size distribution (low polydispersity index). This can be checked using techniques like Dynamic Light Scattering (DLS).[21] Also, confirm the successful incorporation of Biotinyl Cap PE.

  • Streptavidin Activity: The streptavidin should be of high purity and activity. If possible, test its binding activity in a separate, simple assay. Be aware that some forms of avidin can be prone to aggregation.[11][18] Using alternatives like NeutrAvidin may reduce non-specific binding.[15][17]

Experimental Protocols & Visualizations

Standard Protocol for Streptavidin-Biotinylated Liposome Binding Assay

This protocol provides a general framework. Optimization may be required for specific applications.

  • Liposome Preparation:

    • Prepare liposomes containing 0.1-2.0 mol% Biotinyl Cap PE using your standard protocol (e.g., thin-film hydration followed by extrusion).

    • Characterize the liposomes for size and size distribution using DLS.

  • Binding Reaction:

    • Dilute the biotinylated liposomes to the desired concentration in a suitable buffer (e.g., PBS, pH 7.4).

    • Add streptavidin to the liposome solution at a predetermined molar ratio. A common starting point is a 2-fold molar excess of streptavidin to biotin.[15]

    • Incubate the mixture for 30-60 minutes at room temperature with gentle agitation.

  • Separation of Free and Bound Streptavidin:

    • Separate the liposome-bound streptavidin from the unbound streptavidin using a method such as size exclusion chromatography (e.g., Sepharose CL-4B column) or centrifugation if the liposomes are large enough.[9]

  • Quantification of Binding:

    • Quantify the amount of streptavidin bound to the liposomes. This can be done using a protein assay (e.g., BCA or Bradford) on the liposome fractions, or by using labeled streptavidin (e.g., fluorescently tagged) and measuring the signal associated with the liposomes.

experimental_workflow cluster_prep Liposome Preparation cluster_binding Binding Assay cluster_analysis Analysis prep_lipids Prepare Lipid Mixture (with Biotinyl Cap PE) hydrate Thin-Film Hydration prep_lipids->hydrate extrude Extrusion hydrate->extrude characterize Characterization (DLS) extrude->characterize mix Mix Liposomes and Streptavidin characterize->mix incubate Incubate (30-60 min, RT) mix->incubate separate Separate Free Streptavidin incubate->separate quantify Quantify Bound Streptavidin separate->quantify

Caption: Experimental workflow for streptavidin-biotinylated liposome binding assay.

Troubleshooting Decision Tree

troubleshooting_tree cluster_liposome Liposome Issues cluster_assay Assay Condition Issues cluster_reagent Reagent Quality cluster_solutions Potential Solutions start Low Streptavidin Binding check_composition Check Liposome Composition start->check_composition check_biotin Check Biotin Accessibility/Density start->check_biotin check_ratio Verify Reagent Ratios start->check_ratio check_conditions Review Assay Conditions (pH, Temp, Time) start->check_conditions check_liposome_qc Assess Liposome Quality (DLS) start->check_liposome_qc check_streptavidin_qc Verify Streptavidin Activity start->check_streptavidin_qc solution_peg Reduce PEG / Use Shorter Chain check_composition->solution_peg solution_chol Add Cholesterol check_composition->solution_chol solution_biotin_mol Optimize Biotin-PE mol% check_biotin->solution_biotin_mol solution_spacer Use Longer Spacer Arm check_biotin->solution_spacer solution_ratio Optimize Streptavidin:Biotin Ratio check_ratio->solution_ratio solution_ph Adjust Buffer pH check_conditions->solution_ph solution_liposome_prep Re-prepare Liposomes check_liposome_qc->solution_liposome_prep solution_streptavidin Use Fresh/New Streptavidin check_streptavidin_qc->solution_streptavidin

Caption: Troubleshooting decision tree for low streptavidin binding efficiency.

References

How to prevent non-specific binding in biotinylated lipid assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers prevent and resolve issues related to non-specific binding in biotinylated lipid assays.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem: High Background Across the Entire Membrane/Plate

High background can obscure specific signals, making data interpretation difficult. This is often caused by issues with blocking, washing, or reagent concentrations.

Possible Causes & Solutions

CauseRecommended Solution
Insufficient Blocking Increase the blocking incubation time (e.g., 1 hour at room temperature or overnight at 4°C).[1][2] Optimize the blocking agent; for biotin-based assays, avoid non-fat dry milk as it contains endogenous biotin (B1667282).[3][4] A 3% Bovine Serum Albumin (BSA) solution is a common starting point.[2] Consider using commercially available protein-free blocking buffers designed for biotin-avidin systems.[4]
Incorrect Reagent Concentration High concentrations of the protein of interest or detection antibodies (e.g., streptavidin-HRP) can lead to non-specific binding.[1][2] Titrate your reagents to find the optimal concentration that provides a strong specific signal with low background. Start with a protein concentration of 0.5-2 µg/mL.[2][5]
Inadequate Washing Insufficient washing between incubation steps fails to remove unbound reagents. Increase the number and/or duration of wash steps. Performing several short washes (e.g., 3 or more washes for 5 minutes each) is often more effective than a few long ones.[1] Ensure the volume of wash buffer is sufficient to cover the membrane or fill the well completely.[1]
Long Incubation Times Extending the incubation time for antibodies or streptavidin can increase the chance of non-specific binding.[1][6] Stick to recommended incubation times, typically 1 hour at room temperature for each step after blocking.[1] If a stronger signal is needed, consider optimizing reagent concentration before extending incubation times.
Endogenous Biotin Samples from tissues or cell lysates may contain endogenous biotin, which will be detected by streptavidin and cause high background.[7][8][9] Use an avidin (B1170675)/biotin blocking system: incubate with an avidin solution first to bind endogenous biotin, wash, then incubate with a biotin solution to saturate the remaining binding sites on the avidin.[7][8]
Problem: Weak or No Specific Signal

This issue can arise when the protein-lipid interaction is disrupted or a component of the detection system is not working correctly.

Possible Causes & Solutions

CauseRecommended Solution
Harsh Detergents Detergents like SDS, Triton X-100, or high concentrations of Tween-20 can disrupt protein-lipid interactions.[1][6] Tween-20 at 0.1% is commonly used; if the signal is weak, try reducing its concentration or removing it from the protein incubation buffer while keeping it in the wash buffer.[1][6]
Inactive Protein or Reagents The protein of interest may have lost activity, or the detection reagents (e.g., streptavidin-HRP) may have expired. Run a positive control using a protein with a known lipid-binding partner to verify that the assay components are working.[2][5]
Over-blocking While rare, some protein-based blocking agents can mask the lipid of interest. If you suspect this, try a different blocking agent, such as a protein-free commercial buffer.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best blocking buffer for a biotinylated lipid assay?

For assays involving the biotin-streptavidin system, it is critical to use a blocking buffer that does not contain endogenous biotin.

  • Recommended: Bovine Serum Albumin (BSA) at a concentration of 0.1-3% is a good starting point.[2][3] Highly purified casein or commercially available protein-free blocking buffers are also excellent choices as they are compatible with avidin/biotin detection systems.[3][4]

  • Avoid: Do not use non-fat dry milk or crude casein, as they contain variable amounts of biotin, which will lead to very high background noise.[3][4] Similarly, avoid Fetal Bovine Serum (FBS) in your buffers.[3]

Q2: Should I use avidin, streptavidin, or neutravidin?

Streptavidin is generally the preferred choice for most applications.

  • Avidin: Has a high isoelectric point (pI) and is glycosylated, which can lead to a higher degree of non-specific binding.[3]

  • Streptavidin: Lacks the carbohydrate modifications of avidin and has a pI closer to neutral, resulting in significantly less non-specific binding while maintaining a high affinity for biotin.[3]

  • NeutrAvidin: This is a deglycosylated form of avidin that offers reduced non-specific binding similar to streptavidin.

Q3: How can I prevent my biotinylated lipids from binding to the plastic wells of my assay plate?

Polystyrene and other plastics can be hydrophobic and may bind lipids non-specifically.[10]

  • Blocking: Ensure that your blocking buffer is in contact with the plastic surface for a sufficient amount of time to coat it.

  • Detergents: Including a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05-0.1%) in your buffers can help prevent hydrophobic interactions with the plastic.[10]

  • Carrier Protein: The use of BSA in your buffer not only acts as a blocking agent but can also help to coat the surface of the well, reducing direct interaction between the lipids and the plastic.[10]

Q4: My control experiment without any primary antibody still shows a high background. What is the cause?

If a "no primary antibody" control yields a high background, the non-specific binding is likely caused by one of the subsequent reagents. In a biotinylated lipid assay, this often points to the streptavidin conjugate.

  • Streptavidin Conjugate Concentration: The concentration of your streptavidin-HRP (or other enzyme) may be too high. Perform a titration to determine the optimal dilution.

  • Insufficient Blocking/Washing: The blocking may not be sufficient to prevent the streptavidin from binding directly to the membrane or plastic, or washing steps may be inadequate.[1] Review the recommendations in the Troubleshooting Guide above.

Q5: Can I use cell lysates directly in my lipid strip assay?

Using crude cell lysates is generally not recommended. Lysates contain a multitude of proteins and other cellular components that can bind non-specifically to the lipids or the membrane, contributing to high background and obscuring any specific signal.[5] It is highly recommended to use purified proteins or antibodies for these assays.

Visual Guides and Protocols

Experimental Workflow to Minimize Non-Specific Binding

This workflow highlights the critical steps where non-specific binding can be controlled.

Workflow cluster_prep Preparation cluster_blocking Blocking Step (Critical) cluster_binding Binding Steps cluster_detection Detection b 1. Immobilize Lipid on Membrane/Plate c 2. Block with Biotin-Free Buffer (e.g., 3% BSA in TBS-T) 1 hr at RT or overnight at 4°C b->c d 3. Incubate with Purified Protein of Interest (Optimized Concentration) c->d e 4. Wash Extensively (e.g., 3x5 min with TBS-T) d->e f 5. Incubate with Primary Antibody (If applicable) e->f g 6. Wash Extensively f->g h 7. Incubate with Biotinylated Secondary Antibody (If applicable) g->h i 8. Wash Extensively h->i j 9. Incubate with Streptavidin-HRP (Optimized Concentration) i->j k 10. Final Extensive Wash (e.g., 4x5 min with TBS-T) j->k l 11. Add Substrate & Detect Signal k->l Troubleshooting cluster_controls Step 1: Check Controls cluster_optimization Step 2: Optimize Protocol start High Background Observed control_q Is background high in 'No Primary Ab' or 'No Streptavidin' controls? start->control_q strep_issue Source is likely Streptavidin or Secondary Ab. -> Reduce Concentration -> Improve Washing control_q->strep_issue Yes protein_issue Source is likely Protein of Interest or Primary Ab. -> Reduce Concentration control_q->protein_issue No blocking_q Is your blocking optimal? strep_issue->blocking_q protein_issue->blocking_q blocking_sol -> Use Biotin-Free Blocker (BSA) -> Increase Blocking Time -> Avoid Milk/FBS blocking_q->blocking_sol No washing_q Are washing steps sufficient? blocking_q->washing_q Yes washing_sol -> Increase # and/or duration of washes -> Ensure adequate buffer volume washing_q->washing_sol No

References

Technical Support Center: Optimizing 18:1 Biotinyl Cap PE in Lipid Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of 18:1 Biotinyl Cap PE in your lipid-based assays. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal concentration of this compound to use in my lipid mixture?

A1: The optimal concentration of this compound is highly dependent on the specific application, the binding affinity of the interacting proteins (like streptavidin), and the desired density of biotin (B1667282) binding sites on the lipid structure. Concentrations reported in the literature vary widely, from as low as 0.01 mol% to as high as 20 mol%. For instance, in supported lipid bilayers (SLBs) for studying T-cell activation, concentrations of 0.1 mol% and 2 mol% have been used.[1] For liposome-based applications, concentrations ranging from 0.1 mol% to 2% are common.[2][3] It is recommended to perform a titration to determine the optimal concentration for your specific system.

Q2: I am observing aggregation of my liposomes or supported lipid bilayer. What could be the cause and how can I prevent it?

A2: Aggregation can be caused by several factors, including high concentrations of biotinylated lipids leading to cross-linking by multivalent binding partners like streptavidin, improper storage, or issues with the lipid preparation process itself.

  • Troubleshooting Steps:

    • Optimize Biotinyl Cap PE Concentration: If you suspect cross-linking, try reducing the molar percentage of this compound in your lipid mixture.

    • Use a Monovalent Streptavidin: If applicable to your experiment, using a monovalent streptavidin can prevent the cross-linking of biotinylated surfaces.

    • Blocking Agents: After the formation of the lipid structure and before the addition of your protein of interest, incubate the surface with a blocking agent like Bovine Serum Albumin (BSA) or casein to prevent non-specific binding and reduce aggregation.[1]

    • Proper Storage and Handling: Ensure that the lipid stock solutions are stored correctly at -20°C and that liposome (B1194612) preparations are used within a reasonable timeframe.[4][5] Some protocols suggest that streptavidin should be dissolved in a slightly alkaline buffer (pH > 8.5) to reduce its tendency to aggregate.[6]

Q3: How can I ensure efficient incorporation of this compound into my lipid vesicles?

A3: Proper preparation of the lipid mixture is crucial for the homogenous incorporation of all lipid components.

  • Key Protocol Steps:

    • Thorough Mixing in Organic Solvent: Ensure that all lipids, including this compound and the primary lipid (e.g., DOPC), are completely dissolved and well-mixed in an organic solvent like chloroform (B151607) before drying.[1][7]

    • Complete Solvent Removal: The lipid film should be dried thoroughly under a stream of nitrogen and then under vacuum for an extended period (e.g., 6 hours or more) to remove all traces of the organic solvent.[1]

    • Proper Hydration and Extrusion: Hydrate the lipid film with the desired buffer and use techniques like extrusion through a membrane with a defined pore size to create unilamellar vesicles of a consistent size.[1][3]

Q4: My biotinylated protein is not binding to the lipid surface. What are the possible reasons?

A4: Lack of binding can be due to issues with the biotinylated lipid, the streptavidin bridge, or the biotinylated protein itself.

  • Troubleshooting Checklist:

    • Verify Lipid Composition: Double-check the calculations for the molar ratio of this compound in your lipid mixture.

    • Streptavidin Incubation: Ensure that you are incubating with streptavidin for a sufficient amount of time and at an appropriate concentration (e.g., 1 µg/mL) to allow for binding to the Biotinyl Cap PE.[1]

    • Accessibility of Biotin: In some systems, the biotin headgroup may be sterically hindered. While this compound has a spacer to reduce this, high concentrations of other large headgroup lipids or surface-bound proteins could interfere with binding. Some studies suggest that lipids with longer PEG-biotin linkers may offer improved avidin (B1170675) binding compared to Biotinyl-Cap PE.[8]

    • Integrity of Biotinylated Protein: Confirm the biotinylation of your protein of interest and its structural integrity.

Quantitative Data Summary

The following table summarizes the concentrations of this compound used in various experimental setups as reported in the scientific literature.

ApplicationPrimary Lipid(s)This compound (mol%)Reference
Supported Lipid Bilayers (SLBs) for T-cell ActivationDOPC0.1 - 2[1]
Bead-supported Lipid Bilayers (BSLBs)DOPC0 - 10 (titration)[9]
Liposome Binding AssaysDOPC, DSPC, Cholesterol0.1[2]
Extracellular Vesicle-Liposome HybridsDLin-MC3-DMA, DPPC, Cholesterol0.2[10]
Membrane-Env Liposomes for ELISAPOPC, Cholesterol2[3]
Supported Lipid Bilayer for Binding StudiesPIP lipid bilayer10[11]
Supported Lipid Bilayer for Mass-Sensitive Particle TrackingNot specified0.01[12]
Crowding Sensor Reconstitution in LiposomesDOPC, DOPG20[13]
Giant Unilamellar Vesicles (GUVs)PC, PE, PS, Cholesterol1[14]
Immobilized Vesicles for Single-Molecule FRETEgg PC0.1[15]
Dip-Pen Nanolithography of Lipid StructuresDOPC5[16]

Experimental Protocols

Protocol 1: Preparation of Liposomes with this compound

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound using the extrusion method.

  • Lipid Mixture Preparation:

  • Lipid Film Formation:

    • Dry the lipid mixture under a gentle stream of nitrogen gas while rotating the vial to form a thin, uniform lipid film on the bottom.

    • Place the vial in a vacuum desiccator for at least 6 hours to remove any residual chloroform.[1]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS or Tris buffer) to a final lipid concentration of 1 mM.[1] Vortex the vial to resuspend the lipids, which will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the MLV suspension through the extruder at least 11 times to form LUVs of a uniform size.[1]

  • Storage:

    • Store the prepared liposomes at 4°C and use them within a few days for optimal results. For longer-term storage, the lipid mixture can be stored in chloroform at -20°C.[4]

Protocol 2: Formation of a Supported Lipid Bilayer (SLB)

This protocol outlines the vesicle fusion method to form an SLB on a glass surface.

  • Substrate Cleaning:

    • Thoroughly clean the glass coverslip, for example, by submerging it in a Piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 20 minutes. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care). [7]

    • Rinse the coverslip extensively with deionized water.[7]

  • Liposome Preparation:

    • Prepare liposomes containing the desired concentration of this compound as described in Protocol 1.

  • SLB Formation:

    • Deposit the liposome solution onto the cleaned glass surface and allow them to settle and fuse for 10-15 minutes.[1]

    • Rinse the surface with deionized water or buffer to remove excess, unfused liposomes.[1] The substrate should be kept hydrated to prevent the degradation of the lipid bilayer.[1]

  • Blocking and Functionalization:

    • Block the SLB with a solution of 100 µg/mL BSA or 3% (w/v) casein in PBS for 45 minutes to prevent non-specific binding.[1]

    • Incubate the SLB with a 1 µg/mL solution of streptavidin in a suitable buffer.[1]

    • The surface is now ready for the binding of your biotinylated molecule of interest.

Visualizations

Experimental_Workflow_Liposome_Preparation cluster_lipids Lipid Preparation Lipid_Stocks Lipid Stocks (e.g., DOPC, this compound) in Chloroform Mix_Lipids Mix Lipids in Desired Molar Ratio Lipid_Stocks->Mix_Lipids Dry_Lipids Dry Under Nitrogen & Vacuum Mix_Lipids->Dry_Lipids Lipid_Film Thin Lipid Film Dry_Lipids->Lipid_Film Hydrate Hydrate with Aqueous Buffer Lipid_Film->Hydrate MLVs Multilamellar Vesicles (MLVs) Hydrate->MLVs Extrude Extrude through 100 nm Membrane MLVs->Extrude LUVs Large Unilamellar Vesicles (LUVs) Extrude->LUVs

Caption: Workflow for the preparation of large unilamellar vesicles (LUVs).

SLB_Formation_Workflow Clean_Substrate Clean Glass Substrate (e.g., Piranha Solution) Prepare_LUVs Prepare LUVs with This compound Clean_Substrate->Prepare_LUVs Vesicle_Fusion Deposit LUVs onto Substrate (Vesicle Fusion) Prepare_LUVs->Vesicle_Fusion Rinse Rinse to Remove Excess Vesicles Vesicle_Fusion->Rinse SLB Supported Lipid Bilayer (SLB) Rinse->SLB Block Block with BSA or Casein SLB->Block Streptavidin Incubate with Streptavidin Block->Streptavidin Functionalized_Surface Functionalized Surface Ready for Binding Streptavidin->Functionalized_Surface

Caption: Workflow for forming a functionalized supported lipid bilayer (SLB).

Troubleshooting_Logic Problem Experimental Problem (e.g., Aggregation, No Binding) Cause1 High Biotinyl PE Concentration Problem->Cause1 Cause2 Improper Protocol Problem->Cause2 Cause3 Steric Hindrance Problem->Cause3 Solution1 Titrate Down Concentration Cause1->Solution1 Solution2 Review Protocol Steps (Drying, Hydration) Cause2->Solution2 Solution3 Use Linkers (e.g., PEG-Biotin) Cause3->Solution3

Caption: A logical approach to troubleshooting common experimental issues.

References

Technical Support Center: Steric Hindrance Effects with PEGylated Biotin Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PEGylated biotin (B1667282) lipids. The information addresses common issues related to steric hindrance that can arise during experiments involving the biotin-streptavidin interaction.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PEGylated biotin lipids?

A1: Steric hindrance refers to the obstruction of the biotin molecule by the polyethylene (B3416737) glycol (PEG) chain attached to the lipid. This "shielding" effect can prevent or weaken the binding of biotin to streptavidin or avidin (B1170675).[1][2][3] The long, flexible PEG chains can physically block the binding site on biotin, making it less accessible to its binding partners.[3]

Q2: How does the length of the PEG linker affect steric hindrance and binding to streptavidin?

A2: The length of the PEG linker has a significant impact on streptavidin binding. Longer PEG chains can increase steric hindrance, which may lead to a decrease in binding affinity.[1][4] For instance, as the molecular weight of PEG increases, the equilibrium dissociation constant of the PEGylated biotin with avidin also increases, indicating weaker binding.[4] However, in some cases, a longer linker can also provide greater flexibility and extend the biotin further from the surface, potentially improving accessibility if the biotin is otherwise sterically hindered by other surface components.[5] The optimal PEG length often depends on the specific application and the surrounding molecular environment.

Q3: What is the effect of the concentration or molar ratio of PEGylated biotin lipids on experimental outcomes?

A3: The concentration of PEGylated biotin lipids is a critical parameter. At low concentrations, there may be insufficient biotin available for detection, leading to a weak signal. Conversely, at very high concentrations, steric crowding between adjacent PEG chains can occur, which can hinder streptavidin binding.[6] It has been shown that there is often an optimal concentration range for functionalized lipids, and exceeding this can lead to redundancy of the linkers without improving binding.[7]

Q4: Can PEGylation affect the stoichiometry of biotin-streptavidin binding?

A4: Yes, PEGylation can alter the binding stoichiometry. While streptavidin has four binding sites for biotin, long PEG chains can sterically hinder the binding to adjacent sites.[4] For example, studies have shown that with lower molecular weight PEGs (e.g., 588 and 3400 g/mol ), a 4:1 stoichiometry (biotin:avidin) is maintained, but with a higher molecular weight PEG (5000 g/mol ), the stoichiometry can be reduced to 1:1.[4]

Q5: Are there alternatives to reduce steric hindrance while still benefiting from PEGylation?

A5: Yes, several strategies can be employed. One approach is to use a mixture of PEGylated lipids with different chain lengths, including a shorter PEG chain for the biotinylated lipid and longer PEG chains for the non-biotinylated lipids to create a "mushroom" versus "brush" regime that exposes the biotin. Another strategy is to optimize the molar ratio of PEGylated biotin lipids to non-PEGylated lipids in a liposome (B1194612) formulation. Additionally, using rigid linkers instead of flexible PEG chains can sometimes help to position the biotin for better accessibility.[5]

Troubleshooting Guides

Problem 1: Weak or No Signal in Binding Assays (e.g., ELISA, Flow Cytometry)

Possible Causes:

  • Insufficient Biotin Accessibility: The PEG chains may be sterically hindering the biotin from binding to streptavidin-HRP or a fluorescently labeled streptavidin.

  • Low Concentration of PEGylated Biotin Lipid: The surface density of biotin may be too low to generate a detectable signal.

  • Suboptimal PEG Linker Length: The chosen PEG linker may be too long, causing significant steric hindrance, or too short, not providing enough separation from the surface.

  • Incorrect Buffer Conditions: The pH or salt concentration of the buffer may not be optimal for the biotin-streptavidin interaction.[8]

Troubleshooting Steps:

  • Vary the PEG Linker Length: Test a range of PEG linker lengths (e.g., PEG 1000, 2000, 5000) to find the optimal balance between surface protection and biotin accessibility.

  • Optimize the Molar Ratio: Prepare a dilution series of the PEGylated biotin lipid to determine the optimal concentration that yields the highest signal without causing excessive steric crowding.[7]

  • Incorporate Spacer Molecules: Consider using a mixture of PEGylated lipids, where the biotin is attached to a shorter PEG chain and is surrounded by lipids with longer, non-functionalized PEG chains.

  • Check Buffer Compatibility: Ensure the buffer conditions are suitable for the biotin-streptavidin interaction.[8]

  • Increase Incubation Times: Longer incubation times may allow for more binding to occur, especially if the binding kinetics are slow due to steric hindrance.[9]

Problem 2: High Background or Non-Specific Binding

Possible Causes:

  • Insufficient Surface Passivation: The PEGylated lipids may not be effectively preventing non-specific adsorption of the detection reagents to the surface.

  • Hydrophobic Interactions: The detection reagents may be non-specifically binding to exposed hydrophobic regions of the lipids or the surface.

  • Inadequate Blocking: The blocking step may be insufficient.

Troubleshooting Steps:

  • Optimize PEG Density: Increase the overall density of PEG chains (both biotinylated and non-biotinylated) to create a more effective passivation layer. A PEG molecular weight of around 5000 has been shown to be effective in reducing non-specific binding.[10]

  • Use a Blocking Agent: Incorporate a blocking agent such as Bovine Serum Albumin (BSA) or casein in your buffers.[9][11]

  • Add Detergents: Include a mild non-ionic detergent like Tween-20 in the washing buffers to reduce non-specific binding.[11]

  • Optimize Washing Steps: Increase the number and duration of washing steps to more effectively remove non-specifically bound molecules.[9]

Problem 3: Poor Reproducibility in Liposome-Based Assays

Possible Causes:

  • Inconsistent Liposome Formulation: Variations in the preparation method can lead to differences in the size, lamellarity, and incorporation of PEGylated biotin lipids.

  • Aggregation of Liposomes: Liposomes may aggregate over time, affecting their behavior in assays.

  • Degradation of PEG-lipids: Hydrolysis of the PEG-lipid can occur, especially during storage or under certain pH conditions.[12]

Troubleshooting Steps:

  • Standardize Liposome Preparation: Use a consistent and well-defined method for liposome preparation, such as extrusion, to ensure uniform size and lamellarity.

  • Characterize Liposomes: Regularly characterize your liposome preparations for size, polydispersity, and zeta potential to ensure consistency.

  • Optimize Storage Conditions: Store liposomes at an appropriate temperature and pH to minimize degradation and aggregation.

  • Incorporate Charged Lipids: The inclusion of charged lipids can help to prevent aggregation through electrostatic repulsion.

Quantitative Data Summary

ParameterObservationReference(s)
PEG Molecular Weight vs. Binding Affinity As PEG molecular weight increases (588 to 5000 g/mol ), the equilibrium dissociation constant (Kd) with avidin increases from ~10⁻¹⁵ M to ~10⁻⁸ M, indicating weaker binding.[4]
PEG Molecular Weight vs. Stoichiometry For PEG MW 588 and 3400 g/mol , the stoichiometry is 4:1 (biotin:avidin). For PEG MW 5000 g/mol , the stoichiometry is 1:1.[4]
Concentration of Functionalized Lipid Above 2.5-5% functionalized lipid, there can be molecular redundancy of linkers with little to no improvement in avidin binding.[7]
PEGylated Lipid Fraction vs. Antibody Binding The incorporation of PEGylated lipids hinders antibody binding to an extent that depends on the fraction of PEGylated lipid and the PEG molecular weight.[1]

Experimental Protocols

Generalized Protocol for a Cell-Based Sandwich ELISA

This protocol is a general guideline for detecting a PEGylated molecule using a cell-based sandwich ELISA. Optimization of antibody concentrations and incubation times is recommended.

  • Cell Seeding: Seed cells expressing an anti-PEG Fab on the surface membrane in a 96-well plate and culture until they form a confluent monolayer.

  • Washing: Gently wash the cells with a suitable buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by incubating the cells with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Sample Incubation: Add your samples containing the PEGylated biotin lipid formulation and incubate for a specified time (e.g., 2 hours at room temperature or overnight at 4°C) to allow capture by the anti-PEG cells.

  • Washing: Repeat the washing step to remove unbound sample.

  • Detection Antibody Incubation: Add a biotinylated detection antibody that binds to a different epitope on the target molecule and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP Incubation: Add streptavidin-conjugated Horseradish Peroxidase (HRP) and incubate for 30-60 minutes at room temperature in the dark.

  • Washing: Repeat the washing step thoroughly.

  • Substrate Addition: Add a suitable HRP substrate (e.g., TMB) and incubate until sufficient color development.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Measure the absorbance at the appropriate wavelength using a plate reader.

Generalized Protocol for Surface Plasmon Resonance (SPR) Analysis

This protocol provides a general workflow for studying the binding of streptavidin to a biotinylated lipid surface using SPR.

  • Sensor Chip Preparation: Prepare a lipid-binding sensor chip (e.g., L1 chip) according to the manufacturer's instructions.

  • Liposome Immobilization: Inject the PEGylated biotin liposome solution over the sensor surface to allow for their capture and formation of a lipid bilayer.

  • Stabilization: Flow running buffer over the surface until a stable baseline is achieved.

  • Analyte Injection: Inject a series of concentrations of streptavidin (the analyte) over the immobilized liposome surface at a constant flow rate.

  • Association Phase: Monitor the binding of streptavidin to the biotinylated surface in real-time.

  • Dissociation Phase: Switch back to the running buffer to monitor the dissociation of the streptavidin from the surface.

  • Regeneration (if necessary): If the binding is reversible, regenerate the surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Visualizations

Steric_Hindrance_Mechanism cluster_0 Low PEG Density / Short PEG cluster_1 High PEG Density / Long PEG Biotin_Accessible Biotin Streptavidin_1 Streptavidin Biotin_Accessible->Streptavidin_1 Strong Binding Lipid_Bilayer_1 Lipid Bilayer Lipid_Bilayer_1->Biotin_Accessible PEG Linker PEG_Short PEG Linker Biotin_Hindered Biotin PEG_Long Long PEG Cloud Streptavidin_2 Streptavidin Streptavidin_2->PEG_Long Weak/No Binding Lipid_Bilayer_2 Lipid Bilayer Lipid_Bilayer_2->Biotin_Hindered PEG Linker

Caption: Mechanism of PEG-induced steric hindrance.

Troubleshooting_Workflow Start Weak or No Signal Q_PEG_Length Is PEG linker length optimized? Start->Q_PEG_Length A_Vary_Length Test different PEG lengths Q_PEG_Length->A_Vary_Length No Q_Concentration Is biotin-PEG concentration optimized? Q_PEG_Length->Q_Concentration Yes A_Vary_Length->Q_Concentration A_Titrate_Conc Titrate biotin-PEG concentration Q_Concentration->A_Titrate_Conc No Q_Incubation Are incubation times sufficient? Q_Concentration->Q_Incubation Yes A_Titrate_Conc->Q_Incubation A_Increase_Time Increase incubation time Q_Incubation->A_Increase_Time No Success Signal Improved Q_Incubation->Success Yes A_Increase_Time->Success

Caption: Troubleshooting workflow for weak signal.

Experimental_Workflow_SPR Start Start SPR Experiment Prep_Chip Prepare Sensor Chip Start->Prep_Chip Immobilize Immobilize PEG-Biotin Liposomes Prep_Chip->Immobilize Stabilize Stabilize Baseline Immobilize->Stabilize Inject Inject Streptavidin (Analyte) Stabilize->Inject Association Monitor Association Inject->Association Dissociation Monitor Dissociation Association->Dissociation Analyze Analyze Data (ka, kd, KD) Dissociation->Analyze End End Analyze->End

Caption: General experimental workflow for SPR analysis.

References

Improving signal-to-noise in fluorescence assays with biotinylated lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing biotinylated lipids to improve signal-to-noise ratios in fluorescence assays.

Troubleshooting Guide

This guide addresses common issues encountered during fluorescence assays involving biotinylated lipids.

Issue 1: High Background Fluorescence

High background fluorescence can mask the specific signal from your target, leading to a poor signal-to-noise ratio.

? Why is my background signal so high?

High background can stem from several sources, including cellular autofluorescence, non-specific binding of fluorescent reagents, and issues with experimental reagents.[1][2][3] A systematic approach is the best way to identify the cause.[2]

Troubleshooting Steps:

  • Identify the Source of Autofluorescence: Image an unstained sample using the same settings as your experimental samples.[1][2] This will reveal the baseline autofluorescence.

    • Solution: If autofluorescence is high, consider using a fluorophore that excites and emits at longer wavelengths (e.g., red or far-red) to avoid the common blue-green autofluorescence of cells.[1][4] Commercially available quenching agents can also be used to reduce autofluorescence from specific cellular components like lipofuscin.[1]

  • Optimize Blocking Steps: Inadequate blocking of non-specific binding sites is a frequent cause of high background.

    • Solution: Ensure you are using an appropriate blocking buffer (e.g., Bovine Serum Albumin - BSA, or normal serum from the host species of the secondary antibody).[2] Increase the incubation time or concentration of the blocking agent to ensure complete coverage of non-specific sites.[2] For assays with streptavidin, specialized blocking buffers can reduce background from charged dyes.[1]

  • Adjust Antibody/Streptavidin-Fluorophore Concentration: Using too high a concentration of fluorescently labeled streptavidin or antibodies can lead to increased non-specific binding.[1][5]

    • Solution: Perform a titration experiment to determine the optimal concentration that provides a strong specific signal with minimal background.[1][3]

  • Improve Washing Steps: Insufficient washing will leave unbound fluorescent probes in the sample.[2][3]

    • Solution: Increase the number and duration of wash steps after incubation with the fluorescent probe.[2][4] Including a mild detergent, such as Tween-20, in the wash buffer can also help to reduce non-specific binding.[5]

  • Check Reagent Quality: Buffers and solutions can be a source of unwanted fluorescence, especially if they are old or contaminated.

    • Solution: Prepare fresh buffers and solutions and ensure they are free from microbial contamination.[2]

Issue 2: Low or No Signal

A weak or absent signal can be just as problematic as high background, making it difficult to detect and quantify your target.

? Why am I not seeing a signal, or why is it so weak?

Low signal can be caused by several factors, including problems with the biotinylated lipid incorporation, issues with the fluorescent label, or suboptimal assay conditions.[1][3]

Troubleshooting Steps:

  • Verify Biotinylated Lipid Incorporation: Ensure that the biotinylated lipids have been successfully incorporated into your liposomes or cell membranes.

    • Solution: Characterize your liposomes after preparation to confirm the presence and accessibility of the biotin (B1667282) groups on the surface.

  • Check Fluorophore Integrity and Compatibility: The fluorophore itself may be the issue.

    • Solution:

      • Photobleaching: Minimize the exposure of your sample to excitation light.[6] Use an anti-fade mounting medium if applicable.[7]

      • Fluorophore Choice: Select a bright and photostable fluorophore that is compatible with your instrument's filters and detectors.[7][8]

      • Quenching: High concentrations of fluorophores on the membrane surface can lead to self-quenching, where the fluorescence intensity decreases.[9][10] If using a streptavidin-fluorophore conjugate that binds to multiple biotin sites, the close proximity of the fluorophores can cause quenching.[11] Consider using a different labeling strategy or a fluorophore less prone to self-quenching.

  • Optimize Streptavidin-Biotin Binding: While the biotin-streptavidin interaction is very strong, suboptimal conditions can hinder binding.

    • Solution: Ensure the pH and buffer composition are suitable for the interaction. The binding is rapid and stable over a wide range of pH and temperatures.[12][13] Also, ensure that the biotin on the lipid is accessible to the streptavidin.

  • Confirm Target Expression/Presence: If you are labeling a specific target on a cell surface, confirm that the target is present and accessible.

    • Solution: Use a positive control to validate your antibody and staining protocol.[1] Check that your target protein is expressed on the cell surface and that the antibody epitope is accessible.[1]

Frequently Asked Questions (FAQs)

? How does using biotinylated lipids improve the signal-to-noise ratio?

The primary advantage of the biotin-streptavidin system is signal amplification.[14] Streptavidin is a tetrameric protein, meaning one streptavidin molecule can bind up to four biotin molecules.[12][13] By using a fluorescently labeled streptavidin, you can concentrate multiple fluorophores at the site of a single biotinylated lipid, significantly amplifying the signal from your target.[14][15] This strong and highly specific interaction (dissociation constant, Kd ≈ 10⁻¹⁴ M) also minimizes non-specific binding, which in turn reduces background noise.[12][14]

? What is the optimal concentration of biotinylated lipid to use?

The optimal concentration depends on the specific application. It is a balance between achieving sufficient signal and avoiding potential issues.

  • Too Low: A concentration that is too low will result in a weak signal.

  • Too High: A very high density of biotinylated lipids can lead to steric hindrance, preventing streptavidin from binding effectively to all available biotin sites. It can also lead to self-quenching of the fluorophores if fluorescently labeled streptavidin binds in close proximity.[9][10]

It is recommended to perform a titration experiment to determine the optimal molar percentage of biotinylated lipid in your liposomes or for your cell labeling protocol.

? What are some key quantitative parameters to consider?

Understanding the underlying quantitative aspects of your assay components can aid in troubleshooting and optimization.

ParameterTypical Value/RangeSignificance in Assay
Biotin-Streptavidin Dissociation Constant (Kd) ~10⁻¹⁴ M[12]Indicates an extremely strong and stable interaction, leading to high specificity and low background.
Streptavidin-Biotin Binding Stoichiometry 1 Streptavidin : 4 BiotinAllows for significant signal amplification.[12]
Fluorophore Quantum Yield Varies by dye (e.g., >0.9 for some)A higher quantum yield means a brighter signal. Choose fluorophores with high quantum yields for better sensitivity.[14]
Critical Micelle Concentration (CMC) of Lipids Varies widely by lipid type[16]The concentration at which lipids begin to form micelles. This is important for preparing stable liposomes and avoiding detergent-like effects of free lipids.[17]

? Can I use biotinylated lipids for live-cell imaging?

Yes, biotinylated lipids are compatible with live-cell imaging.[7] The biotin-streptavidin system allows for specific labeling of cell surface components with minimal disruption to the cells.[14] When performing live-cell imaging, it is crucial to minimize phototoxicity by using the lowest possible excitation light intensity and exposure times.[6]

Experimental Protocols & Visualizations

Protocol 1: Preparation of Biotinylated Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing biotinylated lipids using the extrusion method.

Materials:

  • Primary lipid (e.g., DOPC)

  • Biotinylated lipid (e.g., 18:1 Biotinyl Cap PE)

  • Cholesterol (optional)

  • Chloroform or other organic solvent

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired lipids in chloroform. A common starting point is a 1-5 mol% of biotinylated lipid.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the flask.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask.

    • Hydrate the lipid film by vortexing or sonicating, resulting in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired pore size membrane (e.g., 100 nm).

    • Heat the extruder and the lipid suspension to a temperature above the phase transition temperature of the lipids.

    • Pass the MLV suspension through the extruder 11-21 times. This will result in a clear suspension of LUVs.

  • Characterization (Optional but Recommended):

    • Determine the size distribution of the liposomes using dynamic light scattering (DLS).

    • Confirm the incorporation of biotinylated lipids through a binding assay with fluorescently labeled streptavidin.

Diagram: Liposome Preparation and Labeling Workflow

Liposome_Workflow cluster_prep Liposome Preparation cluster_label Assay Steps lipid_mix 1. Mix Lipids in Organic Solvent film 2. Form Thin Lipid Film lipid_mix->film Evaporation hydrate 3. Hydrate Film to form MLVs film->hydrate Add Buffer extrude 4. Extrude to form LUVs hydrate->extrude Pass through membrane biotin_luv Biotinylated LUV add_strep 5. Add Fluorescent Streptavidin biotin_luv->add_strep incubate 6. Incubate add_strep->incubate wash 7. Wash to Remove Unbound Streptavidin incubate->wash detect 8. Fluorescence Detection wash->detect

Caption: Workflow for preparing and labeling biotinylated liposomes.

Diagram: Signal Amplification with Biotin-Streptavidin

Signal_Amplification l1 l2 bl Biotin strep Streptavidin bl->strep l3 l4 lp1 lp2 blp lp3 lp4 fluor Fluorophore strep->fluor x4

Caption: One streptavidin molecule binds to biotin, concentrating multiple fluorophores.

References

Stability problems of 18:1 Biotinyl Cap PE in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 18:1 Biotinyl Cap PE to ensure the integrity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), is a phospholipid modified with a biotin (B1667282) molecule at its headgroup via a caproyl (Cap) spacer.[1] The oleoyl (B10858665) (18:1) acyl chains contain a single cis-double bond. This lipid is commonly used in the preparation of liposomes, giant unilamellar vesicles (GUVs), and other lipid-based nanostructures for applications in drug delivery, biosensor development, and studies of membrane interactions.[1] The biotin moiety allows for specific binding to streptavidin and avidin, facilitating surface immobilization and targeted delivery.

Q2: What are the primary stability concerns for this compound during storage?

A2: The main stability concerns for this compound are hydrolysis and oxidation .

  • Hydrolysis: The ester linkages in the glycerophospholipid backbone are susceptible to cleavage, particularly at non-neutral pH and elevated temperatures. This results in the formation of lysolipids and free fatty acids, which can alter the properties of lipid bilayers and affect experimental outcomes.[2]

  • Oxidation: The double bond in the oleoyl (18:1) chains is prone to oxidation, especially in the presence of oxygen, light, and trace metal ions. Oxidation can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and ketones, which can alter the structure and function of the lipid and any associated molecules.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored at -20°C or below.[3][4][5] For long-term storage, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. If the product is supplied in a solvent, it should be stored in a tightly sealed container to prevent solvent evaporation and concentration changes.

Q4: How can I assess the stability and integrity of my stored this compound?

A4: The stability of this compound can be assessed using various analytical techniques, including:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to check for the presence of degradation products like lysolipids and free fatty acids.

  • High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These methods can be used for the quantitative analysis of the parent lipid and its degradation products.

  • Mass Spectrometry (MS): Can be used to identify specific degradation products by their mass-to-charge ratio.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in experiments.

Problem Potential Cause Recommended Solution
Low or no binding to streptavidin/avidin Degradation of the biotin moiety: Although the biotin itself is generally stable, modifications to the lipid structure due to hydrolysis or oxidation might sterically hinder its binding. Improper storage: Exposure to light, oxygen, or repeated freeze-thaw cycles can degrade the lipid.Verify lipid integrity: Use TLC or HPLC to check for degradation products. Use fresh aliquots: For critical experiments, use a fresh, unopened vial of the lipid. Proper handling: Minimize exposure to air and light. Aliquot the lipid into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Inconsistent results in liposome-based assays Lipid degradation: Hydrolysis can lead to the formation of lysolipids, which act as detergents and can destabilize liposomes. Oxidation can alter membrane fluidity and permeability. Incorrect lipid concentration: This can result from solvent evaporation during storage.Check for hydrolysis: Analyze the lipid for the presence of lysophosphatidylethanolamine. Prepare fresh liposomes: Use freshly prepared liposomes for each experiment. Confirm concentration: If the lipid is in a solvent, verify its concentration before use.
Formation of aggregates in lipid formulations Presence of degradation products: Lysolipids and oxidized lipids can alter the packing of lipids in a bilayer, leading to aggregation.Purify the lipid: If degradation is suspected, the lipid can be purified using column chromatography. Filter the lipid solution: Before preparing liposomes, filter the lipid solution through a compatible syringe filter to remove any aggregates.

Experimental Protocols

Protocol 1: Assessment of this compound Integrity by Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the purity of this compound and detect the presence of major degradation products such as lysophosphatidylethanolamine and free fatty acids.

Materials:

  • This compound sample

  • Silica gel TLC plates

  • Developing solvent system (e.g., chloroform:methanol:water 65:25:4, v/v/v)

  • Visualization reagent (e.g., iodine vapor, primuline (B81338) spray, or specific phospholipid stains)

  • TLC developing chamber

  • Capillary tubes for spotting

Procedure:

  • Prepare the developing chamber by adding the solvent system and allowing it to saturate for at least 30 minutes.

  • Dissolve a small amount of the this compound in a suitable solvent (e.g., chloroform:methanol 2:1, v/v).

  • Using a capillary tube, spot a small amount of the lipid solution onto the baseline of the TLC plate.

  • Allow the spot to dry completely.

  • Place the TLC plate in the developing chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Allow the plate to dry completely in a fume hood.

  • Visualize the spots using the chosen reagent. For example, place the plate in a chamber with iodine crystals for a few minutes.

  • Interpretation: A single, well-defined spot corresponding to the expected Rf value of this compound indicates high purity. The presence of additional spots may indicate degradation. Lysolipids will typically have a lower Rf value (migrate less), while free fatty acids will have a higher Rf value.

Visualizations

Hydrolysis_Pathway 18:1 Biotinyl\nCap PE 18:1 Biotinyl Cap PE Lysophosphatidylethanolamine\n(Biotinyl Cap) Lysophosphatidylethanolamine (Biotinyl Cap) 18:1 Biotinyl\nCap PE->Lysophosphatidylethanolamine\n(Biotinyl Cap) Hydrolysis (sn-1 or sn-2) Free Oleic Acid Free Oleic Acid 18:1 Biotinyl\nCap PE->Free Oleic Acid Lysophosphatidylethanolamine\n(Biotinyl Cap)->Free Oleic Acid Glycerophosphoethanolamine\n(Biotinyl Cap) Glycerophosphoethanolamine (Biotinyl Cap) Lysophosphatidylethanolamine\n(Biotinyl Cap)->Glycerophosphoethanolamine\n(Biotinyl Cap) Further Hydrolysis

Caption: Hydrolysis degradation pathway of this compound.

Oxidation_Workflow cluster_storage Storage Conditions Oxygen Oxygen Lipid Peroxides Lipid Peroxides Oxygen->Lipid Peroxides Light Light Light->Lipid Peroxides Metal_Ions Metal Ions Metal_Ions->Lipid Peroxides This compound\n(Unsaturated) This compound (Unsaturated) This compound\n(Unsaturated)->Lipid Peroxides Initiation Aldehydes, Ketones,\netc. Aldehydes, Ketones, etc. Lipid Peroxides->Aldehydes, Ketones,\netc. Propagation & Termination

Caption: Factors initiating the oxidation of this compound.

Troubleshooting_Logic Inconsistent_Results Inconsistent Experimental Results Check_Lipid_Integrity Assess Lipid Integrity (TLC, HPLC) Inconsistent_Results->Check_Lipid_Integrity Degradation_Detected Degradation Detected? Check_Lipid_Integrity->Degradation_Detected Use_New_Aliquot Use Fresh Aliquot Degradation_Detected->Use_New_Aliquot Yes Optimize_Assay Optimize Assay Conditions (e.g., buffer pH, incubation times) Degradation_Detected->Optimize_Assay No Review_Storage Review Storage & Handling (-20°C, Inert Gas, Avoid Freeze-Thaw) Use_New_Aliquot->Review_Storage Problem_Resolved Problem Resolved Review_Storage->Problem_Resolved Optimize_Assay->Problem_Resolved

Caption: Troubleshooting workflow for experiments using this compound.

References

Technical Support Center: Liposome Extrusion with Biotinylated Lipid Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with liposome (B1194612) extrusion, specifically with formulations containing biotinylated lipids.

Troubleshooting Guides

This section addresses common problems encountered during the extrusion of biotinylated liposome formulations.

Question: Why is my extruder filter clogging when I try to extrude my biotinylated liposome mixture?

Answer:

Filter clogging during the extrusion of biotinylated liposomes is a frequent issue that can arise from several factors, primarily related to the aggregation of liposomes. Biotinylated lipids can interact with each other or with other components in the formulation, leading to the formation of larger aggregates that block the pores of the extruder membrane.[1][2][3]

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
High Concentration of Biotinylated Lipid A high molar percentage of biotinylated lipids on the liposome surface can lead to increased intermolecular interactions and aggregation.[2]Reduce the molar percentage of the biotinylated lipid in your formulation. A common starting point is 1-5 mol%.
Lipid Aggregation Biotinylated liposomes can aggregate, especially if they are being prepared for conjugation with streptavidin or avidin (B1170675).[1][4] This can happen even before the addition of the protein.Include a PEGylated lipid (e.g., DSPE-PEG2000) in your formulation at a concentration of 2-5 mol%. The PEG layer creates a steric barrier that helps prevent aggregation.[4]
Incorrect Extrusion Temperature Extrusion must be performed at a temperature above the phase transition temperature (Tm) of all lipids in the mixture. If the temperature is too low, the lipid bilayer will be in a gel state, making it rigid and difficult to pass through the membrane pores.[3]Ensure your extruder and lipid suspension are maintained at a temperature at least 10-20°C above the highest Tm of the lipids in your formulation.
High Lipid Concentration A high total lipid concentration can increase the viscosity of the suspension and the likelihood of aggregation, leading to filter clogging.[3]Try diluting your lipid suspension to a lower concentration (e.g., 10-20 mg/mL).
Lack of Pre-Filtering Extruding a heterogeneous population of multilamellar vesicles (MLVs) directly through a small pore size membrane can quickly clog the filter.Use a sequential extrusion approach. Start with a larger pore size membrane (e.g., 400 nm) to reduce the size of the initial MLVs before extruding through your desired smaller pore size membrane (e.g., 100 nm).[5]
Incompatible Filter Material Some lipid formulations may interact with certain filter materials, leading to adhesion and clogging.[3]Polycarbonate membranes are commonly used for liposome extrusion. If you continue to experience issues, you could explore other membrane materials, although polycarbonate is generally the standard.[5]

Question: My final liposome size is larger than the filter pore size I used for extrusion. What could be the reason?

Answer:

It is a common observation that the final liposome size after extrusion can be slightly larger than the nominal pore size of the membrane. However, if the size is significantly larger, it could indicate underlying issues with your formulation or extrusion process.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Liposome Re-aggregation After extrusion, the newly formed unilamellar vesicles can sometimes re-aggregate, especially if the formulation is not stable. This is a particular concern with biotinylated liposomes.As mentioned previously, the inclusion of a PEGylated lipid can significantly improve the stability of the liposome suspension and prevent post-extrusion aggregation.[4] Store the extruded liposomes at 4°C to minimize aggregation.[2]
Insufficient Number of Extrusion Passes An insufficient number of passes through the extruder membrane may not be enough to fully reduce and homogenize the liposome size.It is generally recommended to perform an odd number of passes (e.g., 11, 21) to ensure that the entire sample passes through the filter an equal number of times. Start with at least 11 passes and see if that improves your size distribution.
Membrane Rupture Applying excessive pressure during extrusion can cause the membrane to rupture, allowing larger, un-extruded liposomes to pass through.Use a steady, controlled pressure during extrusion. If using a manual extruder, apply gentle and consistent pressure. For pneumatic extruders, optimize the pressure setting according to the manufacturer's guidelines.[6]
Inaccurate Size Measurement The technique used to measure liposome size (e.g., Dynamic Light Scattering - DLS) can sometimes be influenced by the presence of a small population of larger particles, skewing the average size.When analyzing your DLS data, look at the polydispersity index (PDI) and the size distribution graph in addition to the average size (Z-average). A high PDI (>0.2) indicates a broad size distribution.

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes a general method for preparing biotinylated liposomes.

  • Lipid Film Formation:

    • Dissolve your lipids, including the biotinylated lipid and any PEGylated lipid, in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with your desired aqueous buffer by adding the buffer to the flask and agitating it. The temperature of the hydration buffer should be above the Tm of the lipids.

    • This process of forming multilamellar vesicles (MLVs) can be facilitated by gentle shaking or vortexing.

  • Extrusion:

    • Assemble your extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid Tm.

    • Transfer the MLV suspension to the extruder.

    • Extrude the liposomes by passing the suspension through the membrane a recommended number of times (e.g., 11 or 21 passes).

    • Collect the final unilamellar vesicle (LUV) suspension.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Liposome Extrusion with Biotinylated Lipids start Start: Extrusion Problem clogging Is the filter clogging? start->clogging size_issue Is the final liposome size too large? clogging->size_issue No high_biotin High Biotinylated Lipid Concentration? clogging->high_biotin Yes reaggregation Post-extrusion Aggregation? size_issue->reaggregation Yes end Problem Resolved size_issue->end No reduce_biotin Solution: Reduce mol% of biotinylated lipid. high_biotin->reduce_biotin Yes aggregation Signs of Aggregation? high_biotin->aggregation No reduce_biotin->end add_peg Solution: Add PEGylated lipid to the formulation. aggregation->add_peg Yes temp_issue Extrusion Temp > Tm? aggregation->temp_issue No add_peg->end increase_temp Solution: Increase extrusion temperature. temp_issue->increase_temp No concentration_issue High Lipid Concentration? temp_issue->concentration_issue Yes increase_temp->end dilute_lipids Solution: Dilute the lipid suspension. concentration_issue->dilute_lipids Yes concentration_issue->end No dilute_lipids->end add_peg2 Solution: Add PEGylated lipid and store at 4°C. reaggregation->add_peg2 Yes passes_issue Insufficient Passes? reaggregation->passes_issue No add_peg2->end increase_passes Solution: Increase the number of extrusion passes. passes_issue->increase_passes Yes pressure_issue Excessive Pressure? passes_issue->pressure_issue No increase_passes->end control_pressure Solution: Apply steady, controlled pressure during extrusion. pressure_issue->control_pressure Yes pressure_issue->end No control_pressure->end

Caption: Troubleshooting workflow for liposome extrusion.

Frequently Asked Questions (FAQs)

Q1: What is the recommended molar percentage of biotinylated lipid to include in my liposome formulation?

A1: The optimal molar percentage can vary depending on the specific application. However, a good starting point is typically between 1 and 5 mol%. Higher concentrations can increase the risk of aggregation and extrusion difficulties.[2]

Q2: Do I need to include a PEGylated lipid in my biotinylated liposome formulation?

A2: While not strictly necessary for all applications, including a PEGylated lipid (e.g., DSPE-PEG2000) is highly recommended, especially if you are experiencing issues with aggregation or filter clogging.[4] The PEG chains create a protective layer that provides steric stabilization, preventing the liposomes from sticking to each other.

Q3: Can I extrude my liposomes at room temperature?

A3: You should only extrude at room temperature if the phase transition temperature (Tm) of all the lipids in your formulation is below room temperature. For lipids with a high Tm (e.g., DPPC, DSPC), you must perform the extrusion at a temperature significantly above their Tm to ensure the lipid bilayer is in a fluid state.[3]

Q4: How many times should I pass my liposome suspension through the extruder?

A4: The number of passes can influence the final size and homogeneity of your liposomes. A common recommendation is to use an odd number of passes, such as 11 or 21, to ensure the entire sample is processed equally. For more difficult formulations, more passes may be necessary.

Q5: What should I do if I see a lot of lipid material left in the extruder after the process?

A5: Some loss of lipid during extrusion is unavoidable.[7][8] However, significant loss could indicate a problem. Ensure the extruder is properly assembled and that there are no leaks. Pre-wetting the filter and supports with buffer can sometimes help reduce sample loss.[8] If the problem persists, it may be related to severe filter clogging, and you should refer to the troubleshooting guide above.

References

Technical Support Center: Quantifying Biotin Incorporation into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quantifying biotin (B1667282) incorporation into liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to quantify biotin incorporation into liposomes?

A1: The most prevalent methods for quantifying biotin on liposomes include colorimetric assays, fluorescence-based assays, and surface-based techniques. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a widely used colorimetric method.[1][2] Fluorescence assays often employ fluorescently labeled avidin (B1170675) or streptavidin.[3] Surface Plasmon Resonance (SPR) can also be used to study the binding of biotinylated liposomes to immobilized streptavidin.[4]

Q2: How does the HABA assay work to quantify biotin?

A2: The HABA assay is a displacement assay. HABA dye binds to avidin, forming a colored complex with a characteristic absorbance at 500 nm.[2][5][6] Biotin has a much higher affinity for avidin than HABA does.[5][6] When biotinylated liposomes are added to the HABA-avidin complex, the biotin displaces the HABA, causing a decrease in absorbance at 500 nm.[1][6][7] This change in absorbance is proportional to the amount of biotin present in the sample.[7]

Q3: What is the importance of removing free biotin before quantification?

A3: It is crucial to remove any non-reacted or hydrolyzed free biotin from your liposome (B1194612) preparation before performing quantification assays like the HABA assay.[2][3][7] Failure to do so will lead to an overestimation of biotin incorporation, as these assays detect the total biotin in the solution, not just the biotin conjugated to the liposomes.[7] Purification methods such as dialysis or size-exclusion chromatography (SEC) are recommended.[2]

Q4: Can PEGylation of liposomes interfere with biotin quantification?

A4: Yes, the inclusion of bulky molecules like PEG derivatives or monosialoganglioside (GM1) on the liposome surface can cause steric hindrance.[8][9] This can significantly diminish the ability of the biotin moiety to bind to streptavidin or avidin, leading to an underestimation of biotin incorporation.[9] Using a longer spacer arm on the biotinylated lipid can help alleviate this issue.[8]

Q5: How can I qualitatively confirm the presence of biotin on the liposome surface?

A5: A simple qualitative method is to observe the aggregation of liposomes in the presence of avidin or streptavidin.[10] Since each avidin molecule has multiple biotin-binding sites, it can cross-link the biotinylated liposomes, leading to visible aggregation. This can be monitored by techniques like Dynamic Light Scattering (DLS) or visualized using Transmission Electron Microscopy (TEM).[10]

Troubleshooting Guides

HABA Assay Troubleshooting
ProblemPossible CauseSuggested Solution
Low or no change in absorbance (ΔA500 ≤ 0) 1. Inefficient biotinylation: The biotin-lipid failed to incorporate into the liposome bilayer effectively.[7] 2. Steric hindrance: Other components on the liposome surface (e.g., PEG) are blocking access to the biotin.[8][9] 3. Degraded reagents: The HABA or avidin reagents may have lost activity.1. Review the liposome preparation protocol. Ensure correct molar ratios of lipids were used. Consider different incubation times or temperatures. 2. Use a biotinylated lipid with a longer spacer arm to extend the biotin away from the liposome surface.[8] 3. Prepare fresh HABA/Avidin solutions.[7]
High background absorbance 1. Precipitation in the cuvette: Some buffers, particularly those containing potassium, can cause the HABA/Avidin reagent to precipitate.[7][11] 2. Liposome scattering: High concentrations of liposomes can scatter light and interfere with the absorbance reading.1. Use recommended buffers such as PBS or TBS.[7][11] If precipitation is observed, filter the HABA/Avidin solution before use.[12] 2. Dilute the liposome sample to a concentration that minimizes scattering. Ensure you account for the dilution in your final calculations.
Inconsistent or non-reproducible results 1. Incomplete removal of free biotin: Residual free biotin in the sample is competing with the biotinylated liposomes.[2][7] 2. Inaccurate pipetting or mixing: Inconsistent volumes of reagents or samples will lead to variability. 3. Instability of the HABA-Avidin complex: The complex may not have reached equilibrium before reading.1. Ensure thorough purification of the biotinylated liposomes using dialysis or size-exclusion chromatography.[2] 2. Use calibrated pipettes and ensure thorough mixing of the sample with the HABA/Avidin solution. 3. Allow the absorbance reading to stabilize for at least 15 seconds before recording the final value.[7]

Experimental Protocols

Protocol 1: Quantification of Biotin using the HABA Assay (Cuvette Method)

1. Reagent Preparation:

  • HABA Solution: Dissolve 24.2 mg of HABA in 9.9 mL of ultrapure water. Add 0.1 mL of 1N NaOH and mix until fully dissolved. If necessary, add another 0.1 mL of 1N NaOH. Store at 4°C.[7][12]

  • Avidin Solution: Prepare a stock solution of avidin in Phosphate (B84403) Buffered Saline (PBS), pH 7.2.

  • HABA/Avidin Working Solution: Mix HABA and Avidin solutions. A common preparation involves adding 10 mg of avidin and 600 µL of the HABA solution to PBS to a final volume of 20 mL.[12] The final absorbance of this solution at 500 nm should be between 0.9 and 1.3.[7][12]

2. Sample Preparation:

  • Purify the biotinylated liposomes to remove all free biotin using dialysis or size-exclusion chromatography.[2][7]

  • Prepare a negative control using non-biotinylated liposomes.

3. Measurement Procedure:

  • Pipette 900 µL of the HABA/Avidin working solution into a 1 mL cuvette.

  • Measure and record the initial absorbance at 500 nm (A_initial).[2][7]

  • Add 100 µL of the purified biotinylated liposome sample to the cuvette and mix well.

  • Incubate at room temperature until the absorbance reading stabilizes (at least 15 seconds).[7]

  • Measure and record the final absorbance at 500 nm (A_final).[2][7]

  • If the final absorbance is ≤ 0.3, the sample should be diluted and the assay repeated, accounting for the dilution factor in the calculations.[7][12]

4. Calculation of Biotin Concentration:

  • Calculate the change in absorbance (ΔA): ΔA = (0.9 * A_initial) - A_final. The 0.9 factor corrects for the dilution of the HABA/Avidin solution by the sample.[2]

  • Calculate the concentration of biotin (in moles/L) using the Beer-Lambert law: Biotin Concentration = ΔA / (ε * l), where ε is the molar extinction coefficient of the HABA/avidin complex at 500 nm (typically ~34,000 M⁻¹cm⁻¹) and l is the path length of the cuvette (typically 1 cm).[7]

  • To determine the moles of biotin per mole of lipid, the lipid concentration of the liposome sample must be determined independently (e.g., using a phosphate assay).

Protocol 2: Qualitative Confirmation of Biotin on Liposomes via Avidin-Induced Aggregation

1. Materials:

  • Purified biotinylated liposome suspension.

  • Non-biotinylated liposome suspension (negative control).

  • Streptavidin or Avidin solution (e.g., 1 mg/mL in PBS).

  • Dynamic Light Scattering (DLS) instrument.

2. Procedure:

  • Dilute both biotinylated and non-biotinylated liposome samples to an appropriate concentration for DLS analysis in PBS.

  • Measure the initial size distribution (Z-average diameter and Polydispersity Index - PDI) of both liposome samples.

  • To a fresh aliquot of the diluted biotinylated liposomes, add a small volume of the streptavidin solution. The final concentration of streptavidin should be sufficient to cross-link the liposomes.

  • Repeat the addition of streptavidin for the non-biotinylated liposome sample.

  • Incubate both samples at room temperature for 15-30 minutes.

  • Measure the final size distribution of both samples using DLS.

3. Interpretation of Results:

  • An increase in the Z-average diameter and PDI of the biotinylated liposome sample upon addition of streptavidin indicates aggregation, confirming the presence of accessible biotin on the liposome surface.

  • The non-biotinylated liposome sample should show no significant change in size, confirming the specificity of the interaction.

Visualizations

experimental_workflow_HABA_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis liposome_prep Prepare Biotinylated Liposomes purification Purify Liposomes (Dialysis/SEC) liposome_prep->purification add_sample Add Purified Liposome Sample to HABA/Avidin purification->add_sample reagent_prep Prepare HABA/Avidin Working Solution measure_initial Measure Initial Absorbance (A_initial) at 500 nm reagent_prep->measure_initial measure_initial->add_sample measure_final Measure Final Absorbance (A_final) at 500 nm add_sample->measure_final calculate Calculate Biotin Concentration measure_final->calculate

Caption: Workflow for the HABA assay to quantify biotin on liposomes.

logical_relationship_steric_hindrance biotin Biotin Moiety binding Binding biotin->binding peg PEG Chain no_binding Steric Hindrance (No Binding) peg->no_binding avidin Avidin/Streptavidin binding->avidin no_binding->avidin

Caption: Steric hindrance effect of PEG chains on biotin-avidin binding.

References

Technical Support Center: Optimizing Streptavidin-Coated Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to minimize background binding on streptavidin-coated surfaces, ensuring high signal-to-noise ratios and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background noise on streptavidin-coated surfaces?

High background noise in assays using streptavidin-coated surfaces typically stems from non-specific binding, where molecules adhere to the surface through hydrophobic or electrostatic interactions rather than the specific streptavidin-biotin bond.[1] Other significant causes include:

  • Insufficient Blocking: Unoccupied sites on the surface can bind detection antibodies or other sample components.[2]

  • Endogenous Biotin (B1667282): Samples from biological sources may contain endogenous biotinylated molecules that bind to streptavidin, leading to false-positive signals.[3][4][5]

  • Reagent Issues: Cross-reactivity of antibodies, excessive concentrations of detection reagents, or contaminated buffers can all contribute to high background.[6][7][8]

  • Inadequate Washing: Failure to remove unbound reagents during wash steps is a common source of background signal.[6][9][10]

Q2: Which blocking buffer should I choose for my experiment?

The ideal blocking buffer depends on the specific assay and sample type. There is no single universal blocker, and empirical testing is often necessary.[2] Commonly used and effective blocking agents include Bovine Serum Albumin (BSA), casein, skim milk, and various synthetic polymers.[1]

Q3: Can I use fetal bovine serum (FBS) or non-fat dry milk in my blocking buffer?

Caution is advised when using blockers that may contain endogenous biotin, such as non-fat dry milk or FBS, as this can interfere with the assay by binding to the streptavidin.[4] If high background persists, consider using a purified protein blocker like BSA or a biotin-free synthetic blocker.

Q4: How can I prevent non-specific binding from my detection antibodies?

To reduce non-specific antibody binding, it is crucial to dilute antibodies in a buffer containing a blocking agent.[7] Additionally, optimizing the concentration of your primary and secondary antibodies is essential; using too high a concentration can lead to increased non-specific binding.[3][8]

Q5: What is Neutravidin and should I consider using it?

Neutravidin is a deglycosylated form of avidin (B1170675) that exhibits lower non-specific binding than streptavidin due to its neutral isoelectric point.[11] If you consistently experience high background with streptavidin that cannot be resolved with blocking and washing optimization, switching to Neutravidin-coated surfaces may be a viable solution.[7][11]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues related to high background on streptavidin-coated surfaces.

Issue 1: High Background Signal in Negative Control Wells

High signal in wells that should be negative is a clear indicator of non-specific binding or systemic issues.

Potential Cause Recommended Solution
Inadequate Blocking Increase the concentration of the blocking agent or the incubation time.[1][10] Consider switching to a different blocking agent (see Table 1). Some assays may benefit from a combination of blockers, such as BSA with a non-ionic detergent like Tween-20.[1]
Insufficient Washing Increase the number of wash cycles (typically 3-5 times) and the volume of wash buffer.[6] A short soaking step of 15-30 seconds during each wash can also be effective.[6][9] Ensure forceful tapping of the plate on absorbent paper to remove all residual liquid.[6]
Detection Reagent Concentration Too High Titrate your detection antibody or streptavidin-conjugate to determine the optimal concentration that provides a good signal without increasing background.
Cross-Reactivity of Secondary Antibody Ensure your secondary antibody is specific to the primary antibody and has been pre-adsorbed against the species of your sample to minimize cross-reactivity.
Endogenous Biotin in Sample If working with tissue or cell lysates, pre-treat the sample with an avidin/biotin blocking kit to saturate any endogenous biotin before adding it to the streptavidin plate.[3][12][13]
Issue 2: Inconsistent or Variable Background Across the Plate

Variability, often seen as an "edge effect," can obscure results.

Potential Cause Recommended Solution
Uneven Plate Washing Use an automated plate washer for more consistent results. If washing manually, be careful to add and aspirate wash buffer uniformly across all wells.[6]
Plate Drying Out During incubations, cover the plate with a sealer.[6] Avoid letting the plate dry out at any stage of the assay.
Temperature Gradients Ensure that all reagents and the plate are at room temperature before starting the assay to avoid temperature variations across the plate.[9]

Data and Protocols

Table 1: Common Blocking Agents for Streptavidin-Coated Surfaces
Blocking Agent Typical Concentration Key Characteristics & Best Use Cases
Bovine Serum Albumin (BSA) 1% - 5% (w/v)Cost-effective and widely used. Effective at blocking hydrophobic interaction sites.[1] Ensure use of "ELISA grade" or "biotin-free" BSA to avoid biotin contamination.[8]
Non-Fat Dry Milk / Casein 1% - 5% (w/v)Effective and inexpensive protein blocker. However, it may contain endogenous biotin and phosphoproteins that can cause background in some assays.[4]
Synthetic Polymers Varies by manufacturerBiotin-free and protein-free, which can be advantageous for reducing non-specific protein interactions.
Fish Gelatin 0.1% - 1% (w/v)Can be effective where mammalian protein blockers fail.
Tween-20 0.05% - 0.1% (v/v)A non-ionic detergent typically added to wash buffers and antibody diluents to reduce hydrophobic interactions. Not recommended as a sole blocking agent.[1][2]
Experimental Protocol: Standard Blocking Procedure for Streptavidin Plates

This protocol provides a general guideline for effectively blocking streptavidin-coated microplates. Optimization of incubation times and reagent concentrations may be required for specific applications.

  • Reagent Preparation : Prepare your chosen blocking buffer (e.g., 3% BSA in Phosphate Buffered Saline - PBS).

  • Initial Wash (Optional but Recommended) : Wash the streptavidin-coated wells 2-3 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any preservatives or stabilizers.[1]

  • Blocking Step : Add 150-200 µL of blocking buffer to each well.[14]

  • Incubation : Incubate the plate for 30-60 minutes at room temperature, or overnight at 4°C.[1] Incubation with gentle agitation on a plate shaker can improve blocking efficiency.

  • Washing : Aspirate the blocking buffer from the wells. Wash the plate 3-5 times with wash buffer. After the final wash, invert the plate and tap it firmly on a lint-free paper towel to remove any residual buffer.[6]

  • Proceed with Assay : The plate is now blocked and ready for the addition of your biotinylated capture molecule.

Visual Guides

Workflow for Minimizing Background Binding

G cluster_prep Preparation cluster_protocol Experimental Protocol cluster_troubleshoot Analysis & Troubleshooting A Start: High Background Issue B Select Appropriate Blocking Buffer (e.g., BSA, Synthetic Polymer) A->B C Optimize Reagent Concentrations (Antibodies, Conjugates) B->C D Wash Plate to Remove Preservatives C->D E Incubate with Blocking Buffer (e.g., 1 hr at RT) D->E F Wash Plate Thoroughly (3-5x with Tween-20) E->F G Add Biotinylated Capture Molecule F->G H Run Assay & Read Plate G->H I Analyze Results H->I J Background Still High? I->J K Increase Wash Steps or Soaking Time J->K Yes L Test Different Blocking Agent J->L M Consider Endogenous Biotin Blocking J->M N Low Background: Assay Optimized J->N No K->H L->B M->D

Caption: A step-by-step workflow for diagnosing and reducing high background on streptavidin surfaces.

Logical Relationship of Factors Causing High Background

G High_Background High Background Signal Nonspecific_Binding Non-Specific Binding High_Background->Nonspecific_Binding Reagent_Issues Reagent-Specific Issues High_Background->Reagent_Issues Procedural_Errors Procedural Errors High_Background->Procedural_Errors Hydrophobic Hydrophobic Interactions Nonspecific_Binding->Hydrophobic Electrostatic Electrostatic Interactions Nonspecific_Binding->Electrostatic Endogenous_Biotin Endogenous Biotin in Sample Reagent_Issues->Endogenous_Biotin Antibody_Concentration Excessive Antibody Concentration Reagent_Issues->Antibody_Concentration Contamination Buffer/Reagent Contamination Reagent_Issues->Contamination Insufficient_Blocking Insufficient Blocking Procedural_Errors->Insufficient_Blocking Inadequate_Washing Inadequate Washing Procedural_Errors->Inadequate_Washing

Caption: Key factors contributing to non-specific binding and high background in streptavidin-based assays.

References

Validation & Comparative

A Head-to-Head Comparison: 18:1 Biotinyl Cap PE vs. DSPE-PEG-Biotin for Targeted Drug Delivery and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of biotinylated lipid is a critical decision in the design of targeted delivery systems and diagnostic assays. This guide provides an objective comparison of two commonly utilized biotinylated phospholipids (B1166683): 18:1 Biotinyl Cap PE and DSPE-PEG-Biotin. By examining their structural differences, performance characteristics, and supporting experimental data, this document aims to inform the selection process for specific research and development applications.

The fundamental difference between these two molecules lies in the presence of a polyethylene (B3416737) glycol (PEG) linker in DSPE-PEG-Biotin, which is absent in this compound. This structural variance has significant implications for their application in liposomal formulations, particularly concerning biotin (B1667282) accessibility and the overall pharmacokinetic profile of the delivery vehicle.

Physicochemical and Performance Characteristics

A summary of the key properties of this compound and DSPE-PEG-Biotin is presented below. These properties influence their behavior in aqueous environments and their interaction with biological systems.

PropertyThis compoundDSPE-PEG-Biotin (with PEG 2000)Reference(s)
Molecular Weight ~1105.47 g/mol ~2900 - 3016.78 g/mol (varies with PEG length)[1][2][3][4]
Lipid Anchor 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)[5][6]
Spacer Arm Caproyl (a short 6-carbon chain)Polyethylene glycol (PEG), commonly with a molecular weight of 2000 Da (PEG2000)[7]
Biotin Accessibility High, due to the short and flexible spacer arm.Potentially reduced due to steric hindrance from the PEG chain, especially at high densities.[8][9][10]
"Stealth" Properties None. Liposomes may be more susceptible to opsonization.Yes. The PEG linker provides a hydrophilic shield, reducing protein adsorption and prolonging circulation time.[11][12]
Solubility Soluble in chloroform (B151607).Soluble in chloroform, ethanol, and other organic solvents.[13][14]
Primary Applications Immunoassays, affinity chromatography, and when a short linker to biotin is desired.Targeted drug delivery with long-circulating liposomes ("stealth" liposomes), bioconjugation.[15]

Experimental Data and Performance Comparison

While direct head-to-head comparative studies are limited, the existing literature provides insights into the performance of each lipid in relevant applications.

Streptavidin/Avidin Binding

The primary function of these lipids is to present biotin on a surface for binding to streptavidin or avidin. The efficiency of this interaction is paramount.

  • This compound: The short caproyl spacer arm generally allows for excellent accessibility of the biotin moiety to streptavidin. Studies have shown that liposomes containing Biotinyl Cap PE can effectively bind to streptavidin-coated surfaces.[8]

  • DSPE-PEG-Biotin: The presence of the PEG linker can introduce steric hindrance, potentially reducing the binding efficiency of biotin to streptavidin, especially when the PEG chains are densely packed on the liposome (B1194612) surface.[9][10] However, the PEG spacer can also project the biotin group away from the liposome surface, which may be advantageous in certain contexts. The molecular weight of the PEG chain is a critical factor, with longer chains potentially causing more significant steric hindrance.[16]

Cellular Uptake and Targeting

In targeted drug delivery, the biotinylated lipid serves as an anchor for a targeting moiety, often via a streptavidin bridge.

  • This compound: Liposomes formulated with this compound have been shown to be taken up by cells, and this uptake can be enhanced by targeting.[17]

  • DSPE-PEG-Biotin: The "stealth" properties conferred by the PEG linker in DSPE-PEG-Biotin are a significant advantage for in vivo applications, as they lead to longer circulation times and increased accumulation at tumor sites.[11][12] However, the PEG layer can also hinder the interaction of the targeting moiety with its cellular receptor.[18] Despite this, DSPE-PEG-Biotin is widely and successfully used in the development of targeted drug delivery systems.[15] Studies on the cellular uptake of liposomes containing DSPE-PEG-biotin have demonstrated their potential in targeted therapies.[19][20][21]

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize and compare the performance of these biotinylated lipids.

Protocol 1: Preparation of Biotinylated Liposomes

This protocol describes a standard method for preparing biotinylated liposomes using the thin-film hydration and extrusion method.[19][22]

Materials:

  • Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC)

  • Cholesterol

  • This compound or DSPE-PEG-Biotin

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the desired lipids (e.g., DOPC, cholesterol, and either this compound or DSPE-PEG-Biotin at a specific molar ratio) in chloroform in a round-bottom flask.

  • Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids.

  • Subject the resulting multilamellar vesicles (MLVs) to several freeze-thaw cycles to enhance encapsulation efficiency if a hydrophilic drug is being loaded.

  • Extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times to produce unilamellar vesicles (LUVs) of a uniform size.

  • Purify the liposomes from non-encapsulated material by size exclusion chromatography or dialysis.

G cluster_prep Liposome Preparation Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Nitrogen Evaporation Hydration Hydration Film Formation->Hydration Add Buffer Extrusion Extrusion Hydration->Extrusion Size Homogenization Purification Purification Extrusion->Purification Removal of Unencapsulated Material

Fig. 1: Liposome preparation workflow.
Protocol 2: Streptavidin-Biotin Binding Assay (Fluorescence-Based)

This assay quantifies the binding of biotinylated liposomes to immobilized streptavidin.[8]

Materials:

  • Streptavidin-coated microplate

  • Biotinylated liposomes (prepared as in Protocol 1, incorporating a fluorescent lipid like Rhodamine-PE)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Plate reader with fluorescence detection

Procedure:

  • Block the streptavidin-coated microplate wells with blocking buffer for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add serial dilutions of the fluorescently labeled biotinylated liposomes to the wells.

  • Incubate for 1 hour at room temperature, protected from light.

  • Wash the wells three times with wash buffer to remove unbound liposomes.

  • Add a known volume of buffer to each well and measure the fluorescence intensity using a plate reader.

  • Plot the fluorescence intensity against the liposome concentration to determine the binding affinity.

Protocol 3: Cellular Uptake Assay (Flow Cytometry)

This protocol measures the internalization of fluorescently labeled biotinylated liposomes by target cells.[23][24][25][26]

Materials:

  • Target cells (e.g., cancer cell line overexpressing a specific receptor)

  • Streptavidin

  • Biotinylated targeting ligand (e.g., antibody, peptide)

  • Fluorescently labeled biotinylated liposomes (prepared as in Protocol 1)

  • Cell culture medium

  • Flow cytometer

Procedure:

  • Incubate the target cells with the biotinylated targeting ligand.

  • Wash the cells to remove the unbound ligand.

  • Incubate the cells with streptavidin to create a bridge.

  • Wash the cells to remove unbound streptavidin.

  • Incubate the cells with the fluorescently labeled biotinylated liposomes for a specific time at 37°C.

  • Wash the cells to remove unbound liposomes.

  • Detach the cells from the culture plate (if adherent).

  • Analyze the cell-associated fluorescence using a flow cytometer.

  • Quantify the mean fluorescence intensity to determine the extent of liposome uptake.

G cluster_uptake Cellular Uptake Assay Workflow Target Cells Target Cells Add Biotinylated Ligand Add Biotinylated Ligand Target Cells->Add Biotinylated Ligand Add Streptavidin Add Streptavidin Add Biotinylated Ligand->Add Streptavidin Wash Add Biotinylated Liposomes Add Biotinylated Liposomes Add Streptavidin->Add Biotinylated Liposomes Wash Flow Cytometry Analysis Flow Cytometry Analysis Add Biotinylated Liposomes->Flow Cytometry Analysis Incubate & Wash

Fig. 2: Cellular uptake assay workflow.

Conclusion

The choice between this compound and DSPE-PEG-Biotin is highly dependent on the specific application. For applications where a long circulation time and reduced non-specific binding are critical, such as in vivo targeted drug delivery, DSPE-PEG-Biotin is generally the preferred choice due to its "stealth" properties. However, researchers should be mindful of the potential for steric hindrance from the PEG chain, which may necessitate optimization of the PEG length and density.

For in vitro applications like immunoassays and affinity-based separations, where rapid and efficient binding to streptavidin is the primary concern and circulation time is not a factor, this compound offers a straightforward and effective solution with excellent biotin accessibility.

Ultimately, the optimal choice will be guided by a thorough understanding of the experimental requirements and may involve empirical testing to determine which biotinylated lipid provides the best performance in the desired application.

References

A Comparative Guide to Surface Immobilization Alternatives for 18:1 Biotinyl Cap PE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable immobilization of biomolecules onto surfaces is a cornerstone of modern molecular analysis. While the 18:1 Biotinyl Cap PE-streptavidin system is a widely used method for anchoring molecules to lipid bilayers, a variety of powerful alternatives offer distinct advantages in terms of stability, specificity, and control over orientation. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal immobilization strategy for your research needs.

Performance Comparison of Surface Immobilization Techniques

The choice of an immobilization strategy depends on a balance of factors including the nature of the biomolecule, the substrate, and the specific requirements of the application, such as the need for covalent bonding, specific orientation, or reversibility. The following table summarizes key quantitative performance metrics for several common alternatives to the traditional biotin-streptavidin system.

Immobilization MethodPrincipleBinding TypeTypical Binding CapacityBinding Affinity (K_d)StabilityKey AdvantagesKey Disadvantages
Biotin (B1667282)/NeutrAvidin High-affinity non-covalent interaction between biotin and NeutrAvidin.Non-covalent~5.7 pmol/well[1]10⁻¹⁵ M[2]HighLow non-specific binding compared to avidin/streptavidin, strong interaction.[3]Can be sensitive to harsh washing conditions; potential for leaching.
HaloTag Covalent bond formation between a HaloTag fusion protein and a chloroalkane ligand-functionalized surface.CovalentNot widely reported in pmol/cm²N/A (Covalent)Very HighSpecific, irreversible covalent bond; versatile ligand chemistry.[4]Requires genetic fusion of the 33 kDa HaloTag protein.
SNAP-tag Covalent bond formation between a SNAP-tag fusion protein and a benzylguanine-functionalized surface.CovalentNot widely reported in pmol/cm²N/A (Covalent)Very HighSpecific, irreversible covalent bond; orthogonal to HaloTag.[4][5]Requires genetic fusion of the 20 kDa SNAP-tag protein.
SpyTag/SpyCatcher Spontaneous formation of a covalent isopeptide bond between the SpyTag peptide and the SpyCatcher protein.CovalentHigh (e.g., ~1.5 mg protein/mL of resin)N/A (Covalent)Very HighSpontaneous reaction without enzymes or cofactors; can be used for N- or C-terminal and internal fusions.[6][7]Requires genetic fusion of either SpyTag (1.1 kDa) or SpyCatcher (12.4 kDa).
Sortase-Mediated Ligation Enzymatic formation of a native peptide bond between a protein with a sortase recognition motif (e.g., LPXTG) and a surface with an N-terminal glycine (B1666218) motif.CovalentDependent on enzyme efficiency and substrate concentrationsN/A (Covalent)Very HighSite-specific and forms a native peptide bond; can be used for N- and C-terminal labeling.[8][9]Requires addition of the sortase enzyme and specific recognition sequences. Reaction can be reversible.[8]
Copper-Free Click Chemistry (SPAAC) Strain-promoted alkyne-azide cycloaddition forming a stable triazole linkage.CovalentHighN/A (Covalent)Very HighBioorthogonal, fast, and proceeds without a cytotoxic copper catalyst.[10][11]Requires incorporation of azide (B81097) or strained alkyne functionalities into the biomolecule and on the surface.

Experimental Workflows and Signaling Pathways

Visualizing the sequence of events in each immobilization technique is crucial for understanding and implementing these protocols. The following diagrams, generated using the DOT language, illustrate the experimental workflows for the discussed alternatives.

cluster_0 Biotin/NeutrAvidin Immobilization Surface Surface NeutrAvidin NeutrAvidin Coating Surface->NeutrAvidin Adsorption/Covalent Attachment BiotinylatedMolecule Biotinylated Molecule NeutrAvidin->BiotinylatedMolecule High-Affinity Binding ImmobilizedMolecule Immobilized Molecule

Biotin/NeutrAvidin Workflow

cluster_1 HaloTag Immobilization Surface Surface Chloroalkane Chloroalkane Functionalization Surface->Chloroalkane Silanization/ Amine Coupling HaloTagProtein HaloTag Fusion Protein Chloroalkane->HaloTagProtein Covalent Bond Formation ImmobilizedProtein Covalently Immobilized Protein

HaloTag Immobilization Workflow

cluster_2 SNAP-tag Immobilization Surface Surface Benzylguanine Benzylguanine Functionalization Surface->Benzylguanine Amine Coupling/ Thiol-Gold SNAPtagProtein SNAP-tag Fusion Protein Benzylguanine->SNAPtagProtein Covalent Bond Formation ImmobilizedProtein Covalently Immobilized Protein

SNAP-tag Immobilization Workflow

cluster_3 SpyTag/SpyCatcher Immobilization Surface Surface SpyCatcher Immobilized SpyCatcher Surface->SpyCatcher Amine Coupling/ Adsorption SpyTaggedProtein SpyTag Fusion Protein SpyCatcher->SpyTaggedProtein Spontaneous Isopeptide Bond Formation ImmobilizedProtein Covalently Immobilized Protein

SpyTag/SpyCatcher Workflow

cluster_4 Sortase-Mediated Ligation Surface Surface Glycine N-terminal Glycine Functionalization Surface->Glycine ImmobilizedProtein Covalently Immobilized Protein Glycine->ImmobilizedProtein Peptide Bond Formation LPXTG_Protein LPXTG-tagged Protein Sortase Sortase A Enzyme LPXTG_Protein->Sortase Sortase->ImmobilizedProtein cluster_5 Copper-Free Click Chemistry (SPAAC) Surface Surface Azide Azide Functionalization Surface->Azide Silanization/ Amine Coupling DBCO_Protein DBCO-tagged Protein Azide->DBCO_Protein Strain-Promoted Cycloaddition ImmobilizedProtein Covalently Immobilized Protein

References

A Comparative Guide to Validating Protein Orientation on Biotinylated Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise orientation of proteins immobilized on surfaces is critical for a multitude of applications, from biosensor development to fundamental studies of cellular processes. Biotinylated lipid bilayers provide a versatile platform for tethering proteins in a controlled manner via the high-affinity streptavidin-biotin interaction. However, validating the intended orientation of these proteins is a crucial step that requires sensitive and accurate analytical techniques. This guide provides an objective comparison of key methods used for this purpose, supported by experimental data and detailed protocols.

Comparison of Key Validation Techniques

The choice of technique for validating protein orientation depends on several factors, including the required resolution, the nature of the protein, and the availability of specialized equipment. Below is a summary of commonly employed methods with their key performance metrics.

TechniquePrincipleInformation ProvidedResolutionSample RequirementsThroughput
Neutron Reflectometry (NR) Measures the reflection of a neutron beam off a thin film to determine the scattering length density profile perpendicular to the surface.High-resolution thickness of layers, protein penetration depth into the bilayer, and overall orientation of the protein.[1][2]Ångström-levelPlanar, smooth surfaces; often requires deuterated lipids or proteins for contrast.Low
Atomic Force Microscopy (AFM) A high-resolution scanning probe microscopy technique that provides a topographical map of the surface.Direct visualization of individual protein molecules, height measurements to infer orientation, and surface roughness.[3][4][5][6]Nanometer-levelAtomically flat surfaces (e.g., mica).Low to Medium
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) Measures changes in the resonance frequency and energy dissipation of an oscillating quartz crystal sensor as molecules adsorb to its surface.Adsorbed mass (including hydrodynamically coupled water), and viscoelastic properties (rigidity/softness) of the protein layer, which can indicate conformational changes and orientation.[7][8][9]Nanogram/cm²Sensor-compatible surfaces (e.g., gold, silica).Medium
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip upon molecular binding.Real-time binding kinetics, affinity, and adsorbed mass (dry mass). Can be used to infer layer thickness and packing density.[1][10][11]Picogram/mm²SPR sensor chips (typically gold-coated).High
Fluorescence Microscopy (e.g., Fluorescence Polarization Microscopy) Utilizes fluorescently labeled proteins or lipids to visualize their distribution and orientation based on the polarization of emitted light.Localization of proteins, and average orientation of fluorescently tagged domains.[12][13]Diffraction-limited (conventional) or nanometer-level (super-resolution)Fluorescently labeled samples.High

Experimental Data: Streptavidin Orientation on Biotinylated Bilayers

The streptavidin-biotin system is a common model for studying protein orientation on functionalized surfaces. Below are comparative data from the literature for streptavidin binding to biotinylated lipid layers.

TechniqueParameter MeasuredResultInterpretation
Neutron Reflectometry (NR) Layer ThicknessBiotinylated lipid monolayer: ~3.4 nm. After streptavidin binding: ~5.9 nm.[1]The increase in thickness corresponds to a well-ordered monolayer of streptavidin, with the biotinylated lipid headgroups fully embedded in the protein's binding pockets.[1]
QCM-D Frequency (Δf) and Dissipation (ΔD)Low ΔD change upon streptavidin binding to a biotinylated surface.[7]A low dissipation value indicates the formation of a rigid and well-ordered streptavidin layer, suggesting a uniform orientation.[7][14]
SPR Layer ThicknessBiotinylated lipid monolayer: ~3.4 nm. After streptavidin binding: ~5.9 nm.[1]Consistent with NR data, indicating the formation of a dense, uniformly oriented streptavidin monolayer.[1]
Fluorescence Polarization Anisotropy of emitted lightHigh anisotropy observed from fluorescein-labeled streptavidin bound to biotinylated lipid monolayers.[12]The high degree of polarization can only be explained by the formation of oriented two-dimensional domains of streptavidin.[12]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections outline the key steps for preparing biotinylated bilayers and for validating protein orientation using the discussed techniques.

Preparation of Biotinylated Supported Lipid Bilayers (SLBs)

A common method for forming SLBs is the vesicle fusion technique.

G cluster_prep Vesicle Preparation cluster_slb SLB Formation lipid_prep 1. Prepare lipid mixture (e.g., DOPC with 1-5% Biotin-PE) film_formation 2. Create thin lipid film (evaporation of solvent) lipid_prep->film_formation hydration 3. Hydrate lipid film (forms multilamellar vesicles) film_formation->hydration extrusion 4. Extrude through polycarbonate membrane (forms small unilamellar vesicles - SUVs) hydration->extrusion incubation 6. Incubate SUVs with substrate extrusion->incubation substrate_prep 5. Prepare clean hydrophilic substrate (e.g., mica or silica) substrate_prep->incubation rupture 7. Vesicles adsorb, rupture, and fuse incubation->rupture rinsing 8. Rinse to remove excess vesicles rupture->rinsing

Caption: Workflow for preparing a biotinylated supported lipid bilayer.

  • Lipid Preparation: A mixture of a primary lipid (e.g., DOPC) and a biotinylated lipid (e.g., Biotin-PE) is dissolved in an organic solvent.

  • Film Formation: The solvent is evaporated to create a thin lipid film on the walls of a glass vial.

  • Hydration: The lipid film is hydrated with an aqueous buffer to form multilamellar vesicles (MLVs).

  • Extrusion: The MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs).

  • Substrate Preparation: A hydrophilic substrate such as mica or silica (B1680970) is thoroughly cleaned.

  • Incubation: The SUV solution is incubated with the clean substrate.

  • Vesicle Fusion: The vesicles adsorb onto the surface, rupture, and fuse to form a continuous lipid bilayer.

  • Rinsing: The surface is gently rinsed with buffer to remove any non-fused vesicles.

Neutron Reflectometry (NR) Protocol

G cluster_sample Sample Preparation cluster_measurement NR Measurement cluster_analysis Data Analysis slb_prep 1. Prepare biotinylated SLB on a silicon block protein_binding 2. Incubate with protein solution slb_prep->protein_binding rinsing 3. Rinse with buffer protein_binding->rinsing measurement 4. Mount sample in reflectometer rinsing->measurement contrast_variation 5. Measure reflectivity at different D2O/H2O buffer contrasts measurement->contrast_variation modeling 6. Model reflectivity data to obtain Scattering Length Density (SLD) profile contrast_variation->modeling interpretation 7. Interpret SLD profile to determine layer thickness and protein orientation modeling->interpretation

Caption: Experimental workflow for Neutron Reflectometry.

  • Sample Preparation: A biotinylated SLB is formed on a neutron-transparent substrate, typically a silicon block. The protein of interest is then introduced and allowed to bind, followed by a rinsing step.

  • Measurement: The sample is mounted in a neutron reflectometer. The reflectivity of the neutron beam is measured as a function of the momentum transfer vector (Qz).

  • Contrast Variation: To enhance the visibility of different components, measurements are often repeated using buffers with different ratios of D₂O and H₂O, which have different neutron scattering lengths.[15]

  • Data Analysis: The reflectivity data is fitted to a model of the neutron scattering length density (SLD) profile perpendicular to the surface. This profile provides information on the thickness, density, and composition of the layers.[15]

Atomic Force Microscopy (AFM) Protocol

G cluster_sample Sample Preparation cluster_imaging AFM Imaging cluster_analysis Data Analysis slb_prep 1. Prepare biotinylated SLB on an atomically flat substrate (mica) protein_binding 2. Incubate with protein solution slb_prep->protein_binding rinsing 3. Gently rinse with buffer protein_binding->rinsing imaging 4. Image the surface in liquid using tapping mode rinsing->imaging height_analysis 5. Measure the height of individual protein molecules imaging->height_analysis orientation 6. Compare measured height to known protein dimensions to infer orientation height_analysis->orientation

Caption: Workflow for protein orientation analysis using AFM.

  • Sample Preparation: A biotinylated SLB is formed on an atomically flat substrate, such as freshly cleaved mica. The protein solution is then added, and after an incubation period, the surface is gently rinsed.

  • AFM Imaging: The sample is imaged in a liquid environment using an appropriate AFM mode (e.g., tapping mode) to minimize damage to the soft biological sample.

  • Height Analysis: The topographical images are analyzed to measure the height of the adsorbed protein molecules relative to the bilayer surface.[3]

  • Orientation Inference: The measured height is compared to the known dimensions of the protein from techniques like X-ray crystallography to infer its orientation on the surface.[3]

QCM-D and SPR Protocols

The general workflow for QCM-D and SPR is similar, involving the formation of the biotinylated bilayer on the respective sensor surface, followed by the introduction of the protein and monitoring of the signal change.

G cluster_setup Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis sensor_prep 1. Clean and mount sensor chip (QCM-D or SPR) baseline 2. Establish a stable baseline in buffer sensor_prep->baseline slb_formation 3. Form biotinylated SLB on the sensor surface baseline->slb_formation protein_injection 4. Inject protein solution and monitor signal change (Δf, ΔD, or RU) slb_formation->protein_injection rinsing 5. Rinse with buffer to remove unbound protein protein_injection->rinsing data_interpretation 6. Analyze signal changes to determine adsorbed mass, layer properties, and infer orientation rinsing->data_interpretation

Caption: General workflow for QCM-D and SPR experiments.

  • Sensor Preparation: The QCM-D or SPR sensor chip is cleaned and mounted in the instrument.

  • Baseline Establishment: A stable baseline signal is established with buffer flowing over the sensor surface.

  • Bilayer Formation: A biotinylated SLB is formed in situ on the sensor surface.

  • Protein Binding: The protein of interest is injected, and the change in frequency and dissipation (QCM-D) or resonance units (SPR) is monitored in real-time.[8][10]

  • Rinsing: A buffer rinse is performed to remove any non-specifically bound protein.

  • Data Analysis: The changes in the measured signals are analyzed. For QCM-D, the relationship between the change in frequency (mass) and dissipation (viscoelasticity) provides insight into the structure and hydration of the protein layer.[14] For SPR, the magnitude of the response is proportional to the adsorbed mass.[10]

Conclusion

The validation of protein orientation on biotinylated bilayers is a multifaceted challenge that can be addressed by a variety of powerful analytical techniques. Neutron Reflectometry provides the highest resolution structural information but requires specialized facilities. Atomic Force Microscopy offers direct visualization and height measurements. QCM-D and SPR are valuable for real-time, label-free analysis of layer properties and binding kinetics, from which orientation can be inferred. Fluorescence-based methods are highly sensitive and can provide information on the average orientation of labeled protein domains. The optimal choice of technique will depend on the specific research question and available resources. For a comprehensive understanding, a combination of these complementary methods is often the most powerful approach.

References

A Researcher's Guide to Control Experiments for 18:1 Biotinyl Cap PE Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the interactions of proteins with lipid membranes, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (18:1 Biotinyl Cap PE) is a critical tool. Its biotin (B1667282) headgroup allows for a multitude of applications, including the immobilization of liposomes and the study of protein-lipid binding events. However, the validity and interpretation of such binding studies hinge on the implementation of rigorous control experiments. This guide provides a comparative overview of essential control experiments, complete with experimental data, detailed protocols, and workflow visualizations to ensure the generation of reliable and publishable results.

The Importance of Controls in Binding Studies

Control experiments are fundamental to differentiate specific, biologically relevant interactions from non-specific binding or experimental artifacts. In the context of this compound binding studies, controls are essential to demonstrate that the observed interaction is dependent on the biotin moiety, the lipid bilayer context, or a specific protein-lipid recognition event, rather than resulting from electrostatic or hydrophobic interactions with the general lipid surface or experimental apparatus.

Negative Control: Assessing Non-Specific Binding

A crucial negative control is the use of liposomes that are structurally similar to the experimental liposomes but lack the biotin headgroup. This allows researchers to quantify the extent of non-specific binding of a protein of interest to the lipid bilayer itself.

Recommended Negative Control Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE).

DOPE is an ideal negative control as it shares the same 18:1 acyl chains and the phosphoethanolamine headgroup as this compound, but is devoid of the biotin and caproyl spacer. Any binding observed with DOPE-containing liposomes can be attributed to non-specific interactions with the lipid backbone or headgroup.

Table 1: Comparison of Experimental and Negative Control Liposome (B1194612) Binding

Liposome CompositionProtein of InterestBinding Signal (Normalized Units)Interpretation
99% DOPC, 1% this compoundStreptavidin100 ± 5Strong, specific binding to biotin.
99% DOPC, 1% DOPEStreptavidin2 ± 1Negligible non-specific binding.
99% DOPC, 1% this compoundNon-binding Protein (e.g., BSA)3 ± 2Minimal non-specific binding of a control protein.
99% DOPC, 1% DOPENon-binding Protein (e.g., BSA)2 ± 1Baseline non-specific binding.

Note: Data are representative and intended for illustrative purposes.

Positive Control: Validating the Experimental Setup

A positive control experiment is vital to confirm that the experimental assay is capable of detecting a known, well-characterized protein-lipid interaction. This validates the integrity of the liposomes, the functionality of the detection method, and the overall experimental procedure.

Recommended Positive Control System: Lactadherin C2 Domain and Phosphatidylserine (B164497) (PS).

The C2 domain of lactadherin binds with high affinity and specificity to phosphatidylserine in a calcium-independent manner.[1][2][3] Incorporating PS into a separate set of liposomes and testing the binding of the Lactadherin C2 domain serves as an excellent positive control for many lipid-protein interaction assays.

Table 2: Expected Outcomes for a Positive Control Experiment

Liposome CompositionProtein of InterestExpected Binding OutcomeRationale
90% DOPC, 10% DOPSLactadherin C2 DomainStrong BindingValidates the assay's ability to detect a known high-affinity protein-lipid interaction.
100% DOPCLactadherin C2 DomainNo/Low BindingDemonstrates the specificity of the Lactadherin C2 domain for PS.

Experimental Protocols and Workflows

To facilitate the implementation of these controls, detailed protocols for common lipid-protein binding assays are provided below.

Liposome Pull-Down Assay

This assay is a straightforward method to assess the binding of a protein to liposomes.

Protocol:

  • Liposome Preparation:

    • Prepare three populations of large unilamellar vesicles (LUVs) by extrusion:

    • Resuspend the final liposome pellets in binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1 mg/mL.

  • Binding Reaction:

    • In separate microcentrifuge tubes, incubate 10 µg of the protein of interest with 100 µg of each liposome preparation in a total volume of 100 µL of binding buffer.

    • For the positive control, incubate 10 µg of recombinant Lactadherin C2 domain with the positive control liposomes.

    • Incubate for 30 minutes at room temperature with gentle agitation.

  • Separation:

    • Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C).

    • Carefully collect the supernatant (unbound protein).

    • Wash the pellet with binding buffer and centrifuge again to remove any remaining unbound protein.

  • Analysis:

    • Resuspend the final pellet (liposome-bound protein) in SDS-PAGE sample buffer.

    • Analyze both the supernatant and pellet fractions by SDS-PAGE and Western blotting using an antibody against the protein of interest.

Liposome_Pulldown_Workflow cluster_prep Liposome Preparation cluster_binding Binding Reaction cluster_analysis Analysis Exp_Lipo Experimental (1% Biotinyl PE) Mix_Exp Incubate Exp_Lipo->Mix_Exp Neg_Lipo Negative Control (1% DOPE) Mix_Neg Incubate Neg_Lipo->Mix_Neg Pos_Lipo Positive Control (10% PS) Mix_Pos Incubate Pos_Lipo->Mix_Pos Protein_Interest Protein of Interest Protein_Interest->Mix_Exp Protein_Interest->Mix_Neg Lact_C2 Lactadherin C2 Lact_C2->Mix_Pos Centrifuge Ultracentrifugation Mix_Exp->Centrifuge Mix_Neg->Centrifuge Mix_Pos->Centrifuge SDS_PAGE SDS-PAGE & Western Blot Centrifuge->SDS_PAGE Analyze Pellet & Supernatant

Fig. 1: Liposome Pull-Down Assay Workflow
Surface Plasmon Resonance (SPR)

SPR allows for the real-time, label-free quantification of binding kinetics and affinity.

Protocol:

  • Chip Preparation:

    • Use a sensor chip suitable for capturing vesicles (e.g., L1 chip).

    • Immobilize streptavidin onto the sensor surface.

  • Liposome Capture:

    • Inject the Experimental Liposomes (containing this compound) over the streptavidin-coated surface to allow for capture via the biotin-streptavidin interaction.

    • On a separate flow cell, inject the Negative Control Liposomes (containing DOPE) to serve as a reference surface. This will subtract any non-specific binding to the liposome surface.

  • Analyte Injection:

    • Inject the protein of interest at various concentrations over both the experimental and reference flow cells.

    • For the Positive Control , prepare a separate chip or regenerate the surface and capture the positive control liposomes (containing DOPS). Then, inject the Lactadherin C2 domain.

  • Data Analysis:

    • Subtract the reference flow cell signal from the experimental flow cell signal to obtain the specific binding response.

    • Fit the resulting sensorgrams to a suitable binding model to determine kinetic parameters (k_a, k_d) and the equilibrium dissociation constant (K_D).

SPR_Workflow cluster_setup SPR Setup cluster_fc1 Flow Cell 1 (Experimental) cluster_fc2 Flow Cell 2 (Negative Control) cluster_pos Positive Control (Separate Run) Chip L1 Sensor Chip Streptavidin Immobilize Streptavidin Chip->Streptavidin Capture_Exp Capture Biotinyl-PE Liposomes Streptavidin->Capture_Exp Capture_Neg Capture DOPE Liposomes Streptavidin->Capture_Neg Capture_Pos Capture PS Liposomes Streptavidin->Capture_Pos Inject_Protein1 Inject Protein of Interest Capture_Exp->Inject_Protein1 Data_Analysis Data Analysis (FC1 - FC2) Inject_Protein1->Data_Analysis Inject_Protein2 Inject Protein of Interest Capture_Neg->Inject_Protein2 Inject_Protein2->Data_Analysis Inject_LactC2 Inject Lactadherin C2 Capture_Pos->Inject_LactC2 Inject_LactC2->Data_Analysis Analyze Separately

Fig. 2: Surface Plasmon Resonance (SPR) Workflow
Biolayer Interferometry (BLI)

BLI is another optical biosensing technique for real-time monitoring of molecular interactions.

Protocol:

  • Sensor Preparation:

    • Use streptavidin-coated biosensors.

    • Hydrate the biosensors in binding buffer.

  • Ligand Immobilization:

    • Load the Experimental Liposomes (containing this compound) onto the streptavidin biosensors.

    • For a Negative Control , use a biosensor loaded with liposomes containing DOPE instead of biotinylated PE, or run a parallel experiment with a biosensor dipped in buffer only during the analyte association step.

  • Analyte Binding:

    • Dip the biosensors into wells containing various concentrations of the protein of interest to measure association.

    • Transfer the biosensors to wells containing only binding buffer to measure dissociation.

    • For the Positive Control , load positive control liposomes (with DOPS) onto a biosensor (this may require a different immobilization strategy, or can be performed by immobilizing biotinylated-PS liposomes if available) and measure the binding of the Lactadherin C2 domain.

  • Data Analysis:

    • Reference-subtract the data using the negative control sensor.

    • Analyze the binding curves to determine kinetic and affinity constants.

BLI_Workflow cluster_steps BLI Experimental Steps cluster_controls Control Runs Sensor Streptavidin Biosensor Hydrate Hydrate Sensor Sensor->Hydrate Load Load Biotinyl-PE Liposomes Hydrate->Load Baseline Establish Baseline in Buffer Load->Baseline Associate Associate with Protein of Interest Baseline->Associate Dissociate Dissociate in Buffer Associate->Dissociate Data_Analysis Data Analysis (Reference Subtraction) Dissociate->Data_Analysis Neg_Control Negative Control: Load DOPE Liposomes or Buffer only Neg_Control->Data_Analysis Subtract from Experimental Pos_Control Positive Control: Load PS Liposomes & Associate with Lactadherin C2 Pos_Control->Data_Analysis Validate Assay

Fig. 3: Biolayer Interferometry (BLI) Workflow

Conclusion

References

A Researcher's Guide to Biotinylated Lipids: Comparing Biotinyl Cap PE and Other Alternatives for Optimal Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate biotinylated lipid is a critical step in the design of robust and sensitive assays that rely on the high-affinity interaction between biotin (B1667282) and streptavidin or avidin (B1170675). This guide provides an objective comparison of Biotinyl Cap PE against other common biotinylated lipids, supported by experimental data and detailed protocols to aid in your experimental design.

The efficacy of biotinylated lipids in binding to streptavidin is not solely dependent on the intrinsic affinity of the biotin-streptavidin interaction but is also significantly influenced by the molecular architecture of the lipid conjugate. Factors such as the length and chemical nature of the spacer arm connecting the biotin moiety to the lipid headgroup play a pivotal role in overcoming steric hindrance and ensuring optimal presentation of the biotin for binding.

Performance Comparison of Biotinylated Lipids

The choice of a biotinylated lipid can significantly impact the outcome of experiments such as immunoassays, drug delivery studies, and biosensor development. While Biotinyl Cap PE is a widely used reagent, alternatives, particularly those with longer, more flexible spacer arms like polyethylene (B3416737) glycol (PEG), can offer superior performance in certain applications.

Recent studies have highlighted that the relatively short aminocaproyl ("Cap") spacer in Biotinyl-Cap PE may not be sufficient to overcome steric hindrance in all contexts, potentially leading to reduced binding capacity. Furthermore, there is evidence to suggest that Biotinyl-Cap PE may induce clustering of lipids within a bilayer, which can further limit the accessibility of biotin to streptavidin.[1] In contrast, biotinylated lipids featuring longer PEG spacers have been shown to promote a more even distribution of the lipid within the membrane and extend the biotin moiety further from the surface, thereby enhancing its accessibility and binding efficiency to streptavidin.[2][3]

Biotinylated LipidSpacer Arm Composition & LengthDissociation Constant (Kd)Key Performance Characteristics
Biotinyl Cap PE Aminocaproyl (~0.9 nm)Data not consistently available for the lipid conjugate. The intrinsic Kd of biotin-streptavidin is ~10⁻¹⁴ M.Commonly used, but the short spacer may lead to steric hindrance.[4] Has been observed to cause lipid clustering, potentially reducing binding site accessibility.[1]
Biotinyl PE Direct linkage to PE headgroupData not consistently available for the lipid conjugate.Prone to significant steric hindrance due to the proximity of biotin to the membrane surface.
Biotin-X-DSPE 6-aminohexanoic acid ("X") spacerQualitatively shown to provide optimal binding in certain liposome (B1194612) assays compared to direct linkage.[3]The six-carbon spacer provides some distance from the membrane, alleviating steric hindrance.[3]
DSPE-PEG(2000)-Biotin Polyethylene glycol (~2000 Da)Qualitatively demonstrates enhanced binding over shorter spacers in many applications.[3]The long, flexible PEG spacer effectively presents the biotin moiety away from the lipid bilayer, minimizing steric hindrance and non-specific interactions.[5] Can prevent protein adsorption at sufficient densities.[5]
Biotin-PEG(180)-PE Polyethylene glycol (~180 Da)Shown to be more efficient for immobilization on streptavidin-coated plates than a shorter six-carbon spacer.[2]Offers a balance between spacer length and molecular size, proving effective in specific assay formats.[2]

Experimental Methodologies

Accurate determination of binding affinity requires robust experimental techniques. The following sections provide detailed protocols for three common methods used to quantify the interaction between biotinylated lipids and streptavidin: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Experimental Protocol for SPR Analysis of Biotinylated Liposome Binding to Immobilized Streptavidin:

  • Streptavidin Immobilization:

    • Use a sensor chip with a carboxylated surface (e.g., CM5).

    • Activate the surface using a freshly prepared 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject streptavidin (typically 20-50 µg/mL in 10 mM acetate (B1210297) buffer, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Liposome Preparation:

    • Prepare liposomes incorporating the biotinylated lipid of interest (e.g., Biotinyl Cap PE, DSPE-PEG(2000)-Biotin) at a desired molar percentage (typically 1-5 mol%).

    • Use a base lipid that forms stable vesicles, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC).

    • Prepare small unilamellar vesicles (SUVs) by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Binding Analysis:

    • Equilibrate the system with a suitable running buffer (e.g., HBS-EP buffer).

    • Inject the prepared biotinylated liposomes at various concentrations over the streptavidin-immobilized surface.

    • Monitor the association phase in real-time.

    • Inject running buffer to monitor the dissociation phase.

    • Regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of glycine-HCl, pH 2.5, or NaOH).

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[6][7]

SPR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Immobilize Immobilize Streptavidin on Sensor Chip Inject Inject Liposomes (Association) Immobilize->Inject Prepare Prepare Biotinylated Liposomes Prepare->Inject Wash Inject Buffer (Dissociation) Inject->Wash Regenerate Regenerate Surface Wash->Regenerate Analyze Fit Sensorgram Data (ka, kd, KD) Wash->Analyze Regenerate->Inject ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_data Data Analysis Prep_Protein Prepare Streptavidin Solution Load_Cell Load Streptavidin into Sample Cell Prep_Protein->Load_Cell Prep_Liposomes Prepare Biotinylated Liposomes Load_Syringe Load Liposomes into Syringe Prep_Liposomes->Load_Syringe Titrate Inject Liposomes into Cell Load_Cell->Titrate Load_Syringe->Titrate Analyze_Data Fit Binding Isotherm (Ka, ΔH, n) Titrate->Analyze_Data FP_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Measurement & Analysis Prep_Probe Prepare Fluorescent Biotin Probe Mix Mix Probe, Streptavidin, and Competitors Prep_Probe->Mix Prep_Protein Prepare Streptavidin Prep_Protein->Mix Prep_Competitors Prepare Competitor Biotinylated Lipids Prep_Competitors->Mix Incubate Incubate to Equilibrium Mix->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Determine IC50 Values Measure_FP->Analyze_Data

References

A Researcher's Guide: Comparing Assays for Biotin Availability on Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the surface availability of biotin (B1667282) on liposomes is a critical step in the development of targeted drug delivery systems. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a widely used method for this purpose. However, its limitations necessitate a careful consideration of alternative techniques. This guide provides an objective comparison of the HABA assay with other methods, supported by experimental data and detailed protocols.

The HABA assay offers a straightforward and cost-effective method for quantifying biotin. It operates on the principle of competitive displacement. The HABA dye binds to avidin (B1170675), producing a colored complex with a distinct absorbance at 500 nm.[1][2] Biotin, having a much higher affinity for avidin, displaces the HABA dye, leading to a decrease in absorbance that is proportional to the amount of biotin present in the sample.[3][4] This method can be adapted for both cuvettes and microplates, making it suitable for various throughput needs.[5]

However, a significant drawback of the HABA assay, particularly for biotinylated liposomes, is its susceptibility to steric hindrance.[4] The bulky nature of the liposome (B1194612) and the presence of other surface modifications, such as polyethylene (B3416737) glycol (PEG) chains for creating "stealth" liposomes, can physically obstruct the interaction between the biotin molecule and the avidin-HABA complex.[6] This interference can lead to an underestimation of the actual amount of biotin available on the liposome surface.[7]

Comparative Analysis of Biotin Quantification Assays

To address the limitations of the HABA assay, several alternative methods have been developed. The following table provides a comparative overview of the HABA assay and its key alternatives.

Assay Principle Advantages Disadvantages Typical Application
HABA Assay Colorimetric; competitive displacement of HABA from avidin-biotin complex.[1][2]Simple, rapid, cost-effective, no specialized equipment needed (spectrophotometer).[8][9]Lower sensitivity, susceptible to steric hindrance leading to underestimation of biotin, especially on nanoparticles and liposomes.[4][7]Routine estimation of biotin incorporation on proteins and other molecules.
Fluorescence-Based Assays (e.g., FluoReporter™ Kit) Fluorometric; displacement of a quencher (like HABA) from a fluorescently-labeled avidin, resulting in increased fluorescence.[10][11][12]Higher sensitivity than HABA assay, suitable for small sample volumes.[11]Requires a fluorescence plate reader, potential interference from autofluorescent compounds.Quantification of biotin on proteins and nucleic acids where higher sensitivity is required.
TNBSA/Fluorescamine (B152294) Assays Colorimetric/Fluorometric; reacts with primary amines to produce a colored or fluorescent product.[5][13]Can be used to infer biotinylation if the biotin is attached via a primary amine.Indirect method for biotin quantification, requires knowledge of initial amine concentration, not specific to biotin.[14][15]Quantification of primary amines on surfaces, can be used for quality control of conjugation reactions.
ChromaLINK™ Biotin UV-Spectrophotometric; utilizes a biotinylation reagent with a chromophore for direct UV-Vis quantification.[7]Non-destructive, does not rely on avidin binding, overcomes steric hindrance issues.[7]Requires the use of a specific commercial biotinylation reagent.Accurate quantification of biotin on proteins and antibodies, providing a more reliable measure than HABA.[7]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of molecules to identify and quantify biotinylated species.[16][17]Highly accurate and sensitive, provides absolute quantification, not affected by steric hindrance.[16][17]Requires expensive instrumentation and specialized expertise, complex sample preparation.[18]Definitive quantification of biotinylation, used in proteomics and detailed characterization of conjugates.

Experimental Protocols

HABA Assay Protocol (Cuvette Format)

This protocol is adapted from standard procedures for the HABA assay.[1][3]

Materials:

  • Avidin solution (e.g., 1 mg/mL in PBS)

  • HABA solution (e.g., 10 mM in 10 mM NaOH)

  • Phosphate (B84403) Buffered Saline (PBS), pH 7.2

  • Biotinylated liposome sample (unconjugated biotin removed by dialysis or size-exclusion chromatography)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare HABA/Avidin Solution: Mix HABA and avidin solutions in PBS to achieve a final concentration that gives an initial absorbance at 500 nm between 0.9 and 1.3.

  • Blank Measurement: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).

  • Sample Measurement: Add 100 µL of the biotinylated liposome sample to the cuvette. Mix well by gentle inversion.

  • Final Reading: Measure the absorbance at 500 nm until the reading is stable for at least 15 seconds (A500 HABA/Avidin/Biotin Sample).

  • Calculation: The change in absorbance (ΔA500) is used to calculate the concentration of biotin using the Beer-Lambert law, with the molar extinction coefficient of the HABA-avidin complex being approximately 34,000 M-1cm-1 at 500 nm.[2]

Alternative Method: Fluorescamine Assay for Primary Amine Quantification

This protocol provides a method to quantify the number of primary amines on the liposome surface, which can be used to estimate the extent of biotinylation if a biotin derivative with a primary amine is used for conjugation.[4][13]

Materials:

  • Fluorescamine solution (e.g., 3 mg/mL in acetone)

  • Liposome sample with surface primary amines

  • Phosphate buffer, pH 8.0

  • Fluorescence microplate reader

Procedure:

  • Sample Preparation: Dilute the liposome sample in the phosphate buffer.

  • Reaction: In a black 96-well plate, mix the liposome sample with the fluorescamine solution (e.g., 3:1 sample to fluorescamine ratio).

  • Incubation: Incubate at room temperature for 15 minutes in the dark.

  • Measurement: Measure the fluorescence intensity using an excitation wavelength of ~390 nm and an emission wavelength of ~475 nm.

  • Quantification: Generate a standard curve using a known concentration of a primary amine-containing molecule (e.g., an amino acid) to determine the concentration of primary amines in the liposome sample.

Visualizing the HABA Assay Workflow

The following diagram illustrates the key steps involved in the HABA assay for determining biotin availability on liposomes.

HABA_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Biotin_Liposome Biotinylated Liposome (Free biotin removed) Mix Mix Sample and Reagent Biotin_Liposome->Mix Add Sample HABA_Avidin HABA-Avidin Complex (Absorbs at 500 nm) HABA_Avidin->Mix Displacement Biotin Displaces HABA from Avidin Mix->Displacement Measure_Abs Measure Absorbance at 500 nm Displacement->Measure_Abs Decreased Absorbance Calculate Calculate Biotin Concentration Measure_Abs->Calculate Using Beer-Lambert Law

Caption: Workflow of the HABA assay to quantify biotin on liposomes.

Logical Relationship of Biotin-Avidin Interaction in HABA Assay

The core principle of the HABA assay is based on the competitive binding affinities of HABA and biotin for avidin. This relationship can be visualized as follows:

Competitive_Binding cluster_initial Initial State cluster_final After Adding Biotinylated Sample Avidin Avidin HABA HABA Avidin->HABA Low Affinity Binding Biotin Biotin Biotin->Avidin High Affinity Binding HABA_free Free HABA

Caption: Competitive binding principle of the HABA assay.

References

A Researcher's Guide to Surface Plasmon Resonance (SPR) Analysis of Protein Binding to Biotinyl Cap PE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of protein-lipid interactions is crucial for elucidating cellular signaling pathways and developing novel therapeutics. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time analysis of these interactions. This guide provides a comprehensive comparison of using Biotinyl Cap PE for immobilizing lipid vesicles on SPR sensor chips against alternative methods, supported by experimental data and detailed protocols.

The immobilization of lipid bilayers or liposomes on a sensor surface is a critical step in studying the binding of peripheral membrane proteins or other biomolecules to a membrane environment. Biotinyl Cap PE, a biotinylated phosphatidylethanolamine, offers a robust and widely used method for capturing lipid vesicles onto streptavidin-coated sensor chips. This approach leverages the high-affinity and near-irreversible interaction between biotin (B1667282) and streptavidin, ensuring a stable baseline for kinetic analysis.

Comparison of Liposome (B1194612) Immobilization Strategies for SPR

The choice of immobilization strategy can significantly impact the quality and interpretation of SPR data. Below is a comparison of the Biotinyl Cap PE-streptavidin capture method with other common alternatives.

Immobilization StrategyPrincipleAdvantagesDisadvantages
Biotinyl Cap PE - Streptavidin Capture Liposomes incorporating Biotinyl Cap PE are captured on a streptavidin-coated sensor chip (e.g., SA chip).- High Stability: The extremely low dissociation rate of the biotin-streptavidin interaction (K_D ~ 10⁻¹⁵ M) provides a very stable baseline.[1] - Oriented Capture: While the liposome capture is random, the high affinity ensures efficient capturing. - Good Reproducibility: The well-defined chemistry leads to reproducible surfaces. - Harsh Regeneration Possible: The underlying streptavidin surface can often withstand harsh regeneration conditions, although the liposome layer is typically removed.- Irreversible Liposome Binding: Regeneration of the streptavidin surface to remove the captured liposomes for reuse with different liposome preparations can be challenging. - Potential for Steric Hindrance: The streptavidin layer and the proximity to the dextran (B179266) matrix could potentially hinder interactions with large protein domains.
Ni-NTA Lipid - His-Tag Capture Liposomes containing nickel-nitrilotriacetic acid (Ni-NTA) functionalized lipids are used to capture His-tagged proteins or His-tagged liposome-binding proteins which then serve as the ligand.- Oriented Protein Capture: Allows for specific orientation of His-tagged proteins on the liposome surface. - Regenerable: The Ni-NTA interaction can be disrupted with agents like imidazole (B134444) or EDTA, allowing for removal and regeneration of the captured protein.- Lower Stability: The affinity of the His-tag-Ni-NTA interaction is lower than biotin-streptavidin, which can lead to baseline drift due to ligand leaching. - Potential for Non-specific Binding: Some proteins may exhibit non-specific binding to the Ni-NTA surface.
Hydrophobic Surface (e.g., L1/HPA Chip) Liposomes are directly captured or a lipid monolayer is formed on a hydrophobic sensor surface.[2][3]- More "Native" Environment: Creates a planar lipid bilayer that can better mimic a cell membrane. - Direct Immobilization: No need for specific tags on the lipids or proteins.- Variability in Surface Formation: The quality and completeness of the lipid monolayer can be variable, affecting reproducibility. - Potential for Protein Denaturation: Direct interaction with the hydrophobic surface can sometimes lead to denaturation of sensitive proteins. - Regeneration can be difficult.
Direct Amine Coupling Liposomes containing amine-functionalized lipids are covalently coupled to a carboxylated sensor surface (e.g., CM5 chip).- Covalent and Stable: Forms a stable, covalent bond.- Random Orientation: Covalent coupling occurs randomly via available amine groups, which can lead to a heterogeneous surface and potentially block binding sites. - Harsh Coupling Conditions: The chemical activation and coupling steps can be harsh and may affect the integrity of the liposomes or embedded proteins.

Quantitative Data Comparison

Obtaining direct head-to-head quantitative comparisons from a single study for different liposome immobilization strategies is challenging. However, we can analyze representative data from studies using streptavidin-biotin capture to illustrate the expected outcomes.

In a typical experiment analyzing protein-peptide interaction on a streptavidin (SA) chip, the following kinetic parameters were obtained:

  • Association rate constant (k_a): 3.5 × 10⁶ M⁻¹s⁻¹[4]

  • Dissociation rate constant (k_d): 3.9 × 10⁻² s⁻¹[4]

  • Equilibrium dissociation constant (K_D): 10.9 nM[4]

This data, obtained using a stable streptavidin-biotin linkage, demonstrates the ability to acquire high-quality kinetic data suitable for detailed analysis of binding events. While this example is for a biotinylated peptide, similar quality data can be expected when capturing Biotinyl Cap PE-containing liposomes, provided the liposome preparation is homogenous and the protein-lipid interaction is specific.

Experimental Protocols

I. Preparation of Liposomes Containing Biotinyl Cap PE

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration and extrusion method.

Materials:

  • Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • Biotinyl Cap PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl))

  • Chloroform (B151607)

  • Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Nitrogen or Argon gas stream

  • Vacuum desiccator

Procedure:

  • Lipid Film Formation:

    • In a clean glass vial, mix the primary lipid and Biotinyl Cap PE in chloroform at the desired molar ratio (e.g., 99:1 mol%).

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial to form a thin lipid film on the bottom.

    • Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the dried lipid film.

    • Vortex the vial for several minutes until the lipid film is fully resuspended, forming multilamellar vesicles (MLVs). The solution will appear milky.

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to one of the extruder syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 21 passes). This will produce more homogenous small unilamellar vesicles (SUVs).

    • The resulting liposome solution should be translucent.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, it is recommended to use them within a few days to avoid aggregation or degradation.

II. SPR Analysis of Protein Binding to Biotinyl Cap PE Liposomes

This protocol outlines the general steps for an SPR experiment using a streptavidin-coated sensor chip.

Materials:

  • SPR instrument and software

  • Streptavidin (SA) sensor chip

  • Prepared liposomes containing Biotinyl Cap PE

  • Analyte protein of interest, purified and buffer-exchanged into the running buffer

  • Running buffer (e.g., HBS-P+, pH 7.4)

  • Regeneration solution (if applicable, e.g., a pulse of NaOH or glycine-HCl, though this will likely remove the liposomes)

Procedure:

  • System Priming: Prime the SPR system with the running buffer until a stable baseline is achieved.

  • Liposome Immobilization:

    • Inject the Biotinyl Cap PE-containing liposome suspension over the streptavidin-coated sensor surface at a low flow rate (e.g., 5-10 µL/min) to allow for efficient capture.

    • Monitor the response units (RU) to achieve the desired immobilization level.

    • Wash the surface with running buffer to remove any unbound or loosely associated liposomes.

  • Analyte Binding:

    • Inject a series of concentrations of the analyte protein in running buffer over the immobilized liposome surface. Include a zero-concentration (buffer only) injection for double referencing.

    • Monitor the association and dissociation phases in the sensorgram.

  • Regeneration (Optional):

    • If the interaction is reversible and the liposome surface is to be reused for multiple analyte injections, a mild regeneration solution that removes the bound analyte without disrupting the liposome layer may be tested. However, for many protein-lipid interactions, the liposome surface is captured fresh for each experiment.

  • Data Analysis:

    • Subtract the reference channel data and the buffer injection data from the analyte binding data.

    • Fit the processed sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps.

experimental_workflow cluster_prep Liposome Preparation cluster_spr SPR Analysis lipid_film Lipid Film Formation hydration Hydration lipid_film->hydration extrusion Extrusion hydration->extrusion immobilization Liposome Immobilization on SA Chip extrusion->immobilization Inject Liposomes binding Protein Analyte Binding immobilization->binding analysis Data Analysis binding->analysis

Fig. 1: Experimental workflow from liposome preparation to SPR data analysis.

immobilization_capture cluster_chip Sensor Chip Surface cluster_liposome Liposome SA Streptavidin Biotin Biotinyl Cap PE SA->Biotin High-Affinity Capture Lipid Lipid Bilayer Protein Analyte Protein Lipid->Protein Binding Interaction

Fig. 2: Schematic of protein binding to a liposome captured via Biotinyl Cap PE.

Conclusion

The use of Biotinyl Cap PE for capturing liposomes on streptavidin-coated sensor chips is a highly effective and reproducible method for studying protein-lipid interactions using SPR. Its main advantage lies in the exceptional stability of the biotin-streptavidin bond, which is crucial for high-quality kinetic analysis. While alternatives such as Ni-NTA lipids and direct hydrophobic capture offer advantages in terms of regenerability and mimicking a native membrane environment, respectively, they may present challenges with stability and reproducibility. The choice of immobilization strategy should be carefully considered based on the specific experimental goals and the properties of the molecules under investigation. The detailed protocols and comparative information provided in this guide aim to equip researchers with the necessary knowledge to design and execute robust and meaningful SPR experiments for the analysis of protein-lipid interactions.

References

The Influence of Spacer Arm Length on the Efficacy of Biotinylated Lipids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to experimental success. In the realm of bioconjugation and targeted delivery systems, biotinylated lipids are indispensable tools. The length of the spacer arm connecting the biotin (B1667282) moiety to the lipid anchor plays a critical, yet often overlooked, role in the performance of these molecules. This guide provides an objective comparison of biotinylated lipids with different spacer arm lengths, supported by experimental data and detailed protocols, to aid in the selection of the most suitable lipid for your research needs.

The utility of biotinylated lipids stems from the high-affinity and specific interaction between biotin and streptavidin or avidin (B1170675).[1] This interaction is harnessed in a multitude of applications, including drug delivery, biosensing, and immunoassays.[1][2] The spacer arm, typically a polyethylene (B3416737) glycol (PEG) chain, is crucial for overcoming steric hindrance, thereby facilitating the efficient binding of the biotin group to its protein counterpart.

Impact of Spacer Arm Length on Binding and Functionality

The length of the spacer arm directly influences the accessibility of the biotin moiety to streptavidin/avidin. A short spacer may not provide sufficient distance from the lipid bilayer, leading to steric hindrance from surrounding molecules and reduced binding efficiency.[3] Conversely, a longer spacer arm can extend the biotin group away from the surface, enhancing its availability for binding.[4]

However, the optimal spacer length is not universal and depends heavily on the specific application. For instance, in applications requiring the immobilization of liposomes on a streptavidin-coated surface, longer PEG spacers (e.g., PEG180 and PEG2000) have been shown to be more efficient than a short six-carbon spacer.[5][6] In contrast, for applications involving the sedimentation of biotinylated liposomes by avidin, shorter spacers (a six-carbon chain and PEG180) demonstrated superior performance over a longer PEG2000 spacer.[5][6] This highlights the importance of selecting a spacer length that is tailored to the experimental context.

Theoretical models suggest that longer spacers can lead to the formation of thick, multi-layered protein structures on the lipid surface, which may be advantageous for maximizing protein binding.[7][8] Shorter spacers, on the other hand, may be preferable when using streptavidin as a linker to build more complex structures, as they can ensure that all bound protein is available for subsequent interactions.[7]

Quantitative Comparison of Biotinylated Lipids with Different Spacer Arms

Spacer Arm Type/LengthKey FindingsApplication ContextReference(s)
Short Chain (e.g., 6-carbon) Less efficient for liposome (B1194612) immobilization compared to longer PEG spacers. More efficient for avidin-induced sedimentation of liposomes.Liposome-protein binding assays[5][6]
PEG180 (Polyethylene Glycol) More efficient for both liposome immobilization and avidin-induced sedimentation compared to a 6-carbon spacer and PEG2000, respectively.Liposome-protein binding assays[5][6]
PEG2000 (Polyethylene Glycol) Highly efficient for liposome immobilization. Less efficient for avidin-induced sedimentation. Can lead to the formation of thick, multi-layered protein structures.Liposome immobilization, Biosensors[5][6][7][8]
Long PEG Spacers (general) Can reduce steric hindrance and improve binding. May lead to a decrease in the amount of specifically adsorbed streptavidin in some contexts.Solid-phase assays, Biosensors[3][9]

Visualizing the Impact of Spacer Arm Length

The following diagrams illustrate the conceptual differences between short and long spacer arms in biotinylated lipids and a typical experimental workflow for their characterization.

Caption: Effect of spacer arm length on biotin accessibility.

G cluster_prep Liposome Preparation cluster_analysis Binding Analysis (QCM-D) prep1 Mix lipids in organic solvent prep2 Evaporate solvent to form lipid film prep1->prep2 prep3 Hydrate film with buffer prep2->prep3 prep4 Extrude to form unilamellar vesicles prep3->prep4 analysis1 Immobilize liposomes on sensor chip prep4->analysis1 Biotinylated Liposomes analysis2 Inject streptavidin solution analysis1->analysis2 analysis3 Monitor frequency and dissipation changes analysis2->analysis3 analysis4 Calculate bound mass and viscoelastic properties analysis3->analysis4 end end analysis4->end Comparative Data

Caption: Experimental workflow for comparing biotinylated lipids.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to characterize the binding of biotinylated lipids to streptavidin/avidin.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a powerful technique for studying the real-time binding of proteins to lipid bilayers. It measures changes in frequency (related to mass) and dissipation (related to the viscoelastic properties of the adsorbed layer).

Protocol:

  • Sensor Preparation: Clean a silica-coated QCM-D sensor with a suitable cleaning solution (e.g., 2% SDS), rinse with deionized water and ethanol, and dry under a stream of nitrogen.

  • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) containing the biotinylated lipid of interest by the extrusion method. A typical formulation includes a matrix lipid (e.g., DOPC) and a certain mole percentage of the biotinylated lipid.

  • Bilayer Formation: Introduce the SUV solution into the QCM-D chamber and allow the vesicles to adsorb and fuse on the sensor surface to form a supported lipid bilayer (SLB). Monitor the frequency and dissipation signals until a stable baseline is achieved, indicative of a complete bilayer.

  • Streptavidin Binding: Inject a solution of streptavidin or avidin over the SLB. The binding of the protein to the biotinylated lipids will cause a decrease in frequency and a change in dissipation.

  • Data Analysis: From the changes in frequency and dissipation, the mass of bound protein and the viscoelastic properties of the protein-lipid layer can be determined. This allows for a quantitative comparison of the binding efficiency of different biotinylated lipids.[2][9]

Surface Plasmon Resonance (SPR)

SPR is another real-time, label-free technique for monitoring molecular interactions. It detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte.

Protocol:

  • Chip Preparation: Use a sensor chip suitable for lipid-based assays (e.g., an L1 chip). Condition the chip according to the manufacturer's instructions.

  • Liposome Immobilization: Inject the prepared biotinylated liposomes over the sensor surface. The liposomes will be captured on the chip, forming a lipid bilayer.

  • Protein Injection: Inject a series of concentrations of the streptavidin or avidin solution over the immobilized liposomes.

  • Data Acquisition: Monitor the change in the SPR signal (measured in response units, RU) over time. The binding of the protein will cause an increase in the RU.

  • Kinetic Analysis: From the sensorgrams obtained at different protein concentrations, the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd) can be calculated to quantify the binding affinity.[10][11]

Conclusion

The choice of spacer arm length in biotinylated lipids is a critical parameter that can significantly impact the outcome of experiments. While longer PEG spacers generally reduce steric hindrance and enhance biotin accessibility, the optimal length is application-dependent. For applications requiring high-density protein immobilization, a longer spacer may be beneficial. Conversely, for applications involving subsequent molecular interactions or specific aggregation properties, a shorter or intermediate spacer might be more effective. Researchers should carefully consider the specific requirements of their experimental system when selecting a biotinylated lipid. The use of quantitative techniques such as QCM-D and SPR is highly recommended to empirically determine the most suitable spacer arm length for a given application.

References

The Influence of Bilayer Phase on the Efficacy of 18:1 Biotinyl Cap PE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of lipid bilayers with biotinylated lipids is a cornerstone technique for a myriad of applications, from targeted drug delivery to advanced biosensor development. Among the various biotinylated lipids available, 18:1 Biotinyl Cap PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)) is a widely utilized reagent.[1] Its efficacy, however, is not solely dependent on its chemical structure but is profoundly influenced by the physical state of the lipid bilayer in which it is incorporated. This guide provides an objective comparison of the performance of this compound in fluid versus gel phase bilayers, supported by established experimental principles and data from related systems.

The phase of a lipid bilayer—be it the highly ordered gel phase or the more dynamic fluid (liquid-crystalline) phase—dictates the mobility of its constituent lipids. This, in turn, affects the presentation and accessibility of the biotin (B1667282) moiety of this compound to its binding partner, streptavidin or avidin.

Comparative Efficacy: Fluid vs. Gel Phase

The efficacy of this compound in a lipid bilayer is primarily determined by the accessibility of its biotin headgroup for binding to streptavidin or avidin. The phase state of the bilayer plays a critical role in this accessibility.

FeatureFluid Phase BilayerGel Phase BilayerRationale & Implications
Lipid Packing Loosely packed, disordered acyl chainsTightly packed, ordered acyl chainsIn the gel phase, the tight packing can sterically hinder the accessibility of the biotin headgroup, potentially reducing binding efficiency.
Lateral Mobility HighLowThe high lateral mobility in the fluid phase allows for the clustering of this compound molecules upon binding to multivalent streptavidin, a phenomenon that can enhance binding avidity.[2][3]
Biotin Accessibility Generally HigherPotentially LowerThe increased molecular motion and larger headgroup spacing in the fluid phase are thought to improve the exposure of the biotin moiety, facilitating more efficient binding.
Binding Avidity Potentially EnhancedMay be ReducedEnhanced ligand mobility and the potential for ligand clustering in the fluid phase can lead to stronger overall binding (avidity) to multivalent binders like streptavidin.[2]
Liposome (B1194612) Stability Less Stable, More LeakyMore Stable, Less LeakyGel phase liposomes offer greater stability and reduced leakage of encapsulated contents, which is a critical consideration for drug delivery applications.[4]

Experimental Protocols

To empirically determine the efficacy of this compound in different bilayer phases, a series of biophysical assays can be employed.

Preparation of Liposomes with Varied Phase Characteristics

Objective: To prepare large unilamellar vesicles (LUVs) composed of lipids that are in either the gel or fluid phase at the experimental temperature.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) for gel phase bilayers (Tm ~41°C).

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) for fluid phase bilayers (Tm -2°C and -20°C, respectively).[5]

  • This compound.

  • Cholesterol (optional, to modulate membrane fluidity).

  • Chloroform (B151607).

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

Procedure:

  • Co-dissolve the primary lipid (e.g., DPPC or POPC) and this compound (e.g., at a 99:1 molar ratio) in chloroform in a round-bottom flask.

  • Remove the chloroform under a stream of nitrogen gas to form a thin lipid film.

  • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with the desired buffer by vortexing at a temperature above the phase transition temperature (Tm) of the primary lipid.

  • To produce LUVs of a defined size, subject the resulting multilamellar vesicle (MLV) suspension to multiple freeze-thaw cycles followed by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Determination of Lipid Phase Transition using Differential Scanning Calorimetry (DSC)

Objective: To confirm the phase transition temperature (Tm) of the prepared liposomes.

Procedure:

  • Load a precise amount of the liposome suspension into a DSC sample pan.

  • Use the hydration buffer as a reference.

  • Scan the temperature across the expected transition range (e.g., from 10°C to 60°C for DPPC) at a controlled rate (e.g., 1°C/min).[6]

  • The peak of the endothermic transition in the thermogram corresponds to the Tm.

Quantification of Streptavidin Binding using Surface Plasmon Resonance (SPR)

Objective: To measure and compare the binding kinetics and affinity of streptavidin to biotinylated bilayers in different phases.

Procedure:

  • Immobilize the prepared fluid and gel phase biotinylated liposomes onto a sensor chip (e.g., an L1 chip).

  • Inject a series of concentrations of streptavidin over the chip surface and record the SPR sensorgrams.

  • Fit the binding data to an appropriate kinetic model (e.g., Langmuir 1:1 binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • Compare the kinetic parameters obtained for the fluid and gel phase bilayers.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

G cluster_fluid Fluid Phase Bilayer cluster_gel Gel Phase Bilayer a1 b1 a1->b1 a2 b2 a2->b2 a3 b3 a3->b3 a4 b4 a4->b4 a5 b5 a5->b5 a6 b6 a6->b6 a7 b7 a7->b7 biotin1 B biotin2 B c1 d1 c1->d1 c2 d2 c2->d2 c3 d3 c3->d3 c4 d4 c4->d4 c5 d5 c5->d5 c6 d6 c6->d6 c7 d7 c7->d7 biotin3 B biotin4 B

Caption: Lipid arrangement in fluid vs. gel phase bilayers.

G cluster_workflow Experimental Workflow A Liposome Preparation (Fluid vs. Gel Phase with This compound) B Phase Characterization (DSC) A->B C Binding Assay (e.g., SPR) A->C B->C D Data Analysis (Kinetics & Affinity) C->D E Comparative Efficacy Assessment D->E

Caption: Workflow for comparing efficacy in different phases.

Conclusion

The choice between incorporating this compound into a fluid or gel phase bilayer is a critical design parameter that depends on the specific application. For applications prioritizing maximum binding efficiency and avidity, such as in certain biosensor configurations, a fluid phase system may be advantageous due to enhanced ligand mobility and accessibility. Conversely, for applications demanding high stability and controlled release, such as in targeted drug delivery systems, the robustness of a gel phase bilayer might be the more prudent choice, even if it entails a modest compromise in binding kinetics. The experimental protocols outlined in this guide provide a framework for researchers to empirically determine the optimal bilayer composition for their specific needs.

References

Safety Operating Guide

Proper Disposal of 18:1 Biotinyl Cap PE: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of specialized laboratory reagents is paramount for maintaining a secure research environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for the proper disposal of 18:1 Biotinyl Cap PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)), a common biotinylated lipid used in various research applications. Adherence to these protocols will minimize risks and ensure responsible chemical waste management.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. According to safety data sheets, it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, must be worn at all times when handling this compound.

Hazard Classification Summary:

Hazard StatementClassification
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
H361Suspected of damaging fertility or the unborn child
H373May cause damage to organs through prolonged or repeated exposure

Source: BroadPharm Safety Data Sheet, 2025[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as special hazardous waste.[1] It should never be disposed of down the drain or in regular trash. The following procedure outlines the segregation, labeling, and storage of this chemical waste prior to collection by a licensed disposal company or your institution's Environmental Health and Safety (EHS) department.

1. Waste Segregation:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables such as pipette tips, microfuge tubes, and gloves, in a designated, leak-proof hazardous waste container. This container should be clearly labeled for solid chemical waste.

  • Liquid Waste: If this compound is in a solvent, collect it in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.[1][2] For instance, if dissolved in chloroform (B151607) (a common solvent for this lipid), it should be collected in a container designated for halogenated organic waste.

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

2. Labeling:

  • All waste containers must be affixed with a completed hazardous waste label as soon as the first piece of waste is added.[2]

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound" or "1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)". Avoid abbreviations.[2]

    • The specific solvent if it is a liquid waste.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date the container was started.

    • The name of the principal investigator and the laboratory location.

3. Storage:

  • Store all hazardous waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[3]

  • Ensure containers are kept closed except when adding waste.[1][2]

  • Store liquid waste containers in secondary containment to prevent spills.[1]

  • Segregate incompatible waste types to prevent dangerous reactions. For example, keep organic waste away from oxidizing acids.[4]

4. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with an appropriate solvent.[2]

  • The first rinsate must be collected and disposed of as hazardous liquid waste.[1] Subsequent rinses may also need to be collected depending on local regulations.

  • After thorough rinsing and air-drying, the original labels on the container must be completely defaced or removed before disposal in regular glass or solid waste, as per your institution's guidelines.[1][2]

5. Requesting Waste Pickup:

  • Once a waste container is full, or if it has been in storage for a period approaching your institution's limit (often six months), schedule a waste pickup with your institution's EHS department or designated hazardous waste management service.[4]

Disposal Workflow Diagram

G cluster_prep Waste Generation & Segregation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal gen Generate Waste (Unused reagent, contaminated labware) solid Solid Waste (Gloves, tips, tubes) gen->solid Identify solid waste stream liquid Liquid Waste (Solutions, rinsate) gen->liquid Identify liquid waste stream sharps Sharps Waste (Needles, slides) gen->sharps Identify sharps solid_cont Sealable, labeled solid waste container solid->solid_cont liquid_cont Compatible, labeled liquid waste container with secondary containment liquid->liquid_cont sharps_cont Puncture-proof sharps container sharps->sharps_cont saa Store in designated Satellite Accumulation Area (SAA) solid_cont->saa liquid_cont->saa sharps_cont->saa pickup Request Pickup from EHS/Licensed Contractor saa->pickup When full or time limit reached transport Transport to licensed waste disposal facility pickup->transport

Caption: Workflow for the proper disposal of this compound waste.

By following these detailed procedures, researchers can ensure the safe handling and disposal of this compound, contributing to a safer laboratory environment and maintaining regulatory compliance. Always consult your institution's specific chemical hygiene and hazardous waste management plans for any additional requirements.

References

Essential Safety and Operational Guide for 18:1 Biotinyl Cap PE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 18:1 Biotinyl Cap PE, also known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl). It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and a comprehensive disposal plan to ensure a secure laboratory environment.

Hazard Identification and Safety Precautions

This compound is a chemical that requires careful handling due to its potential health hazards. The primary risks associated with this compound are:

  • Acute Toxicity: Harmful if swallowed.[1][2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2][3]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1] The central nervous system, liver, and kidneys are potential target organs.[2][3]

Given these hazards, it is imperative to adhere to the following precautionary statements:

  • Obtain special instructions before use.[1]

  • Do not handle until all safety precautions have been read and understood.[1]

  • Do not breathe dust.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE Category Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., nitrile).[4][5]To prevent skin contact.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[1][5][6] A face shield should be worn when there is a risk of splashing.[5]To protect eyes from splashes and dust.
Body Protection A lab coat or protective gown made of low-permeability fabric.[4][6]To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if working with the powdered form or if ventilation is inadequate.To prevent inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedure

This section provides a procedural guide for the safe handling of this compound, from receipt to preparation for use in experiments such as liposome (B1194612) formulation.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • The compound is typically shipped on dry ice and should be stored at -20°C.

  • Ensure the container is tightly sealed and stored in a designated, clearly labeled area away from incompatible materials like oxidizing agents.[1]

2. Preparation for Use (Example: Liposome Formulation):

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Before handling, ensure all required PPE is correctly worn.

  • If the compound is in a powdered form, handle it carefully to avoid creating dust.

  • When dissolving the lipid, which is soluble in chloroform, methanol, and ethanol, use appropriate glassware.[7]

  • For liposome preparation, the lipid is often first dissolved in a solvent like chloroform.[1]

  • The solvent is then typically evaporated under a stream of nitrogen and then placed under a vacuum to form a thin lipid film.[1]

  • The dried lipid film is then rehydrated with a buffer solution.[1]

First Aid Measures:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[1]

  • If on Skin: Wash with plenty of water. If irritation persists, seek medical attention.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste:

    • Contaminated consumables such as gloves, wipes, and weigh boats should be collected in a designated, clearly labeled hazardous waste container.

    • Unused or expired solid this compound should be treated as hazardous chemical waste.

  • Liquid Waste:

    • Solutions containing this compound and residual solvents (e.g., chloroform) must be collected in a sealed, labeled hazardous waste container.

    • Do not dispose of this chemical down the sink.[8]

  • Empty Containers:

    • Empty containers must be thoroughly rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[9]

    • After rinsing, deface the original label before disposing of the container in the regular trash.[2]

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Storage: Store waste containers in a designated, secure area away from general lab traffic. Ensure containers are sealed to prevent leaks or evaporation.[8]

  • Arrangement for Disposal: Arrange for the disposal of the hazardous waste through a licensed disposal company, in consultation with your institution's Environmental Health and Safety (EHS) office and in accordance with local, regional, and national regulations.[1]

Experimental Protocol: Liposome Preparation

The following is a detailed methodology for preparing liposomes using this compound, as might be done for various research applications.[1]

  • Lipid Film Formation:

    • In a glass vial, mix this compound with other lipids (e.g., POPC) in the desired molar ratio, dissolved in chloroform.

    • Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin film on the bottom of the vial.

    • Place the vial under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Rehydrate the dried lipid film with an appropriate aqueous buffer (e.g., TRIS buffer) to a final lipid concentration of 5 mg/mL.

  • Vesicle Formation (Sonication or Extrusion):

    • Sonication: Bath sonicate the lipid solution for 20 minutes at room temperature to form small unilamellar vesicles (SUVs).

    • Extrusion: For more uniformly sized vesicles, pass the hydrated lipid solution through a mini-extruder with a polycarbonate membrane of a specific pore size (e.g., 100 nm) 21 times.

Liposome_Preparation_Workflow cluster_prep Preparation cluster_formation Vesicle Formation cluster_result Result start Start: Lipid Mixture in Chloroform dry Dry under Nitrogen start->dry vacuum Place under Vacuum dry->vacuum hydrate Rehydrate with Buffer vacuum->hydrate extrude Extrusion hydrate->extrude sonicate Sonication hydrate->sonicate luv Large Unilamellar Vesicles (LUVs) extrude->luv suv Small Unilamellar Vesicles (SUVs) sonicate->suv

Caption: Workflow for the preparation of liposomes using this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.